molecular formula C8H10O B074371 2,7-Dimethyloxepine CAS No. 1487-99-6

2,7-Dimethyloxepine

Cat. No.: B074371
CAS No.: 1487-99-6
M. Wt: 122.16 g/mol
InChI Key: SFVUIUUSVAMYPP-UHFFFAOYSA-N
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Description

2,7-Dimethyloxepine (CAS 1487-99-6) is a heterocyclic organic compound of molecular formula C8H10O and molecular weight 122.16 g/mol. This stable, seven-membered ring system containing one oxygen atom serves as a valuable model compound and synthetic intermediate in advanced chemical research. Key Research Applications: Model for Oxepine Reactivity: This compound is a stable analog of the parent oxepin, which exists in a dynamic equilibrium with benzene oxide. Its stability makes it an ideal subject for studying the unique reactivity of oxepine rings, including ring-opening reactions and interactions with oxidants . Studies on Metabolic Pathways: 2,7-Dimethyloxepine is used to model the metabolic activation of aromatic compounds. Research involves its reaction with dioxiranes like dimethyldioxirane, which mimics the action of monooxygenase enzymes, to probe intermediates such as 2,3-epoxyoxepin and the subsequent formation of open-ring dienedione products . This provides critical insights into the formation of potentially toxic metabolites, such as muconaldehyde derivatives, from aromatic precursors like benzene . Versatile Synthetic Building Block: The compound is a versatile precursor in organic synthesis. Its structure allows for functionalization and incorporation into more complex molecular architectures, making it useful for developing novel pharmaceuticals, ligands, and materials . Handling and Storage: For optimal stability, this product should be stored under an inert atmosphere such as nitrogen at 0–5°C. Under these conditions, it remains stable for extended periods . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethyloxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVUIUUSVAMYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342126
Record name 2,7-Dimethyloxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487-99-6
Record name 2,7-Dimethyloxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2,7-Dimethyloxepine

The synthesis and characterization of 2,7-dimethyloxepine provide a valuable case study in heterocyclic chemistry. The established three-step synthesis is a reliable method for obtaining this stable oxepine derivative. Its characterization through NMR, MS, and IR spectroscopy provides a clear and consistent picture of its molecular structure. As a stable analog of the more reactive parent oxepine, 2,7-dimethyloxepine continues to be a compound of interest for researchers studying the metabolism of aromatic compounds and the fundamental reactivity of seven-membered heterocyclic systems. [1]

References

  • Organic Syntheses Procedure, 2,7-Dimethyloxepin. Organic Syntheses. Available from: [Link]

  • PubChem, Compound Summary for CID 578868, 2,7-Dimethyloxepine. National Center for Biotechnology Information. Available from: [Link]

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  • NIST, Chemistry WebBook, Oxepine, 2,7-dimethyl-. National Institute of Standards and Technology. Available from: [Link]

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An In-Depth Technical Guide to 2,7-Dimethyloxepine: Molecular Structure, Synthesis, and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,7-Dimethyloxepine, a substituted seven-membered heterocyclic organic compound, represents a cornerstone for advanced chemical research and a versatile building block in synthetic chemistry. With the molecular formula C₈H₁₀O, this compound provides a stable model for investigating the nuanced reactivity of the oxepine ring system, a key structural motif in various natural products and pharmacologically active molecules.[1][2][3][4][5] This technical guide offers a comprehensive overview of 2,7-dimethyloxepine, detailing its molecular structure, a validated synthetic protocol, extensive spectroscopic data, and its applications as a model system in the study of metabolic pathways and as a precursor in organic synthesis.

Molecular Structure and Chemical Identity

2,7-Dimethyloxepine is systematically named 2,7-dimethyloxepine according to IUPAC nomenclature.[2] Its fundamental chemical properties are summarized in the table below.

IdentifierValueSource
Molecular Formula C₈H₁₀O[2][3][4][5]
Molecular Weight 122.16 g/mol [2][3]
CAS Registry Number 1487-99-6[2][3][4][5]
Canonical SMILES CC1=CC=CC=C(O1)C[2]
InChI InChI=1S/C8H10O/c1-7-5-3-4-6-8(2)9-7/h3-6H,1-2H3[2][3][4][5]

The core of 2,7-dimethyloxepine is a seven-membered oxepine ring, which is non-planar and exists in a boat-like conformation to minimize steric strain.[6] This non-planar structure is a key determinant of its chemical reactivity. The molecule possesses a plane of symmetry passing through the oxygen atom and bisecting the C4-C5 bond.

A critical feature of oxepine and its derivatives is the dynamic equilibrium with their corresponding benzene oxide valence tautomers.[1] In the case of 2,7-dimethyloxepine, it exists in equilibrium with 1,6-dimethylbenzene oxide. The methyl substituents on C2 and C7 influence the position of this equilibrium, generally favoring the oxepine form, which contributes to its relative stability compared to the parent oxepine.

Synthesis of 2,7-Dimethyloxepine Workflow start o-Xylene step1 Birch Reduction (Na, EtOH, liq. NH3) start->step1 product1 1,2-Dimethyl-1,4-cyclohexadiene step1->product1 step2 Epoxidation (m-CPBA) product1->step2 product2 4,5-Epoxy-4,5-dimethylcyclohexene step2->product2 step3 Bromination (NBS) product2->step3 product3 trans-3,6-Dibromo-4,5-epoxy- 4,5-dimethylcyclohexene step3->product3 step4 Dehydrobromination (DBN) product3->step4 end 2,7-Dimethyloxepine step4->end

Synthetic Workflow for 2,7-Dimethyloxepine.
Experimental Protocol

The following is a step-by-step methodology for the synthesis of 2,7-dimethyloxepine.

Step 1: Synthesis of 1,2-Dimethyl-1,4-cyclohexadiene

  • In a 5-liter, three-necked flask equipped with a mechanical stirrer and a dry ice condenser, add approximately 2.5 liters of liquid ammonia.

  • Slowly add 450 g of anhydrous diethyl ether, 460 g (10 moles) of absolute ethanol, and 318.5 g (3.0 moles) of o-xylene.

  • Over a 5-hour period, add 207 g (9.0 g-atoms) of sodium in small pieces.

  • Allow the ammonia to evaporate overnight.

  • Slowly add approximately 800 ml of ice water to dissolve the salts.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Distill the liquid to collect the fraction boiling at 70-72°C (48 mm Hg).

Step 2: Synthesis of 4,5-Epoxy-4,5-dimethylcyclohexene

  • In a 2-liter, three-necked flask, dissolve 216.4 g (2.0 moles) of 1,2-dimethyl-1,4-cyclohexadiene in 1 liter of dichloromethane.

  • Cool the solution to 0°C and add a solution of 379 g (2.2 moles) of m-chloroperoxybenzoic acid (m-CPBA) in 1.2 liters of dichloromethane dropwise over 2 hours.

  • Stir the mixture at 0°C for an additional 2 hours.

  • Filter the mixture to remove the precipitated m-chlorobenzoic acid.

  • Wash the organic layer with sodium bisulfite solution, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

Step 3: Synthesis of trans-3,6-Dibromo-4,5-epoxy-4,5-dimethylcyclohexene

  • Dissolve the crude 4,5-epoxy-4,5-dimethylcyclohexene in 1 liter of carbon tetrachloride.

  • Add 356 g (2.0 moles) of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4 hours.

  • Cool the mixture and filter to remove the succinimide.

  • Wash the organic layer with water and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude dibromide.

Step 4: Synthesis of 2,7-Dimethyloxepine

  • Dissolve the crude trans-3,6-dibromo-4,5-epoxy-4,5-dimethylcyclohexene in 1 liter of anhydrous ether.

  • Cool the solution to 0°C and add 303 g (2.0 moles) of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) dropwise.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the mixture to remove the DBN hydrobromide salt.

  • Wash the ether solution with dilute hydrochloric acid and water.

  • Dry the ether layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Distill the residue under reduced pressure to obtain pure 2,7-dimethyloxepine.

Spectroscopic Data

The structural elucidation of 2,7-dimethyloxepine is supported by a range of spectroscopic techniques.

Spectroscopic DataDescriptionSource
¹H NMR Data available on PubChem[2]
¹³C NMR Data available on PubChem, with reference to H. Guenther, G. Jikeli Chem. Ber. 106, 1863(1973)[2]
Mass Spectrometry Electron ionization mass spectrum available on NIST WebBook[3]
Gas Chromatography Retention index data available on NIST WebBook[4]

While specific chemical shifts and coupling constants for the ¹H and ¹³C NMR spectra are not detailed in the readily available literature, the spectra are consistent with the proposed structure. [2][7]The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of 122.16 g/mol . [3]

Reactivity and Applications

2,7-Dimethyloxepine serves as a valuable model compound for studying the reactivity of the oxepine ring system. [1]Its stability, relative to the parent oxepine, allows for more controlled investigations of its chemical behavior.

Model for Metabolic Pathways

The oxepine ring is a key intermediate in the metabolic oxidation of aromatic compounds by cytochrome P450 enzymes. 2,7-Dimethyloxepine is used to model this metabolic activation, particularly its reaction with dioxiranes, which mimic the action of monooxygenase enzymes. [1]These studies provide insights into the formation of potentially toxic metabolites from aromatic precursors. [1]

Synthetic Building Block

The versatile structure of 2,7-dimethyloxepine allows for its functionalization and incorporation into more complex molecular architectures. This makes it a useful precursor in the synthesis of novel pharmaceuticals, ligands, and advanced materials. [1]The oxepine moiety is found in a number of natural products and has been identified as a privileged scaffold in drug design. [8][9][10]

Cycloaddition Reactions

The conjugated diene system within the oxepine ring can participate in cycloaddition reactions, such as the Diels-Alder reaction with dienophiles like maleic anhydride. [11][12][13][14][15]These reactions provide a pathway to complex bicyclic and polycyclic systems, further highlighting the synthetic utility of 2,7-dimethyloxepine.

Handling and Storage

For optimal stability, 2,7-dimethyloxepine should be stored under an inert atmosphere, such as nitrogen or argon, at a temperature of 0-4°C. [1]Under these conditions, the compound is stable for extended periods.

Conclusion

2,7-Dimethyloxepine is a heterocyclic compound of significant interest to the scientific community. Its unique molecular structure, characterized by a non-planar seven-membered ring and its valence tautomerism, dictates its chemical reactivity. The well-established synthetic protocol provides ready access to this compound for further investigation. Its utility as a model system for metabolic studies and as a versatile building block in organic synthesis underscores its importance in chemical research and drug discovery. Further exploration of its reactivity and incorporation into novel molecular frameworks holds promise for the development of new materials and therapeutic agents.

References

  • Govindarajan, M., & Mann, J. (1997). Proton NMR chemical shifts and coupling constants for brain metabolites. Journal of Magnetic Resonance, 126(2), 278-285.
  • Clayden, J., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 578868, 2,7-Dimethyloxepine. Retrieved from [Link]

  • NIST. (n.d.). Oxepine, 2,7-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Oxepine, 2,7-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Oxepine, 2,7-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US4146543A - Reaction of maleic anhydride with active methylene or methine containing compounds.
  • Boutaleb, Y., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. ACS Omega, 4(2), 4343-4351.
  • Boutaleb, Y., et al. (2019). Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?. ACS Omega, 4(2), 4343-4351.
  • ResearchGate. (n.d.). The Reaction of Maleic and Phthalic Anhydrides with 2-Methylimidazole. Retrieved from [Link]

  • University of Calgary. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • MDPI. (n.d.). Designing Next-Generation Drug-Like Molecules for Medicinal Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions Involving Maleic Anhydride. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). DMSO Oxidation. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Small Molecule Drug Design. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Drug Design. Retrieved from [Link]

  • YouTube. (2014, January 31). 2423 PE01AMC 019 - Cyclohexane Conformers 005. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of 2,4-dimethylpentane. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

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An In-Depth Technical Guide to 2,7-Dimethyloxepine: From Discovery to its Role in Elucidating Drug Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,7-dimethyloxepine, a fascinating heterocyclic compound that has played a pivotal role in advancing our understanding of aromatic hydrocarbon metabolism. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, its synthesis, its unique chemical properties, and its crucial application as a model compound in toxicological and mechanistic studies.

Foreword: The Significance of a Substituted Oxepine

In the vast landscape of organic chemistry, certain molecules, though not therapeutic agents themselves, become indispensable tools for unraveling complex biological processes. 2,7-Dimethyloxepine is a prime example of such a molecule. Its story is intrinsically linked to the study of how our bodies handle aromatic compounds, a chemical class ubiquitous in pharmaceuticals, industrial chemicals, and environmental pollutants. By providing a stable and accessible model for the transient and often reactive intermediates formed during metabolism, 2,7-dimethyloxepine has offered invaluable insights into the mechanisms of toxicity and the design of safer chemical entities.

Discovery and Historical Context: The Dawn of Oxepine Chemistry

The exploration of oxepines, seven-membered heterocyclic rings containing an oxygen atom, gained significant momentum in the mid-20th century. A pivotal moment in this field was the seminal 1967 paper by Emanuel Vogel and Heinz Günther titled "Benzene Oxide–Oxepin Valence Tautomerism"[1]. This work laid the theoretical and experimental groundwork for understanding the dynamic relationship between arene oxides and their isomeric oxepine counterparts.

While Vogel and Günther's paper is a cornerstone of oxepine chemistry, a detailed and practical synthesis of 2,7-dimethyloxepine was later published in Organic Syntheses in 1969 by Leo A. Paquette and J. H. Barrett[2]. This publication provided the scientific community with a robust and accessible method for preparing this key compound, paving the way for its widespread use in research.

The core of 2,7-dimethyloxepine's significance lies in its existence as a valence tautomer of 1,2-dimethylbenzene oxide. This equilibrium is a fundamental concept in the study of aromatic compound metabolism.

The Arene Oxide Hypothesis

The metabolism of aromatic hydrocarbons in biological systems, primarily mediated by cytochrome P450 enzymes, was long hypothesized to proceed through highly reactive arene oxide intermediates[3][4]. These epoxides on the aromatic ring were proposed to be key players in both the detoxification and, paradoxically, the activation of these compounds into toxic, mutagenic, or carcinogenic metabolites. The inherent instability of many arene oxides, however, made their direct study challenging. This is where the more stable 2,7-dimethyloxepine became an invaluable surrogate.

Synthesis of 2,7-Dimethyloxepine: A Detailed Protocol

The synthesis of 2,7-dimethyloxepine, as detailed by Paquette and Barrett, is a multi-step process that remains a standard method for its preparation[2]. The causality behind each step is crucial for understanding the overall strategy.

Experimental Protocol

Step 1: Birch Reduction of o-Xylene

  • Objective: To partially reduce one of the aromatic rings of o-xylene to form 1,2-dimethyl-1,4-cyclohexadiene.

  • Procedure:

    • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, liquid ammonia is introduced.

    • Anhydrous diethyl ether, absolute ethanol, and o-xylene are added sequentially.

    • Sodium metal is added portion-wise over several hours.

    • The ammonia is allowed to evaporate overnight.

    • Workup with water and extraction with ether, followed by distillation, affords the desired diene.

  • Rationale: The Birch reduction is a classic method for the partial reduction of aromatic rings. The use of sodium in liquid ammonia with an alcohol as a proton source generates solvated electrons that effect the reduction.

Step 2: Epoxidation of 1,2-Dimethyl-1,4-cyclohexadiene

  • Objective: To selectively form the epoxide on one of the double bonds of the diene.

  • Procedure:

    • The 1,2-dimethyl-1,4-cyclohexadiene is dissolved in chloroform.

    • m-Chloroperbenzoic acid (m-CPBA) in chloroform is added dropwise with stirring.

    • The reaction mixture is refluxed for several hours.

    • Workup involves filtering the precipitated m-chlorobenzoic acid and washing the organic layer with sodium bisulfite and sodium bicarbonate solutions.

    • Distillation yields 1,2-dimethyl-1,2-epoxy-4-cyclohexene.

  • Rationale: m-CPBA is a widely used and effective reagent for the epoxidation of alkenes. The reaction proceeds via a concerted mechanism.

Step 3: Bromination of the Epoxide

  • Objective: To introduce bromine atoms across the remaining double bond.

  • Procedure:

    • The epoxide from the previous step is dissolved in a mixture of anhydrous chloroform and methylene chloride and cooled to a low temperature (-65°C).

    • A solution of bromine in the same solvent mixture is added dropwise.

  • Rationale: This is a standard electrophilic addition of bromine to an alkene. The low temperature is used to control the reaction and minimize side reactions.

Step 4: Dehydrobromination to form 2,7-Dimethyloxepine

  • Objective: To eliminate two molecules of hydrogen bromide to form the oxepine ring system.

  • Procedure:

    • The dibrominated product is dissolved in anhydrous diethyl ether and cooled.

    • Potassium t-butoxide is added portion-wise.

    • After stirring, the mixture is filtered, and the solvent is removed under reduced pressure.

    • Distillation of the residue yields 2,7-dimethyloxepine as an orange oil.

  • Rationale: Potassium t-butoxide is a strong, non-nucleophilic base that is ideal for promoting elimination reactions. The double dehydrobromination results in the formation of the conjugated triene system of the oxepine ring.

Figure 1: Synthetic workflow for 2,7-Dimethyloxepine.

Quantitative Data Summary
StepProductYield (%)Boiling Point (°C/mmHg)
11,2-Dimethyl-1,4-cyclohexadiene77-9270-72/48
21,2-Dimethyl-1,2-epoxy-4-cyclohexene68-7855-57/15
42,7-Dimethyloxepine52-6749-50/15
Data sourced from Organic Syntheses, Coll. Vol. 5, p.424 (1973); Vol. 49, p.62 (1969).[2]

Chemical Properties and the Benzene Oxide-Oxepine Valence Tautomerism

The most defining chemical characteristic of 2,7-dimethyloxepine is its participation in a valence tautomerism equilibrium with 1,2-dimethylbenzene oxide.

Figure 2: Valence tautomerism of 2,7-Dimethyloxepine.

This equilibrium is dynamic and influenced by factors such as temperature and substitution on the ring. For the parent benzene oxide-oxepine system, the two tautomers are present in comparable amounts. However, the presence of the methyl groups at the 2 and 7 positions of the oxepine ring shifts the equilibrium significantly towards the oxepine form, making 2,7-dimethyloxepine a relatively stable, isolable compound[1]. This stability is a key reason for its utility as a model system.

Application in Drug Development: A Model for Understanding Metabolism and Toxicity

While 2,7-dimethyloxepine is not a drug itself, its contribution to the field of drug development is significant, primarily through its use in elucidating the metabolic pathways of aromatic compounds.

Probing Cytochrome P450 Mechanisms

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases responsible for the metabolism of a vast array of xenobiotics, including the majority of clinically used drugs[5]. A common reaction catalyzed by CYPs is the aromatic hydroxylation, which proceeds through an arene oxide intermediate. The formation of these arene oxides can have profound toxicological consequences. They are electrophilic and can react with cellular nucleophiles such as DNA, RNA, and proteins, leading to cytotoxicity, mutagenicity, and carcinogenicity[4][6].

2,7-Dimethyloxepine serves as an excellent model to study the downstream reactions of arene oxides without the need to handle the often unstable parent compounds. For instance, studies on the oxidation of 2,7-dimethyloxepine with reagents like dimethyldioxirane (DMDO), which mimics the action of CYP enzymes, have provided insights into the formation of further oxidized products and ring-opened metabolites[7].

Implications for Drug Design and Safety Assessment

A thorough understanding of a drug candidate's metabolic fate is a cornerstone of modern drug development. The potential for a new drug to form reactive arene oxide metabolites is a significant safety concern that can lead to idiosyncratic drug reactions and organ toxicity[4][5][6].

By studying the reactivity of model compounds like 2,7-dimethyloxepine, medicinal chemists can:

  • Predict Metabolic Pathways: Gain a better understanding of how drugs containing aromatic moieties might be metabolized in vivo.

  • Design Safer Drugs: Modify the chemical structure of lead compounds to block or disfavor metabolic pathways that lead to the formation of toxic arene oxides. This can involve introducing substituents that electronically or sterically hinder epoxidation at certain positions.

  • Interpret Toxicological Data: Provide a mechanistic basis for observed toxicity in preclinical studies, helping to distinguish between on-target and off-target effects.

For example, the well-documented hepatotoxicity of certain drugs has been linked to the formation of arene oxide metabolites. The knowledge gained from fundamental studies on arene oxide chemistry, aided by model systems, informs the development of screening assays to identify potentially problematic drug candidates early in the discovery process.

Conclusion

2,7-Dimethyloxepine, a molecule born from the intellectual curiosity of synthetic and physical organic chemists, has transcended its initial academic interest to become a vital tool in the applied sciences of toxicology and drug development. Its discovery and the elucidation of its unique chemical properties have provided a stable window into the transient and reactive world of arene oxide metabolism. For researchers and scientists in the pharmaceutical industry, the story of 2,7-dimethyloxepine serves as a powerful reminder of how fundamental chemical knowledge can directly impact the development of safer and more effective medicines.

References

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physical and chemical properties of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,7-Dimethyloxepine: Structure, Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

2,7-Dimethyloxepine, with the chemical formula C₈H₁₀O and CAS number 1487-99-6, is a heterocyclic organic compound featuring a seven-membered oxepine ring substituted with two methyl groups.[1][2][3] Unlike its unstable parent, oxepine, which exists in a dynamic and sensitive equilibrium with benzene oxide, 2,7-Dimethyloxepine is a relatively stable, isolable orange oil.[1][4] This stability, conferred by the methyl substituents, makes it an invaluable model compound for researchers. It provides a unique window into the fundamental reactivity of the oxepine ring system, a structural motif present in various natural products and pharmacologically active molecules.[4][5] This guide offers an in-depth exploration of the , its detailed synthesis, spectral characteristics, and its critical applications as a research tool, particularly in modeling the metabolic activation of aromatic compounds.

Molecular Structure and Valence Tautomerism

The core of 2,7-Dimethyloxepine is the seven-membered oxepine ring, which contains six carbon atoms, one oxygen atom, and three conjugated double bonds. This system possesses 8 π-electrons, rendering it non-aromatic and adopting a non-planar, boat-like conformation to alleviate anti-aromatic destabilization.[6]

A defining characteristic of the oxepine system is its valence tautomerism—a rapid, reversible interconversion with its bicyclic benzene oxide isomer. For 2,7-Dimethyloxepine, this equilibrium is with 1,6-dimethylbenzene oxide. Crucially, the presence of the two methyl groups at the 2- and 7-positions thermodynamically favors the oxepine form.[4] Quantum chemical calculations estimate the enthalpy of isomerization to be approximately -6.73 kJ/mol, indicating that 2,7-Dimethyloxepine is more stable than its benzene oxide tautomer.[6][7] This shift in equilibrium is key to the compound's isolability and utility in experimental studies.

Caption: Equilibrium between 1,6-dimethylbenzene oxide and the more stable 2,7-Dimethyloxepine.

Physical and Chemical Properties

The known physical and computed properties of 2,7-Dimethyloxepine are summarized below, providing essential data for its handling and application in various experimental setups.

PropertyValueSource
Molecular Formula C₈H₁₀O[1]
Molecular Weight 122.16 g/mol [1]
CAS Number 1487-99-6[1]
Appearance Orange oilOrganic Syntheses[1]
Boiling Point 49–50 °C at 15 mmHgOrganic Syntheses[1]
Computed logP 2.4PubChem[1]
Refractive Index (n²⁷D) 1.5010Organic Syntheses[1]
Stability Stable analog of oxepineBenchChem[4]

Chemical Reactivity and Key Reactions

The unique electronic structure of 2,7-Dimethyloxepine governs its reactivity, making it a subject of interest for mechanistic studies.

Oxidation: A Model for Metabolic Activation

A significant application of 2,7-Dimethyloxepine is in modeling the metabolic oxidation of aromatic compounds by cytochrome P450 enzymes. The reaction with a powerful oxidizing agent like dimethyldioxirane (DMDO) mimics this biological process. This oxidation does not lead to a stable epoxide but instead results in the ring-opening of the oxepine to form (Z,Z)-2,7-dioxo-3,5-octadiene.[8] This transformation is a critical model for understanding how aromatic precursors can be metabolized into potentially toxic dienediones, such as muconaldehyde derivatives from benzene.[4][8]

G Oxidation of 2,7-Dimethyloxepine Start 2,7-Dimethyloxepine Product (Z,Z)-2,7-dioxo-3,5-octadiene Start->Product Ring Opening Reagent + Dimethyldioxirane (DMDO) Reagent->Product

Caption: Reaction of 2,7-Dimethyloxepine with DMDO leading to a ring-opened product.

Cycloaddition Reactions

While specific, documented examples for 2,7-Dimethyloxepine are not abundant, its conjugated triene system suggests a potential to participate in cycloaddition reactions, such as the Diels-Alder reaction. Depending on the dienophile, the oxepine ring could theoretically act as either a 4π or a 2π component. The non-planar nature of the ring and potential steric hindrance from the methyl groups are critical factors that would influence the feasibility and stereochemical outcome of such reactions. Further investigation in this area could reveal novel synthetic pathways to complex heterocyclic systems.

Synthesis Protocol: A Validated Step-by-Step Methodology

A reliable, multi-step synthesis for 2,7-Dimethyloxepine has been published in Organic Syntheses, providing a validated protocol for its laboratory preparation.[1] The causality behind each step is crucial for achieving the desired product with good yield and purity.

G Synthesis Workflow for 2,7-Dimethyloxepine oXylene o-Xylene Diene 1,2-Dimethyl-1,4-cyclohexadiene oXylene->Diene Birch Reduction (Na, liq. NH3, EtOH) Epoxide 1,2-Dimethyl-4,5-epoxy-1-cyclohexene Diene->Epoxide Epoxidation (m-CPBA) Bromoepoxide Dibromo-epoxide intermediate Epoxide->Bromoepoxide Bromination (NBS) Product 2,7-Dimethyloxepine Bromoepoxide->Product Dehydrobromination & Rearrangement (KOtBu)

Caption: Synthetic pathway for 2,7-Dimethyloxepine from o-xylene.

Experimental Protocol

Step 1: Birch Reduction of o-Xylene

  • Rationale: This step selectively reduces one of the aromatic rings to create a non-conjugated diene, which is the necessary precursor for subsequent functionalization. The use of sodium in liquid ammonia with ethanol as a proton source is a classic and effective method for this transformation.

  • Procedure: In a flask cooled with a dry ice-isopropanol bath and fitted with a condenser, add approximately 2.5 L of liquid ammonia. Slowly add 450 g of anhydrous diethyl ether, 460 g of absolute ethanol, and 318.5 g of o-xylene. Over a 5-hour period, add 207 g of sodium in small pieces. Allow the ammonia to evaporate overnight. Carefully add ice water to dissolve the salts, separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and distill to collect the 1,2-dimethyl-1,4-cyclohexadiene product.[1]

Step 2: Epoxidation with m-Chloroperbenzoic Acid (m-CPBA)

  • Rationale: This step introduces an epoxide ring across one of the double bonds. m-CPBA is a standard reagent for this electrophilic addition, chosen for its reliability and selectivity. The reaction is performed at a low temperature to control its exothermicity.

  • Procedure: Dissolve the diene from Step 1 in dichloromethane and cool the solution in an ice-salt bath. Add a solution of m-CPBA in dichloromethane dropwise, maintaining the temperature below 0°C. After the addition, allow the mixture to stir and warm to room temperature. Filter the precipitated m-chlorobenzoic acid, and wash the organic layer sequentially with sodium bisulfite, sodium bicarbonate, and saturated sodium chloride solutions before drying and removing the solvent.[1]

Step 3 & 4: Bromination, Dehydrobromination, and Rearrangement

  • Rationale: This sequence first introduces a second double bond in conjugation with the first, followed by a base-induced rearrangement that opens the six-membered ring and forms the seven-membered oxepine ring system. Potassium t-butoxide is a strong, non-nucleophilic base ideal for promoting the required elimination and rearrangement.

  • Procedure: The crude epoxide is brominated with N-bromosuccinimide (NBS) to form a dibromo-epoxide intermediate. This intermediate is then dissolved in anhydrous ether and cooled. Potassium t-butoxide is added portionwise while keeping the temperature below 5°C. The mixture is stirred, filtered, and the solvent is removed under reduced pressure. The final product, 2,7-dimethyloxepine, is purified by distillation.[1]

Spectral Characterization

The structural identity of 2,7-Dimethyloxepine is confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's C₂ symmetry. The two methyl groups at the C2 and C7 positions should appear as a single, sharp singlet. The four olefinic protons on the oxepine ring (H3, H4, H5, H6) would appear as a complex multiplet system in the vinyl region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals. Two signals in the aliphatic region for the equivalent methyl carbons and the two equivalent carbons bonded to oxygen (C2 and C7). Two additional signals would appear in the olefinic region for the two pairs of equivalent vinyl carbons (C3/C6 and C4/C5).[9]

  • Mass Spectrometry (GC-MS): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 122, corresponding to the molecular weight of the compound. A prominent fragment is typically observed at m/z = 107, resulting from the loss of a methyl group ([M-15]⁺).[1][10]

  • Infrared (IR) Spectroscopy: The IR spectrum would lack characteristic O-H or C=O stretching bands. Key absorptions would include C-H stretching from the methyl (sp³) and vinyl (sp²) protons just below and above 3000 cm⁻¹, respectively; C=C stretching absorptions in the 1600-1680 cm⁻¹ region; and a characteristic C-O-C stretching band for the ether linkage, typically found in the 1050-1250 cm⁻¹ region.

Applications in Research and Drug Development

While not a therapeutic agent itself, 2,7-Dimethyloxepine serves as a vital tool for researchers in medicinal chemistry and toxicology.

  • Modeling Metabolic Pathways: Its primary application is as a stable, accessible model for studying the metabolism of aromatic compounds like benzene and its derivatives.[4] By observing its oxidation products, scientists can gain critical insights into the formation of reactive and potentially carcinogenic metabolites, such as muconaldehydes, which are formed via arene oxide intermediates in vivo.[8]

  • Synthetic Building Block: The oxepine core is a privileged scaffold found in numerous natural products with interesting biological activities, including anticancer and anti-HIV properties.[5] As a stable derivative, 2,7-Dimethyloxepine serves as a versatile precursor and building block for the synthesis of more complex, biologically active molecules and novel pharmaceutical agents.[4]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of 2,7-Dimethyloxepine.

  • Storage: For optimal long-term stability, the compound should be stored at low temperatures (0–5°C) under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air or moisture.[4]

  • Handling: Standard laboratory safety protocols should be followed. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes.[11][12] In case of accidental contact, flush the affected area with copious amounts of water.

References

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  • Supporting Information for First Synthesis of Naphthalene Annulated Oxepins. (n.d.). Retrieved from [Link]

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  • NIST. (n.d.). Oxepine, 2,7-dimethyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Selke, M., & Foote, C. S. (1997). Dimethyldioxirane converts benzene oxide/oxepin into (Z,Z)-muconaldehyde and sym-oxepin oxide: modeling the metabolism of benzene and its photooxidative degradation. Chemical research in toxicology, 10(12), 1314–1318. Retrieved from [Link]

  • Semantic Scholar. (1967, May 1). Benzene Oxide‐Oxepin Valence Tautomerism. Retrieved from [Link]

  • MDPI. (n.d.). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). How cycloalkane fusion enhances the cycloaddition reactivity of dibenzocyclooctynes. Chemical Science. Retrieved from [Link]

  • PubMed. (2018). A Dipolar Cycloaddition Reaction To Access 6-Methyl-4,5,6,7-tetrahydro-1H-[1][11][13]triazolo[4,5-c]pyridines Enables the Discovery Synthesis and Preclinical Profiling of a P2X7 Antagonist Clinical Candidate. Journal of Medicinal Chemistry, 61(1), 207-223. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solvent effect on the valence tautomerism of benzene oxide/oxepin molecular system. Retrieved from [Link]

  • MDPI. (n.d.). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. Retrieved from [Link]

  • MDPI. (2023, November 18). Visible-Light-Mediated Catalyst-Free [2+2] Cycloaddition Reaction for Dihydrocyclobuta[b]naphthalene-3,8-diones Synthesis under Mild Conditions. Retrieved from [Link]

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An In-Depth Technical Guide to the Safety and Handling of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for 2,7-dimethyloxepine (CAS 1487-99-6). Addressed to researchers, scientists, and drug development professionals, this document synthesizes known chemical properties with established laboratory safety protocols. In the absence of a specific Safety Data Sheet (SDS), this guide emphasizes a risk-assessment-based approach, drawing critical safety insights from the compound's synthesis pathway and the general toxicological profile of related oxepine derivatives. Detailed protocols for handling, storage, emergency response, and disposal are provided to ensure the safe and effective use of this compound in a research environment.

Preamble: Navigating Data Gaps with Scientific Prudence

This absence of specific data necessitates a safety protocol grounded in scientific principles, risk assessment, and a thorough understanding of the compound's chemistry. The guidance herein is built upon three pillars:

  • Analysis of Synthesis Precursors: The well-documented synthesis of 2,7-dimethyloxepine involves highly hazardous materials.[2] Understanding these reagents provides insight into potential residual impurities and the general level of caution required.

  • Inference from the Oxepine Class: Oxepine and its derivatives are known to be biologically active, with various compounds exhibiting potent pharmacological effects.[3][4] This necessitates treating 2,7-dimethyloxepine as a potentially potent pharmacological agent.

  • Adherence to Universal Laboratory Best Practices: For any compound with incomplete safety data, established protocols for handling chemicals of unknown toxicity must be rigorously applied.[5][6]

This guide is therefore designed to empower the researcher to build a robust and self-validating safety system for the handling of 2,7-dimethyloxepine.

Chemical and Physical Identity

A clear understanding of the compound's basic properties is the foundation of any safety assessment.

PropertyValueSource(s)
IUPAC Name 2,7-dimethyloxepine[7]
CAS Number 1487-99-6[7][8]
Molecular Formula C₈H₁₀O[8][9]
Molecular Weight 122.16 g/mol [7][10]
Appearance Orange oil[2]
Boiling Point 49–50 °C at 15 mmHg[2]

Hazard Assessment: A Synthesis of Knowns and Unknowns

Due to the lack of specific GHS classification, a detailed hazard assessment must be constructed from related data.

Inferred Toxicological Hazards

While specific LD50 or irritation data for 2,7-dimethyloxepine is unavailable, the broader class of oxepine derivatives has been extensively studied in medicinal chemistry for a range of potent biological activities, including anticancer, anti-inflammatory, and antidepressant properties.[3][4]

Causality: The seven-membered heterocyclic ring system is a pharmacophore, meaning it is a structural feature responsible for a drug's pharmacological activity. Therefore, it is logical to assume that 2,7-dimethyloxepine could interact with biological systems.

Hazards Identified from Synthesis Protocol

The synthesis of 2,7-dimethyloxepine, as detailed in Organic Syntheses, involves several hazardous reagents and conditions that inform the necessary handling precautions for the final product.[2]

  • Peroxy Compounds (m-CPBA): The synthesis uses m-chloroperbenzoic acid, which is a strong oxidizing agent and can be explosive. The protocol explicitly warns to run reactions behind a safety shield and to ensure no unreacted peroxy compounds remain before distillation.[2]

  • Flammable Solvents: Diethyl ether, chloroform, and hexane are used extensively. These pose significant fire and, in the case of chloroform, health hazards.

  • Corrosive and Reactive Reagents: Bromine and potassium t-butoxide are highly corrosive and reactive.

  • Extreme Temperatures: The procedure involves cooling to -65°C and heating to reflux.

Stability and Reactivity

2,7-Dimethyloxepine is noted to be stable for long periods when stored under an inert atmosphere (nitrogen) at 0–5°C.[1][2] The parent oxepine molecule exists in a dynamic equilibrium with its valence tautomer, benzene oxide.[11] While the dimethyl derivative favors the oxepine form, the potential for rearrangement or reaction under certain conditions (e.g., heat, light, presence of catalysts) should be considered.[11]

G cluster_storage Recommended Storage cluster_hazards Potential Reactivity Hazards Storage 2,7-Dimethyloxepine (Orange Oil) Conditions 0–5°C Inert Atmosphere (N₂) Protect from Light Storage->Conditions Requires Heat Heat Storage->Heat Incompatible with Light Light Storage->Light Incompatible with Oxidizers Strong Oxidizing Agents Storage->Oxidizers Incompatible with Acids Strong Acids Storage->Acids Incompatible with

Caption: Logical relationship of storage conditions and potential incompatibilities.

Standard Operating Procedures (SOPs)

The following protocols are mandatory for all personnel working with 2,7-dimethyloxepine.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to create a reliable barrier against exposure.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield worn over goggles is required when handling >10 mL or during transfers.Protects against splashes of the compound or solvents, which may cause serious eye irritation or damage.
Hand Protection Double-gloving with chemical-resistant nitrile gloves (minimum 5 mil thickness).Prevents skin contact. Double-gloving provides a critical safety layer; the outer glove is removed immediately after handling, minimizing contamination of lab equipment.
Body Protection Flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.Protects against splashes and prevents contamination of personal clothing. Flame resistance is crucial due to the flammability of the compound and associated solvents.
Respiratory Protection All handling of solid or liquid 2,7-dimethyloxepine must be performed inside a certified chemical fume hood.Minimizes inhalation of vapors or aerosols, which must be assumed to be toxic.
Engineering Controls
  • Chemical Fume Hood: All transfers, weighing, and solution preparations must be conducted in a chemical fume hood with a verified face velocity of 80-120 feet per minute (fpm).

  • Ventilation: The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.

  • Safety Equipment: A certified safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the work area.

Handling and Storage Protocol

Workflow: From Receipt to Storage

G start Receive Compound verify Verify Container Integrity in Fume Hood start->verify log Log into Chemical Inventory verify->log store Store in Designated Refrigerator (0–5°C, under N₂) log->store end Storage Complete store->end

Caption: Workflow for safe receipt and storage of 2,7-dimethyloxepine.

Step-by-Step Methodology:

  • Procurement & Receipt:

    • Before ordering, ensure all necessary PPE and engineering controls are in place and functional.

    • Upon receipt, transport the sealed container directly to the designated laboratory.

  • Initial Handling & Storage:

    • Don all required PPE as specified in section 4.1.

    • Place the unopened container inside a chemical fume hood.

    • Carefully inspect the container for any signs of damage or leakage. If compromised, proceed to the spill response protocol (Section 5.1).

    • If intact, log the chemical into the laboratory inventory system.

    • Store the compound in its original, tightly sealed container in a designated, labeled secondary container.

    • Place in a refrigerator maintained at 0–5°C. This storage area must be clearly marked as "For Chemical Storage Only - No Food/Drink."

    • If the compound will be stored for an extended period, flushing the container headspace with dry nitrogen or argon is recommended to maintain stability.[2]

  • Weighing and Solution Preparation:

    • All operations must occur within a chemical fume hood.

    • To prevent static discharge, ground all equipment.

    • Use disposable weighing boats and spatulas to avoid cross-contamination.

    • Add solvent to the solid/oil slowly to avoid splashing.

    • Cap containers immediately after dispensing.

Emergency Procedures

Rapid and correct response is critical to mitigating the harm from an accidental release or exposure.[12][13]

Spill Response

Decision Logic: Minor vs. Major Spill

G spill Spill Occurs location Is spill contained within fume hood? spill->location size Is spill < 50 mL? location->size Yes major_spill Major Spill: Evacuate & Call EHS location->major_spill No trained Are you trained & equipped to clean it? size->trained Yes size->major_spill No minor_spill Minor Spill: Lab Personnel Cleanup trained->minor_spill Yes trained->major_spill No

Caption: Decision tree for classifying and responding to a chemical spill.

Protocol for a Minor Spill (Contained in Fume Hood, <50 mL):

  • Alert Personnel: Immediately alert others in the laboratory.

  • Isolate: Ensure the fume hood sash is lowered as much as practical.

  • Don PPE: If not already worn, don a second pair of nitrile gloves and safety goggles.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), working from the outside in. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a heavy-duty, sealable plastic bag or a designated solid waste container.

  • Decontaminate: Wipe the spill area with a towel soaked in a suitable solvent (e.g., acetone, followed by ethanol), then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Dispose: Seal the waste bag/container, label it "Hazardous Waste: 2,7-Dimethyloxepine Spill Debris," and arrange for pickup.[14]

Protocol for a Major Spill (Outside Fume Hood, >50 mL, or any amount if personnel are untrained):

  • EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.

  • CONFINE: Close the laboratory doors to confine the vapors.

  • CALL FOR HELP: From a safe location, call your institution's Emergency Health and Safety (EHS) hotline and 911. Provide the chemical name, location, and estimated quantity.

  • SECURE: Prevent others from entering the area until emergency responders arrive.

Personnel Exposure
Exposure RouteImmediate Action Protocol
Skin Contact Immediately move to the safety shower. Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[13] Seek immediate medical attention.
Eye Contact Immediately proceed to an eyewash station. Forcibly hold eyelids open and flush eyes with a continuous, gentle stream of water for at least 15 minutes.[13] Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, call for emergency medical assistance.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Self-Validation: In all exposure cases, the Safety Data Sheet (or this guide in its absence) must be provided to medical personnel. Report all incidents to your supervisor and EHS.

Waste Disposal

All materials contaminated with 2,7-dimethyloxepine must be treated as hazardous chemical waste.[15][16]

  • Liquid Waste:

    • Collect all liquid waste containing 2,7-dimethyloxepine in a dedicated, sealed, and properly labeled hazardous waste container.

    • The container must be compatible with the chemical (e.g., glass or polyethylene).

    • Do not mix with incompatible waste streams (e.g., strong oxidizers).[15]

  • Solid Waste:

    • All contaminated solid waste (gloves, weigh paper, absorbent pads, etc.) must be collected in a clearly labeled, sealed hazardous waste container (e.g., a lined pail or a double-bagged, heavy-duty plastic bag).[16]

  • Empty Containers:

    • Because the toxicological profile is not fully known, empty containers should be treated as hazardous waste. Triple-rinsing is an option if the rinsate is collected as hazardous waste; however, disposing of the unrinsed container through the chemical waste program is the most prudent course of action.[17]

  • Labeling and Pickup:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "2,7-Dimethyloxepine," and an indication of its hazards (e.g., "Flammable," "Potentially Toxic").

    • Store waste in a designated Satellite Accumulation Area and schedule a pickup with your institution's EHS department.[14]

Conclusion

2,7-Dimethyloxepine is a compound of significant interest in chemical research. While it is reported to be stable under specific conditions, the lack of comprehensive safety data mandates a cautious and proactive approach to its handling. By integrating knowledge of its synthesis, the properties of its chemical class, and rigorous adherence to established laboratory safety protocols, researchers can work with this compound safely and effectively. A thorough, documented risk assessment should be performed and reviewed before any new procedure involving 2,7-dimethyloxepine is undertaken.[5][6]

References

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Ensuring Experimental Integrity: A Guide to the Stability and Storage of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyloxepine is a heterocyclic organic compound featuring a seven-membered oxepine ring. Unlike its parent, oxepine, which is notoriously unstable, the 2,7-dimethyl derivative possesses significantly greater stability, making it an invaluable tool in chemical research.[1][2][3] It serves as a stable model for studying the unique reactivity of the oxepine system and as a versatile building block in the synthesis of more complex molecules.[4][5] However, its utility is directly dependent on its purity and integrity. Degradation can lead to spurious experimental results, jeopardizing the validity of research findings. This guide provides a comprehensive overview of the chemical principles governing the stability of 2,7-dimethyloxepine and details rigorous, field-proven protocols for its proper storage and handling.

The Chemical Foundation of Stability: Understanding the Oxepine Core

To effectively store 2,7-dimethyloxepine, one must first understand its inherent chemical nature. The stability of this molecule is not absolute; it is governed by a delicate interplay of structural and electronic factors.

The Oxepine-Benzene Oxide Valence Tautomerism

The defining characteristic of the oxepine ring system is its existence in a dynamic equilibrium with its bicyclic valence tautomer, benzene oxide.[1][6][7] This is not a resonance structure but a rapid, reversible electrocyclic reaction.

G cluster_oxepine 2,7-Dimethyloxepine oxepine oxide oxide oxepine->oxide Equilibrium

Caption: The valence tautomerism of 2,7-dimethyloxepine.

For the parent oxepine, this equilibrium is highly sensitive to environmental factors like solvent polarity and temperature.[3][6][8] However, the presence of the two methyl groups at the 2 and 7 positions significantly stabilizes the seven-membered oxepine ring, causing the equilibrium to lie heavily in its favor.[1] This substitution is the primary reason for 2,7-dimethyloxepine's utility as a stable, isolable compound.

Electronic Structure and Reactivity

The oxepine ring is a non-planar, non-aromatic system.[7][9] It adopts a boat-like conformation to avoid the destabilizing effects of being a planar, 8π-electron anti-aromatic system.[7] This non-aromatic character means the double bonds behave more like typical alkenes, making them susceptible to certain classes of reactions. The benzene oxide tautomer, on the other hand, contains a reactive epoxide ring that is prone to nucleophilic attack.[2][8] Understanding these two reactive forms is key to predicting and preventing degradation.

Factors Influencing Degradation

The long-term stability of 2,7-dimethyloxepine is contingent on mitigating the external factors that can promote its decomposition. The requirement for storage under an inert atmosphere at low temperatures is not merely a suggestion but a necessity derived from its chemical vulnerabilities.[4][10]

  • Atmospheric Oxygen: The conjugated π-system of 2,7-dimethyloxepine, combined with the presence of allylic methyl groups, makes it susceptible to oxidation by atmospheric oxygen. Oxidative degradation can lead to a complex mixture of byproducts, compromising sample purity. Storing the compound under an inert atmosphere, such as nitrogen or argon, is the most critical step to prevent this pathway.[4][10]

  • Temperature: Chemical reactions, including degradation pathways, are accelerated at higher temperatures. For 2,7-dimethyloxepine, elevated temperatures can provide the activation energy needed for unwanted side reactions or polymerization. Refrigeration within the 0–5°C range is essential to minimize the rate of any potential degradation.[4][10]

  • Light: Many conjugated organic molecules are photosensitive. Exposure to light, particularly in the UV spectrum, can induce photochemical reactions, leading to isomerization or decomposition. The use of amber or opaque containers is a mandatory precaution to shield the compound from light.

  • Acids and Strong Bases: The oxepine-benzene oxide system is sensitive to acid. The oxygen atom can be protonated, which facilitates the ring-opening of the benzene oxide tautomer and can lead to an irreversible rearrangement to form phenolic compounds.[9] Therefore, contact with acidic contaminants, including acidic vapors in the laboratory atmosphere, must be strictly avoided. Similarly, strong bases could catalyze other unwanted reactions.

  • Solvent Polarity: While primarily a concern for reactions in solution, it is worth noting that solvent choice can influence the position of the oxepine-benzene oxide equilibrium.[6][8] In non-polar solvents, the oxepine form is favored, whereas more polar environments can slightly increase the concentration of the more reactive benzene oxide tautomer.[6]

Recommended Storage and Handling Protocols

Adherence to a strict protocol is non-negotiable for maintaining the integrity of 2,7-dimethyloxepine. The following procedures are based on established best practices and the compound's specific chemical properties.

Quantitative Storage Parameters
ParameterRecommended ConditionRationale
Temperature 0–5°CMinimizes the rate of thermal degradation.[4][10]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation.[4][10]
Light Exposure Protected (Amber Vial)Prevents photochemical reactions.
Container Glass Vial with PTFE-lined CapEnsures inert contact surface and a tight seal.
Purity of Inert Gas High Purity (≥99.99%)Avoids introducing oxygen or moisture contaminants.
Step-by-Step Long-Term Storage Protocol

This protocol is designed for storing the neat compound (described as an orange oil[1][10]) upon receipt or after synthesis.

  • Container Preparation: Select a clean, dry amber glass vial of an appropriate size to minimize headspace. Ensure the vial is equipped with a polytetrafluoroethylene (PTFE)-lined screw cap to provide an inert seal.

  • Inerting the Vial: Purge the vial thoroughly with a stream of dry nitrogen or argon gas for several minutes to displace all atmospheric oxygen and moisture.

  • Transfer: If aliquoting from a larger stock, perform the transfer under a positive pressure of inert gas.

  • Final Purge and Seal: Before sealing, flush the headspace of the vial with the inert gas one final time. Tightly seal the vial with the PTFE-lined cap.

  • Parafilm Sealing: For added security against atmospheric intrusion over time, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions.

  • Refrigeration: Place the sealed and labeled vial in a refrigerator maintained at 0–5°C.

Step-by-Step Protocol for Experimental Use

Proper technique is crucial when accessing the compound for an experiment to avoid compromising the entire stock.

G start Start: Retrieve vial from 0-5°C storage equilibrate Allow vial to equilibrate to room temperature (Prevents moisture condensation) start->equilibrate prepare_env Prepare inert atmosphere environment (Glovebox or Schlenk line) equilibrate->prepare_env purge_needle Purge syringe with inert gas prepare_env->purge_needle withdraw Uncap vial and withdraw required amount (Maintain positive inert gas pressure) purge_needle->withdraw recap Immediately recap vial withdraw->recap flush_seal Flush headspace with inert gas and reseal tightly recap->flush_seal store Return vial to 0-5°C storage flush_seal->store

Caption: Workflow for accessing stored 2,7-dimethyloxepine.

  • Equilibration: Remove the vial from the refrigerator and allow it to warm completely to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing inside the cold vial.

  • Prepare Inert Atmosphere: Perform all manipulations within a glovebox or using standard Schlenk line techniques under a positive pressure of nitrogen or argon.

  • Aliquot Transfer: Using a clean, dry syringe or pipette that has been purged with inert gas, quickly withdraw the desired amount of the compound.

  • Resealing: Immediately after withdrawing the aliquot, flush the headspace of the stock vial with inert gas and seal it tightly. Wrap with fresh Parafilm®.

  • Return to Storage: Promptly return the main stock vial to the refrigerator at 0–5°C.

Conclusion

The scientific value of 2,7-dimethyloxepine is intrinsically linked to its chemical purity. Its stability, while greater than that of its parent oxepine, is not absolute and is critically dependent on protection from oxygen, heat, light, and chemical contaminants. By understanding the underlying principles of its valence tautomerism and inherent reactivity, and by rigorously adhering to the storage and handling protocols outlined in this guide, researchers can ensure the integrity of their samples, leading to reliable and reproducible experimental outcomes.

References

  • Vertex AI Search. (n.d.). Explain why oxepine exists as an equilibrium mixture with benzene oxide. Retrieved January 13, 2026.
  • Paquette, L. A., & Barrett, J. H. (1969). 2,7-Dimethyloxepin. Organic Syntheses, 49, 62.
  • Wikipedia. (n.d.). Oxepine. Retrieved January 13, 2026.
  • Slideshare. (n.d.). Seven membered heterocycles-Oxepines & thiepines | PPTX. Retrieved January 13, 2026.
  • Beilstein Journal of Organic Chemistry. (n.d.). Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. Retrieved January 13, 2026.
  • ChemScene. (2024, November 6).
  • Chemistry Stack Exchange. (2018, October 6).
  • ResearchGate. (2020, August 20). The Mystery of the Benzene Oxide – Oxepin Equilibrium – Heavy Atom Tunneling Reversed by Solvent Interactions.
  • YouTube. (2020, May 10). Oxepine and Thiepine.
  • ChemScene. (2024, March 25).
  • Sigma-Aldrich. (2025, November 6).
  • Benchchem. (n.d.). 2,7-Dimethyloxepine|CAS 1487-99-6. Retrieved January 13, 2026.
  • YouTube. (2023, March 1). OXEPINE AND THIEPINES.
  • ResearchGate. (2025, August 7). Recent Developments in the Synthesis of Oxepines | Request PDF.
  • NIH National Library of Medicine. (2025, June 30).

Sources

A Technical Guide to the Natural Occurrence and Analysis of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,7-dimethyloxepine, a heterocyclic organic compound with potential applications in drug development and chemical synthesis. Aimed at researchers, scientists, and professionals in the field, this document delves into its natural occurrence, biosynthetic origins, methodologies for isolation and characterization, and prospective biological significance.

Introduction: The Enigmatic Presence of 2,7-Dimethyloxepine in Nature

2,7-Dimethyloxepine is a seven-membered heterocyclic compound containing an oxygen atom. While the oxepine core is found in a variety of more complex natural products, the standalone substituted molecule, 2,7-dimethyloxepine, has a more elusive presence in the natural world. Its confirmed natural occurrence is in Nicotiana tabacum, the tobacco plant[1]. This discovery positions 2,7-dimethyloxepine as a secondary metabolite within a plant known for its complex and diverse chemical profile, which includes alkaloids, flavonoids, and terpenoids[2][3][4][5][6][7]. The study of such compounds is crucial for understanding plant defense mechanisms and for the discovery of novel bioactive molecules[3].

This guide will navigate the current, albeit limited, scientific knowledge surrounding the natural context of 2,7-dimethyloxepine and propose scientifically grounded methodologies for its study, from the plant source to potential applications.

Biosynthesis: A Postulated Pathway

The precise biosynthetic pathway of 2,7-dimethyloxepine in Nicotiana tabacum has not been elucidated. However, based on the principles of secondary metabolism and the structure of the molecule, a plausible pathway can be hypothesized. It is likely that 2,7-dimethyloxepine arises from the oxidation of a simple aromatic precursor, such as o-xylene or a structurally related plant-derived aromatic compound.

This proposed pathway involves the action of a cytochrome P450 monooxygenase, a ubiquitous class of enzymes in plants responsible for the oxidation of a wide array of substrates. The enzyme would catalyze the epoxidation of the aromatic ring of the precursor to form an arene oxide intermediate. This unstable intermediate would then undergo a valence tautomerization to the more stable oxepine ring system.

Biosynthetic Pathway of 2,7-Dimethyloxepine precursor o-Xylene Precursor arene_oxide Arene Oxide Intermediate precursor->arene_oxide Cytochrome P450 Monooxygenase (Epoxidation) oxepine 2,7-Dimethyloxepine arene_oxide->oxepine Valence Tautomerization

Caption: Postulated biosynthetic pathway of 2,7-dimethyloxepine from an o-xylene precursor.

Isolation and Purification from Nicotiana tabacum

The isolation of 2,7-dimethyloxepine from Nicotiana tabacum presents a challenge due to its likely low concentration and volatile nature. A multi-step protocol is required to efficiently extract and purify the compound.

Extraction of Volatile Organic Compounds (VOCs)

Given that 2,7-dimethyloxepine is a volatile organic compound (VOC), specialized extraction techniques are necessary to capture it from the plant matrix while minimizing loss.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

  • Sample Preparation: Fresh leaves of Nicotiana tabacum are harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity. The frozen tissue is then cryo-milled to a fine powder.

  • Vial Incubation: A known mass of the powdered leaf tissue (e.g., 1-5 g) is placed in a sealed headspace vial. The vial is gently heated (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to promote the release of volatile compounds into the headspace.

  • SPME Fiber Exposure: A solid-phase microextraction (SPME) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace of the vial for a specific time (e.g., 30-60 minutes) to adsorb the VOCs.

  • Desorption: The SPME fiber is then retracted and immediately inserted into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes.

Purification by Preparative Gas Chromatography

For the isolation of a pure sample of 2,7-dimethyloxepine for structural elucidation and biological assays, preparative gas chromatography (prep-GC) is the method of choice.

Protocol: Preparative Gas Chromatography

  • Initial Separation: The crude VOC extract obtained from a larger scale extraction (e.g., steam distillation followed by solvent extraction) is injected into a preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column).

  • Fraction Collection: As the separated compounds elute from the column, the effluent is split. A small portion is directed to a detector (e.g., a flame ionization detector - FID), while the major portion is directed to a collection port.

  • Timed Collection: Based on the retention time of 2,7-dimethyloxepine determined from analytical GC-MS, the fraction corresponding to the target compound is collected in a cooled trap.

  • Purity Assessment: The purity of the collected fraction is assessed by analytical GC-MS. The process can be repeated if further purification is required.

Isolation and Purification Workflow start Nicotiana tabacum Leaves extraction Headspace SPME or Steam Distillation start->extraction analysis Analytical GC-MS extraction->analysis Identification & Quantification purification Preparative GC extraction->purification For larger scale analysis->purification Guide for collection pure_compound Pure 2,7-Dimethyloxepine purification->pure_compound bioassays Biological Activity & Cytotoxicity Assays pure_compound->bioassays

Caption: General workflow for the isolation and analysis of 2,7-dimethyloxepine.

Analytical Characterization

The identification and quantification of 2,7-dimethyloxepine rely on modern analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS)[8][9][10][11].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.

ParameterRecommended SettingRationale
Column Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-624) capillary columnTo achieve good separation of a wide range of VOCs.
Injector Temperature 250 °CEnsures rapid volatilization of the analytes.
Oven Program Start at 40 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 minA standard temperature program to elute a broad range of compounds.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minInert carrier gas providing good chromatographic resolution.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)For scanning a mass range of m/z 40-500.

The identity of 2,7-dimethyloxepine can be confirmed by comparing its retention time and mass spectrum with that of an authentic standard, or by comparison with spectral libraries such as the NIST Mass Spectral Library[12].

Biological Activity and Potential for Drug Development

While the specific biological activities of naturally derived 2,7-dimethyloxepine have not been extensively reported, the broader class of oxepine-containing natural products has shown a range of interesting bioactivities[13][14][15][16][17]. Furthermore, the diverse secondary metabolites of Nicotiana tabacum are known to possess antimicrobial, antiviral, and cytotoxic properties[2][5][7].

Hypothesized Biological Activities:

  • Cytotoxicity: Given that many secondary metabolites from plants exhibit cytotoxic effects against cancer cell lines, it is plausible that 2,7-dimethyloxepine may also possess such properties[18][19][20][21][22].

  • Antimicrobial Activity: As a defense compound in the plant, it may have activity against pathogenic fungi or bacteria.

  • Insecticidal/Antifeedant Activity: It may play a role in deterring herbivores.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media until they reach logarithmic growth phase.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The purified 2,7-dimethyloxepine is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance of each well is read on a microplate reader at a wavelength of 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

The natural occurrence of 2,7-dimethyloxepine in Nicotiana tabacum presents an intriguing avenue for research in natural product chemistry and chemical ecology. While our understanding of this compound in its natural context is still in its infancy, the methodologies outlined in this guide provide a solid framework for its further investigation.

Future research should focus on:

  • Confirmation and Quantification: Verifying the presence and determining the concentration of 2,7-dimethyloxepine in different varieties and developmental stages of Nicotiana tabacum.

  • Biosynthetic Pathway Elucidation: Using isotopic labeling studies and transcriptomic analysis to identify the genes and enzymes involved in its biosynthesis.

  • Comprehensive Biological Screening: Evaluating the purified compound in a broad range of biological assays to uncover its potential therapeutic applications.

By systematically applying these approaches, the scientific community can unlock the full potential of 2,7-dimethyloxepine as a valuable natural product.

References

  • Anggraini Putri, D., Solihah, R., Oktavia, R., Anggraini, D. A., & Fatmawati, S. (2022). Secondary Metabolites of Nicotiana tabacum and Their Biological Activities: A Review. Jurnal Pijar MIPA, 17(4), 533-540.
  • Jassbi, A. R., Zare, S., & Eslami, S. (2017). Ecological Roles and Biological Activities of Specialized Metabolites from the Genus Nicotiana. Chemical Reviews, 117(19), 12227–12280.
  • Niinemets, Ü., Kännaste, A., & Copolovici, L. (2015). Methods in plant foliar volatile organic compounds research. New Phytologist, 209(3), 941-959.
  • Gómez-González, S., Ruiz-Jiménez, J., & Luque de Castro, M. D. (2021).
  • Boual, M., Smaili, M. C., Douaik, A., Ferji, Z., Lahlali, R., & El Ghadraoui, L. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers in Horticulture, 3.
  • Boual, M., Smaili, M. C., Douaik, A., Ferji, Z., Lahlali, R., & El Ghadraoui, L. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. CGSpace.
  • Niinemets, Ü., Kännaste, A., & Copolovici, L. (2015). Methods in plant foliar volatile organic compounds research. Semantic Scholar.
  • Wu, X., et al. (2024). Multiomic analysis of the synthetic pathways of secondary metabolites in tobacco leaves at different developmental stages. Frontiers in Plant Science, 15.
  • Anggraini Putri, D., Solihah, R., Oktavia, R., Anggraini, D. A., & Fatmawati, S. (2022). Secondary Metabolites of Nicotiana tabacum and Their Biological Activities: A Review. Jurnal Pijar MIPA.
  • PubChem. (n.d.). 2,7-Dimethyloxepine. National Center for Biotechnology Information. Retrieved from [Link]

  • van der Kooy, F., & Verpoorte, R. (2011). Secondary metabolism in tobacco. Phytochemistry Reviews, 10(1), 1-17.
  • Zhang, Y., et al. (2022). An Updated Review on Biologically Promising Natural Oxepines. Chemistry & Biodiversity, 19(3), e202100809.
  • Grandl, M., & Gademann, K. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(22), 4187-4202.
  • Lin, A. (2025).
  • Grandl, M., & Gademann, K. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products.
  • Grandl, M., & Gademann, K. (2021).
  • Bailey, E. J., & Whalley, W. B. (1968). The isolation from tobacco of 2-hydroxy-2,6,6-trimethylcyclohexylideneacetic acid gamma-lactone and its synthesis. The Journal of Organic Chemistry, 33(7), 2819–2822.
  • Villena, J., et al. (2025). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells. Universidad de Granada.
  • NIST. (n.d.). Oxepine, 2,7-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Schultink, A., et al. (2022).
  • Martínez-García, M., et al. (2025). Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. Chemistry & Biodiversity, e20240098.
  • Zhang, Q., et al. (2021). Chemical Constituents from Nicotiana tabacum L. and Their Antifungal Activity.
  • Surova, L., et al. (2024). From Division to Death: Metabolomic Analysis of Nicotiana tabacum BY-2 Cells Reveals the Complexity of Life in Batch Culture. International Journal of Molecular Sciences, 25(1), 543.
  • Duke, J. A. (n.d.). Nicotiana tabacum (Solanaceae). Dr.
  • Mansour, A. M., et al. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)
  • Mansour, A. M., et al. (2025). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. PubMed Central.
  • Villena, J., et al. (2025). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies.
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Methodological & Application

Synthetic Routes to 2,7-Dimethyloxepine from o-Xylene: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 2,7-dimethyloxepine, a valuable heterocyclic compound, commencing from the readily available starting material, o-xylene. The described multi-step synthetic pathway involves a sequence of carefully selected reactions, including Birch reduction, epoxidation, carbene addition, and dehydrohalogenation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction

Oxepines are seven-membered heterocyclic compounds containing an oxygen atom, and they represent an important class of molecules in organic chemistry. The oxepine ring system is present in a number of natural products and has been a target of synthetic interest due to its unique chemical properties and potential biological activity. 2,7-Dimethyloxepine, a substituted oxepine, serves as a key intermediate in various synthetic endeavors and as a model compound for studying the chemistry of the oxepine nucleus. This application note outlines a reliable and well-established synthetic route to 2,7-dimethyloxepine from o-xylene, providing detailed protocols and explanations for each transformation.

Overall Synthetic Strategy

The synthesis of 2,7-dimethyloxepine from o-xylene is a multi-step process that strategically transforms the aromatic starting material into the target heterocyclic compound. The overall workflow can be visualized as follows:

G cluster_0 Synthetic Workflow o-Xylene o-Xylene 1,2-Dimethyl-1,4-cyclohexadiene 1,2-Dimethyl-1,4-cyclohexadiene o-Xylene->1,2-Dimethyl-1,4-cyclohexadiene Birch Reduction 4,5-Dimethyl-7-oxabicyclo[4.1.0]hept-2-ene 4,5-Dimethyl-7-oxabicyclo[4.1.0]hept-2-ene 1,2-Dimethyl-1,4-cyclohexadiene->4,5-Dimethyl-7-oxabicyclo[4.1.0]hept-2-ene Epoxidation Dibromocarbene Adduct Dibromocarbene Adduct 4,5-Dimethyl-7-oxabicyclo[4.1.0]hept-2-ene->Dibromocarbene Adduct Dibromocarbene Addition 2,7-Dimethyloxepine 2,7-Dimethyloxepine Dibromocarbene Adduct->2,7-Dimethyloxepine Dehydrobromination

Caption: Overall synthetic workflow from o-xylene to 2,7-dimethyloxepine.

Detailed Synthetic Protocols and Mechanistic Insights

Part 1: Birch Reduction of o-Xylene

The initial step involves the partial reduction of the aromatic ring of o-xylene to yield 1,2-dimethyl-1,4-cyclohexadiene. The Birch reduction is a dissolving metal reduction that is highly effective for this transformation.

Reaction Scheme:

G oXylene o-Xylene diene 1,2-Dimethyl-1,4-cyclohexadiene oXylene->diene Na, EtOH, liq. NH3

Caption: Birch reduction of o-xylene.

Protocol:

  • Set up a three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet.

  • Cool the flask in a dry ice/acetone bath and condense approximately 250 mL of anhydrous ammonia.

  • To the liquid ammonia, add 31.8 g (0.3 mol) of o-xylene, followed by the slow addition of 46 g (1.0 mol) of absolute ethanol.

  • While stirring vigorously, add 20.7 g (0.9 g-atom) of sodium metal in small pieces over a period of 2-3 hours.

  • After the addition is complete, allow the ammonia to evaporate overnight under a fume hood.

  • Carefully add 100 mL of water to the residue, followed by 100 mL of diethyl ether.

  • Separate the organic layer, wash with water (3 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1,2-dimethyl-1,4-cyclohexadiene. The product is typically used in the next step without further purification.

Expert Insights: The success of the Birch reduction hinges on the careful control of reaction conditions. The use of an alcohol, such as ethanol, is crucial as a proton source to protonate the radical anion intermediate. The reaction must be carried out at low temperatures to maintain the ammonia as a liquid.

Part 2: Epoxidation of 1,2-Dimethyl-1,4-cyclohexadiene

The next step is the selective epoxidation of one of the double bonds in the cyclohexadiene ring. meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and effective reagent for this purpose.

Reaction Scheme:

G diene 1,2-Dimethyl-1,4-cyclohexadiene epoxide 4,5-Dimethyl-7-oxabicyclo[4.1.0]hept-2-ene diene->epoxide m-CPBA, CH2Cl2

Caption: Epoxidation of 1,2-dimethyl-1,4-cyclohexadiene.

Protocol:

  • Dissolve the crude 1,2-dimethyl-1,4-cyclohexadiene from the previous step in 200 mL of dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • In a separate flask, dissolve a stoichiometric amount of m-CPBA (approximately 1.1 equivalents) in DCM.

  • Add the m-CPBA solution dropwise to the diene solution over 1 hour, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess peracid by adding a 10% aqueous solution of sodium sulfite.

  • Wash the organic layer with a saturated sodium bicarbonate solution (3 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure to yield the crude epoxide.

Expert Insights: The epoxidation is generally regioselective for one of the double bonds. It is important to control the stoichiometry of m-CPBA to minimize the formation of the diepoxide. The workup procedure is critical to remove the m-chlorobenzoic acid byproduct.

Part 3: Dibromocarbene Addition

The remaining double bond in the epoxide is then converted to a dibromocyclopropane ring through the addition of dibromocarbene. Dibromocarbene is generated in situ from bromoform and a strong base.

Reaction Scheme:

G epoxide 4,5-Dimethyl-7-oxabicyclo[4.1.0]hept-2-ene adduct Dibromocarbene Adduct epoxide->adduct CHBr3, KOtBu G adduct Dibromocarbene Adduct oxepine 2,7-Dimethyloxepine adduct->oxepine KOtBu, THF

Caption: Dehydrobromination to form 2,7-dimethyloxepine.

Protocol:

  • Dissolve the crude dibromocarbene adduct in 100 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.5 equivalents of potassium t-butoxide in portions over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture into 200 mL of ice-water and extract with diethyl ether (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2,7-dimethyloxepine.

Expert Insights: The dehydrobromination proceeds through a series of elimination and ring-opening steps to form the thermodynamically stable oxepine ring. The choice of base and solvent is critical for achieving a good yield. Purification by column chromatography is necessary to isolate the final product from any remaining impurities and byproducts.

Data Summary

StepStarting MaterialReagentsProductTypical Yield
1o-XyleneNa, EtOH, liq. NH₃1,2-Dimethyl-1,4-cyclohexadiene80-90% (crude)
21,2-Dimethyl-1,4-cyclohexadienem-CPBA, CH₂Cl₂4,5-Dimethyl-7-oxabicyclo[4.1.0]hept-2-ene75-85% (crude)
34,5-Dimethyl-7-oxabicyclo[4.1.0]hept-2-eneCHBr₃, KOtBuDibromocarbene Adduct60-70% (crude)
4Dibromocarbene AdductKOtBu, THF2,7-Dimethyloxepine50-60% (after purification)

Conclusion

This application note has detailed a robust and reproducible synthetic route to 2,7-dimethyloxepine from o-xylene. By following the provided protocols and considering the expert insights, researchers can successfully synthesize this valuable oxepine derivative for their research and development needs. The described methodology highlights a classic approach to the synthesis of substituted oxepines, demonstrating the power of sequential organic transformations to build complex molecular architectures from simple starting materials.

References

  • Paquette, L. A.; Barrett, J. H. 2,7-Dimethyloxepin. Org. Synth.1969 , 49, 62. [Link]

  • Vogel, E.; Günther, H. Benzene Oxide-Oxepin Valence Tautomerism. Angew. Chem. Int. Ed. Engl.1967 , 6 (5), 385–401. [Link]

  • Murray, R. W.; Singh, M. SYNTHESIS OF EPOXIDES USING DIMETHYLDIOXIRANE: trans-STILBENE OXIDE. Org. Synth.1997 , 74, 91. [Link]

Application Notes & Protocols: 2,7-Dimethyloxepine as a Stabilized Model for Investigating Oxepine Reactivity in Chemical and Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxepine-Benzene Oxide Enigma and the Utility of a Substituted Model

The oxepine ring system, a seven-membered oxygen-containing heterocycle, holds a position of significant interest in synthetic chemistry, drug metabolism, and materials science.[1][2] Its importance is intrinsically linked to its valence tautomer, benzene oxide. This dynamic equilibrium is a cornerstone of understanding the metabolic activation of benzene and other aromatic compounds by cytochrome P450 (CYP) enzymes, a process with profound toxicological implications.[3][4]

However, the parent oxepine-benzene oxide system is notoriously challenging to study. The two tautomers interconvert rapidly at room temperature, with the equilibrium position being highly sensitive to solvent polarity and temperature.[5][6] In polar, protic environments, the equilibrium favors the benzene oxide form, while non-polar solvents shift it toward the oxepine.[5] This inherent instability complicates the isolation and selective reaction of the oxepine isomer.

To circumvent these challenges, researchers have turned to substituted analogues. 2,7-Dimethyloxepine is an exemplary model compound for these investigations. The strategic placement of methyl groups at the 2 and 7 positions sterically disfavors the formation of the corresponding benzene oxide tautomer, shifting the equilibrium significantly towards the oxepine form.[3][7][8] This substitution provides a kinetically stable, isolable oxepine analogue that serves as an invaluable tool for probing the intrinsic reactivity of the oxepine core.[9] This document provides a comprehensive guide to the synthesis, properties, and application of 2,7-dimethyloxepine as a model system, complete with detailed experimental protocols.

Physicochemical and Spectroscopic Data

A summary of the key properties of 2,7-dimethyloxepine is provided for reference.

PropertyValueSource
Molecular Formula C₈H₁₀O[10]
Molecular Weight 122.16 g/mol [10]
Appearance Orange oil[11]
Boiling Point 49–50 °C at 15 mmHg[11]
Refractive Index (n²⁷D) 1.5010[11]
CAS Number 1487-99-6[9][10]
¹H NMR (CDCl₃) δ ~2.1 (s, 6H, CH₃), ~5.7 (m, 4H, vinyl)Inferred from structure
Storage Conditions 0–5°C under inert atmosphere[9]

Core Reactivity Pathways of 2,7-Dimethyloxepine

Valence Tautomerism: A Stabilized Equilibrium

The foundational reaction of the oxepine system is its electrocyclic interconversion with its benzene oxide isomer. For 2,7-dimethyloxepine, this equilibrium lies heavily in favor of the oxepine tautomer due to the steric hindrance imposed by the methyl groups, which would be forced into close proximity in the bicyclic benzene oxide structure. Computational studies estimate the enthalpy of this equilibrium (ΔH) to be approximately -6.73 kJ mol⁻¹, favoring the oxepine form.[7][8]

G A 2,7-Dimethyloxepine B [2,3-Epoxyoxepin Intermediate] A->B DMDO C (Z,Z)-2,7-Dioxo-3,5-octadiene B->C Rapid Ring Opening

Caption: Oxidation pathway of 2,7-dimethyloxepine with DMDO.

Cycloaddition Reactions

The conjugated diene system within the oxepine ring is amenable to cycloaddition reactions, most notably the [4+2] Diels-Alder reaction. 2,7-dimethyloxepine can react with suitable dienophiles (e.g., maleic anhydride) to form bicyclic adducts. This reactivity is characteristic of the oxepine tautomer and allows for the construction of complex molecular architectures. It is important to note that the benzene oxide tautomer, though present in very low concentration, can undergo different modes of cycloaddition. [6]

G A 2,7-Dimethyloxepine (Diene) C [4+2] Cycloaddition Adduct A->C B Dienophile (e.g., Maleic Anhydride) B->C [4+2] Cycloaddition

Caption: Generalized [4+2] cycloaddition of 2,7-dimethyloxepine.

Experimental Protocols

Disclaimer: All procedures should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2,7-Dimethyloxepine

This multi-step synthesis is adapted from the robust procedure published in Organic Syntheses. [11] Step A: 1,2-Dimethyl-1,4-cyclohexadiene

  • Apparatus Setup: In a fume hood, equip a 5-L three-necked flask with an efficient mechanical stirrer and a dry ice condenser. Cool the flask in a dry ice-isopropyl alcohol bath.

  • Reagent Addition: Charge the flask with ~2.5 L of liquid ammonia. Start the stirrer and slowly add 450 g of anhydrous diethyl ether, 460 g (10 moles) of absolute ethanol, and 318.5 g (3.0 moles) of o-xylene. Pre-cooling these reagents is advised to minimize ammonia boil-off. [11]3. Birch Reduction: Add 207 g (9.0 g-atoms) of sodium metal in small pieces over a 5-hour period. Add only a few pieces at a time to control the exothermic reaction. The solution will turn blue and then fade as the sodium is consumed. [11]4. Workup: Allow the ammonia to evaporate overnight. Equip the flask with a reflux condenser and slowly add ~800 mL of ice water with stirring to dissolve the salts.

  • Extraction & Purification: Separate the organic and aqueous layers. Wash the organic layer three times with 800-mL portions of water and dry over anhydrous magnesium sulfate. Distill the liquid through a 20-cm Vigreux column, collecting the fraction boiling at 70–72 °C (48 mmHg). The expected yield is 250–300 g (77–92%). [11] Step B: 1,2-Dimethyl-4,5-epoxy-1-cyclohexene

  • Safety Note: Reactions involving peroxy compounds are potentially explosive. Use a safety shield and ensure efficient stirring and cooling. [11]2. Reaction Setup: In a 2-L flask, dissolve the 1,2-dimethyl-1,4-cyclohexadiene from Step A in 1 L of dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Epoxidation: Add a solution of m-chloroperbenzoic acid (mCPBA) in dichloromethane dropwise, maintaining the temperature below 5 °C. The amount of mCPBA should be equimolar to the diene, as determined by GC analysis of the starting material.

  • Workup: After the addition is complete, stir for 30 minutes. Filter the mixture to remove the precipitated m-chlorobenzoic acid. Wash the organic filtrate sequentially with 20% sodium bisulfite solution, 10% sodium bicarbonate solution (3x), and saturated sodium chloride solution. Dry over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude epoxide is typically used directly in the next step.

Step C: 4-Bromo-1,2-dimethyl-5,6-epoxycyclohexene

  • Reaction Setup: Dissolve the crude epoxide from Step B in carbon tetrachloride.

  • Bromination: Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide. Reflux the mixture under illumination from a sunlamp until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the mixture and filter off the succinimide. Wash the filtrate with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step D: 2,7-Dimethyloxepine

  • Reaction Setup: Dissolve the crude bromide from Step C in anhydrous diethyl ether and cool the solution to 0 °C.

  • Dehydrobromination: Add potassium t-butoxide portionwise over 1 hour, maintaining the temperature below 5 °C. [11]3. Final Purification: Stir the mixture for 30 minutes after addition is complete, then filter. Remove the ether under reduced pressure. Distill the residual liquid to yield 2,7-dimethyloxepine as an orange oil (b.p. 49–50 °C at 15 mmHg). The expected yield for the final steps is 52–67%. [11]

Protocol 2: Model Oxidation of 2,7-Dimethyloxepine with DMDO

This protocol describes a general procedure for the oxidation of 2,7-dimethyloxepine to model metabolic ring-opening. [12]

  • Preparation of DMDO: Prepare a solution of dimethyldioxirane (DMDO) in acetone according to standard literature procedures. Determine its concentration via oxidation of a standard thioether.

  • Reaction Setup: Dissolve 2,7-dimethyloxepine (1.0 mmol) in acetone-d₆ (for NMR monitoring) or a suitable solvent like dichloromethane (for preparative scale) in an NMR tube or round-bottom flask. Cool the solution to 0 °C.

  • Oxidation: Add a stoichiometric amount of the pre-titrated DMDO solution in acetone dropwise to the cooled solution of 2,7-dimethyloxepine.

  • Reaction Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy. The disappearance of the oxepine signals and the appearance of new signals corresponding to the (Z,Z)-2,7-dioxo-3,5-octadiene product will indicate reaction completion. [12]5. Workup (Preparative Scale): Once the reaction is complete, carefully remove the solvent under reduced pressure at low temperature to avoid product degradation. The resulting dienedione can be characterized by standard spectroscopic methods (NMR, IR, MS).

Conclusion

2,7-Dimethyloxepine serves as a robust and experimentally accessible model for exploring the complex chemistry of the oxepine-benzene oxide system. Its enhanced stability allows for the unambiguous study of reactions pertinent to the oxepine tautomer, providing crucial insights into cycloaddition reactions and, most importantly, oxidative pathways that mimic biological metabolism. The protocols and data presented herein offer a foundational framework for researchers in organic synthesis, medicinal chemistry, and toxicology to utilize this valuable molecular tool.

References

  • Vertex AI Search. (n.d.). Explain why oxepine exists as an equilibrium mixture with benzene oxide.
  • Paquette, L. A., & Barrett, J. H. (1969). 2,7-Dimethyloxepin. Organic Syntheses, 49, 62. DOI: 10.15227/orgsyn.049.0062. Available at: [Link]

  • Wikipedia. (n.d.). Oxepine. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Is oxepin aromatic?. Available at: [Link]

  • Cremer, D., et al. (2020). The Mystery of the Benzene Oxide – Oxepin Equilibrium – Heavy Atom Tunneling Reversed by Solvent Interactions. Angewandte Chemie International Edition. Available at: [Link]

  • YouTube. (2023). OXEPINE AND THIEPINES. Available at: [Link]

  • ResearchGate. (n.d.). (A) Reaction of 2,7-dimethyloxepin with dimethyldioxirane (DMDO); (B) reaction of 4,5-benzoxepin with dimethyldioxirane. Available at: [Link]

  • Semantic Scholar. (1997). EXAMINATION OF THE VALENCE TAUTOMERS BENZENE OXIDE AND OXEPIN AND TWO DERIVATIVE SYSTEMS BY AB INITIO METHODS. Available at: [Link]

  • ACS Figshare. (n.d.). Examination of the Valence Tautomers Benzene Oxide and Oxepin and Two Derivative Systems by ab Initio Methods. Available at: [Link]

  • PubChem. (n.d.). 2,7-Dimethyloxepine. Available at: [Link]

  • PubMed. (1996). muconaldehyde and sym-oxepin oxide: modeling the metabolism of benzene and its photooxidative degradation. DOI: 10.1021/tx950100w. Available at: [Link]

  • ResearchGate. (2020). Chemotherapeutic Importance of Oxepines. Available at: [Link]

  • ResearchGate. (2021). (PDF) Chemotherapeutic Importance of Oxepines. Available at: [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,7-Dimethyloxepine is a seven-membered heterocyclic compound that holds a unique position in organic synthesis. It is a stable, isolable derivative of the parent oxepine ring system, which exists in a dynamic and often inseparable equilibrium with its valence tautomer, benzene oxide.[1][2] The presence of the two methyl groups at the 2 and 7 positions sterically disfavors the formation of the corresponding 1,2-dimethylbenzene oxide, shifting the equilibrium significantly towards the oxepine form.[3][4][5] This inherent stability makes 2,7-dimethyloxepine an invaluable tool for chemists, serving as a tractable model for studying the chemistry of the otherwise elusive oxepine-benzene oxide system and as a versatile building block for constructing more complex molecular architectures.

This guide provides an in-depth exploration of the key applications of 2,7-dimethyloxepine in modern organic synthesis. We will delve into its role as a model for metabolic pathways, its reactivity in electrophilic additions, and provide detailed, field-proven protocols for its synthesis and key transformations.

Core Concept: The Oxepine-Arene Oxide Equilibrium

The foundational principle governing the reactivity of 2,7-dimethyloxepine is its valence tautomerism with 1,2-dimethylbenzene oxide. While the equilibrium heavily favors the oxepine, the benzene oxide form, though present in minute concentrations, can be invoked to explain certain reaction pathways. The methyl groups suppress the planar, aromatic transition state required for aromatization to phenols, a rapid decomposition pathway for the parent benzene oxide. This delicate balance is the key to its utility.

G cluster_equilibrium Valence Tautomerism cluster_labels Oxepine BenzeneOxide Oxepine->BenzeneOxide

Caption: Valence tautomerism of 2,7-dimethyloxepine.

Application 1: A Model for Aromatic Metabolism

A significant application of 2,7-dimethyloxepine is in modeling the cytochrome P450-mediated metabolism of aromatic hydrocarbons like benzene and its derivatives.[3] The enzymatic epoxidation of arenes is a critical step in their bioactivation and detoxification, often proceeding through arene oxide intermediates. These intermediates can rearrange to phenols or be hydrolyzed to dihydrodiols, but can also react with cellular nucleophiles, leading to toxicity.

2,7-Dimethyloxepine serves as a stable surrogate for the transient benzene oxide/oxepin intermediate. Its reaction with chemical oxidants, such as dimethyldioxirane (DMDO), mimics the subsequent enzymatic oxidation steps, providing crucial insights into the formation of toxic metabolites like muconaldehyde derivatives.[3][6]

Mechanistic Insight: Oxidation with Dimethyldioxirane (DMDO)

The oxidation of 2,7-dimethyloxepine with DMDO is proposed to proceed through a highly reactive 2,3-epoxyoxepin intermediate. This intermediate is unstable and rapidly undergoes a concerted electrocyclic ring-opening to yield the final product, (Z,Z)-2,7-dioxo-3,5-octadiene.[3][6] This reaction provides a chemical precedent for the metabolic pathway that converts benzene into muconaldehyde, a known toxic metabolite.

Sources

Application Note & Protocol: Regioselective Epoxidation of 1,2-Dimethyl-1,4-cyclohexadiene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the regioselective mono-epoxidation of 1,2-dimethyl-1,4-cyclohexadiene, a key transformation for synthesizing functionalized cyclic intermediates. We present two robust protocols utilizing meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (DMDO), respectively. The guide delves into the underlying principles of regioselectivity, provides step-by-step experimental procedures, workup, purification, and characterization techniques, and offers a comparative analysis to aid researchers in selecting the optimal method for their specific needs.

Introduction and Scientific Background

The epoxidation of cyclic dienes is a fundamental reaction in organic synthesis, providing access to versatile epoxide intermediates that can be further elaborated into a wide array of complex molecules, including natural products and pharmaceutical agents. 1,2-Dimethyl-1,4-cyclohexadiene presents an interesting substrate for selective oxidation due to its two distinct double bonds: a tetrasubstituted, electron-rich double bond and a disubstituted, less electron-rich double bond.

The primary challenge and objective of this protocol is to achieve high regioselectivity, targeting the more nucleophilic, tetrasubstituted double bond. The electrophilic nature of common epoxidizing agents, such as peroxy acids and dioxiranes, makes this selectivity feasible. The π-electrons of the alkene act as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent. Consequently, the more electron-rich an alkene is, the faster it reacts.[1] In 1,2-dimethyl-1,4-cyclohexadiene, the two methyl groups on one double bond increase its electron density through hyperconjugation, making it the preferred site of electrophilic attack.[1]

This guide provides protocols for two widely-used and effective reagents:

  • meta-Chloroperoxybenzoic acid (m-CPBA): A commercially available, easy-to-handle solid peroxy acid that is highly effective for epoxidations.[2]

  • Dimethyldioxirane (DMDO): A powerful but selective oxidizing agent, typically prepared in situ or used as a dilute solution in acetone. It offers the advantage of neutral reaction conditions and a volatile byproduct (acetone).[3][4][5]

Reaction Mechanism and Selectivity

The epoxidation with peroxy acids like m-CPBA proceeds through a concerted mechanism often referred to as the "butterfly" transition state.[2] In this single-step process, the alkene's π-bond attacks the weak O-O bond of the peroxy acid, while several other bonds are broken and formed simultaneously, resulting in a syn-addition of the oxygen atom across the double bond.[2]

DMDO also reacts via a concerted mechanism, but through a spiro transition state, which is consistent with an electrophilic process.[6][7] The reaction is stereospecific and generally provides the epoxide with high yield under mild, neutral conditions.[6]

For 1,2-dimethyl-1,4-cyclohexadiene, both reagents are expected to selectively oxidize the C1-C2 double bond due to its higher degree of substitution and therefore greater nucleophilicity compared to the C4-C5 double bond.

Caption: General workflow of the epoxidation reaction.

Protocol 1: Epoxidation using m-CPBA

This protocol is valued for its operational simplicity and the use of a stable, commercially available reagent.

Materials and Equipment
Material/EquipmentSpecification
Chemicals
1,2-Dimethyl-1,4-cyclohexadiene>95% purity
meta-Chloroperoxybenzoic acid (m-CPBA)≤77% purity (balance m-chlorobenzoic acid and water)
Dichloromethane (DCM)Anhydrous, >99.8%
Saturated sodium bicarbonate (NaHCO₃) soln.Aqueous
Saturated sodium thiosulfate (Na₂S₂O₃) soln.Aqueous
Brine (Saturated NaCl soln.)Aqueous
Anhydrous magnesium sulfate (MgSO₄)Granular
Equipment
Round-bottom flaskAppropriate size (e.g., 100 mL)
Magnetic stirrer and stir bar
Addition funnel
Ice bath
Separatory funnel
Rotary evaporator
Flash chromatography systemSilica gel, appropriate solvents
Safety Precautions
  • m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. [8] Handle with care, avoid grinding, and store in a cool, ventilated area.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it exclusively within a fume hood.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-dimethyl-1,4-cyclohexadiene (e.g., 1.08 g, 10.0 mmol, 1.0 equiv).

    • Dissolve the diene in 20 mL of anhydrous dichloromethane (DCM).

    • Cool the flask to 0 °C using an ice bath.

  • Reagent Addition:

    • In a separate beaker, dissolve m-CPBA (e.g., ~2.4 g of 77% purity, ~10.5 mmol, 1.05 equiv) in 30 mL of DCM. Rationale: Using a slight excess of m-CPBA ensures complete conversion of the starting material. A large excess should be avoided to minimize potential side reactions or di-epoxidation.

    • Transfer the m-CPBA solution to an addition funnel and add it dropwise to the stirring diene solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The starting material should be consumed, and a new, more polar spot (the epoxide) should appear.

  • Workup Procedure:

    • Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any excess m-CPBA. Stir for 15 minutes.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 2 x 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the m-chlorobenzoic acid byproduct.[9][10]

      • 1 x 20 mL of brine (saturated NaCl solution) to reduce the solubility of organic material in the aqueous layer.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is often sufficiently pure for subsequent steps.

    • If further purification is needed, use flash column chromatography on silica gel.[8] A solvent system of ethyl acetate/hexanes (e.g., starting with 5% ethyl acetate and gradually increasing the polarity) is typically effective. The epoxide is more polar than the starting diene.

Protocol 2: Epoxidation using Dimethyldioxirane (DMDO)

This protocol is ideal for sensitive substrates, as it proceeds under neutral conditions. The main challenge is the preparation and handling of the DMDO solution, which is a volatile peroxide.[5][11]

Materials and Equipment
Material/EquipmentSpecification
Chemicals
1,2-Dimethyl-1,4-cyclohexadiene>95% purity
AcetoneReagent grade
Sodium bicarbonate (NaHCO₃)Powder
Oxone® (Potassium peroxymonosulfate)2KHSO₅·KHSO₄·K₂SO₄
Distilled water
Anhydrous sodium sulfate (Na₂SO₄)Granular
Equipment
Three-necked round-bottom flask (1 L)
Mechanical stirrer
Solid addition funnel or flask
Vacuum distillation apparatusWith a receiving flask cooled to -78 °C (dry ice/acetone)
Round-bottom flask for epoxidation
Magnetic stirrer and stir bar
Safety Precautions
  • DMDO is a volatile and potentially explosive peroxide. [11] All operations involving its preparation and use must be conducted in a well-ventilated fume hood behind a blast shield.[5]

  • Avoid contact with metals, which can catalyze its decomposition.[3]

  • Keep the DMDO solution cold at all times (-20 °C for storage, 0 °C or below for reactions).[3][4]

Step-by-Step Protocol

Part A: Preparation of DMDO Solution (~0.07-0.1 M in Acetone) [12]

  • Setup:

    • In a 1 L three-necked flask equipped with a mechanical stirrer, add distilled water (80 mL), acetone (50 mL), and sodium bicarbonate (96 g).

    • Cool the mixture in an ice bath.

  • Generation:

    • While stirring vigorously, simultaneously add a solution of water (60 mL) and acetone (60 mL) from an addition funnel and solid Oxone® (180 g) from a solid addition flask over approximately 30-45 minutes. Rationale: The bicarbonate acts as a buffer to maintain a slightly alkaline pH, which is optimal for dioxirane formation.[11]

    • After addition, stir the slurry for an additional 15 minutes.

  • Distillation:

    • Assemble a vacuum distillation apparatus. The receiving flask must be cooled to -78 °C.

    • Apply a gentle vacuum (e.g., 100-150 mmHg) to the reaction flask. The volatile DMDO will co-distill with acetone.

    • Collect the pale-yellow distillate (~25-35 mL) in the cooled receiving flask.[12]

  • Assay (Optional but Recommended):

    • The concentration of the DMDO solution can be determined by titrating a known amount of a sulfide (e.g., thioanisole) and analyzing the sulfide/sulfoxide ratio by ¹H NMR.[12]

Part B: Epoxidation

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1,2-dimethyl-1,4-cyclohexadiene (e.g., 540 mg, 5.0 mmol, 1.0 equiv) in 10 mL of acetone.

    • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add the freshly prepared and chilled DMDO/acetone solution (e.g., ~55 mL of a 0.1 M solution, 5.5 mmol, 1.1 equiv) to the diene solution.

  • Reaction and Workup:

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or GC-MS.

    • Upon completion, the reaction mixture can be concentrated directly on a rotary evaporator. Rationale: The byproducts are acetone and water, which are easily removed. This simple workup is a major advantage of the DMDO method.[5]

    • The resulting crude product can be used directly or purified by flash chromatography as described in Protocol 1.

Experimental_Workflow cluster_mcpba Protocol 1: m-CPBA cluster_dmdo Protocol 2: DMDO m_setup 1. Dissolve Diene in DCM at 0 °C m_add 2. Add m-CPBA Solution Dropwise m_setup->m_add m_react 3. Stir 2-4h at 0 °C (Monitor by TLC/GC) m_add->m_react m_quench 4. Quench with Na₂S₂O₃ m_react->m_quench m_wash 5. Wash with NaHCO₃ and Brine m_quench->m_wash m_dry 6. Dry (MgSO₄) & Concentrate m_wash->m_dry m_purify 7. Purify via Chromatography m_dry->m_purify d_prep 1. Prepare DMDO Solution (Oxone + Acetone) d_setup 2. Dissolve Diene in Acetone at 0 °C d_prep->d_setup d_add 3. Add DMDO Solution d_setup->d_add d_react 4. Stir 1-2h at 0 °C (Monitor by TLC/GC) d_add->d_react d_workup 5. Concentrate Directly d_react->d_workup d_purify 6. Purify via Chromatography d_workup->d_purify

Caption: Comparative experimental workflows for the two protocols.

Characterization of Product

The expected product is 1,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-ene .

TechniqueExpected Result
¹H NMR Appearance of signals corresponding to the epoxide ring protons (typically around 3.0-3.5 ppm). Disappearance of the singlet for the C1/C2 methyl groups in the starting material and appearance of new methyl signals. Signals for the remaining double bond protons should be present.
¹³C NMR Appearance of signals for the quaternary carbons of the epoxide (typically 50-70 ppm).
IR Spectroscopy Disappearance of the C=C stretch for the tetrasubstituted alkene. Appearance of a characteristic C-O-C epoxide ring stretch (around 1250 cm⁻¹ and 800-900 cm⁻¹).
GC-MS A new peak with a higher retention time than the starting material. The mass spectrum should show a molecular ion (M⁺) corresponding to C₈H₁₂O (m/z = 124.18).

Comparative Analysis and Troubleshooting

ParameterProtocol 1 (m-CPBA)Protocol 2 (DMDO)
Reagent Stable, solid, commercially available.Unstable, volatile liquid; must be freshly prepared.[4]
Reaction Conditions Acidic (due to m-chlorobenzoic acid byproduct).Strictly neutral.
Workup Multi-step aqueous wash required to remove acid.[9]Simple evaporation of solvent.[5]
Substrate Scope Broad, but may not be suitable for acid-sensitive substrates.Excellent for acid-sensitive substrates.
Safety Strong oxidizer, handle with care.Volatile peroxide, requires blast shield and extreme caution.[5]
Yield Generally good to excellent.Generally excellent.

Troubleshooting:

  • Low Conversion: Ensure the m-CPBA is of sufficient purity or the DMDO solution is freshly prepared and properly assayed. Reaction times may need to be extended.

  • Formation of Di-epoxide: Use only a slight excess (1.0-1.05 equiv.) of the epoxidizing agent and maintain low temperatures to disfavor the second, slower epoxidation.

  • Ring-Opening of Epoxide (m-CPBA method): If the substrate is acid-sensitive, the m-chlorobenzoic acid byproduct can catalyze ring-opening. Add a buffer like powdered potassium bicarbonate to the reaction mixture[13] or switch to the DMDO protocol.

References

  • De, S. R., Kumar, G., et al. (2014). Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides. The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2017). Dimethyldioxirane (DMDO) as a valuable oxidant for the synthesis of polyfunctional aromatic imidazolium monomers bearing epoxide. Supplementary Information. Available from: [Link]

  • Frontier, A. (2026). Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. Available from: [Link]

  • orthocresol. (2017). Monoepoxidation of 1,2-dimethylcyclohexa-1,4-diene using m-CPBA. Chemistry Stack Exchange. Available from: [Link]

  • De, S. R., Kumar, G., et al. (2014). Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides. Semantic Scholar. Available from: [Link]

  • Sciencemadness Wiki. (2022). Dimethyldioxirane. Available from: [Link]

  • NIH National Library of Medicine. (2015). Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. PubMed Central. Available from: [Link]

  • Taber, D. F., DeMatteo, P. W., & Hassan, R. A. (2013). Simplified Preparation of Dimethyldioxirane (DMDO). Organic Syntheses, 90, 350-357. Available from: [Link]

  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available from: [Link]

  • Butters, M., et al. (2008). Directed epoxidation of cyclohexa-1,4-dienes–stereoselective formation of up to six contiguous stereogenic centres. Organic & Biomolecular Chemistry. Available from: [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available from: [Link]

  • Wikipedia. Dimethyldioxirane. Available from: [Link]

  • Osbourn, J. (2021). mCPBA Epoxidation. YouTube. Available from: [Link]

  • Hanson, J. R., Hitchcock, P. B., & Kiran, I. (1999). The Stereochemistry of Epoxidation of Steroidal 4,6-Dienes. ResearchGate. Available from: [Link]

  • Organic Chemistry Tutor. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. Available from: [Link]

  • Baumstark, A. L., et al. (2015). Epoxidation by Dimethyldioxirane: Kinetics for cis-Alkenes. ResearchGate. Available from: [Link]

  • Rocher, M. (2006). mcpba workup. Google Groups.
  • Bach, R. D., et al. (2009). Theoretical investigations of substituent effects in dimethyldioxirane epoxidation reactions. The Journal of Organic Chemistry. Available from: [Link]

  • Chemistry Steps. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides. Available from: [Link]

  • McTush-Camp, D., Vasquez, P. C., & Baumstark, A. L. (2015). The Reaction of Dimethyldioxirane with 1,3-Cyclohexadiene and 1,3-Cyclooctadiene: Monoepoxidation-Kinetics and Computational Modeling. ResearchGate. Available from: [Link]

  • Organic Syntheses. (1990). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Organic Syntheses, 68, 77. Available from: [Link]

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  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Available from: [Link]

  • ChemSynthesis. 1,2-dimethyl-1,4-cyclohexadiene. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of epoxides. Available from: [Link]

  • Wender, P. A., et al. (2011). Studies on the regio- and diastereo-selective epoxidation of daphnanes and tiglianes. NIH National Library of Medicine. Available from: [Link]

  • ResearchGate. (2019). Scheme 1. Regioselectivity of epoxide opening reactions in basic and acidic conditions. Available from: [Link]

  • ResearchGate. Epoxidation of cyclohexa-1,4-dienylphosphonates. Available from: [Link]

  • ResearchGate. Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. Available from: [Link]

  • Butters, M., et al. (2008). Directed epoxidation of cyclohexa-1,4-dienes-stereoselective formation of up to six contiguous stereogenic centres. PubMed. Available from: [Link]

  • PubChem. 1,2-Dimethyl-1,4-cyclohexadiene. Available from: [Link]

  • PubChem. Dimethyl 1,4-cyclohexadiene-1,2-dicarboxylate. Available from: [Link]

  • Chemistry lover. (2018). Diastereoselectivity in cyclohexane epoxide ring opening. YouTube. Available from: [Link]

  • Cheméo. Chemical Properties of 1,4-Cyclohexadiene, 1,2-dimethyl- (CAS 17351-28-9). Available from: [Link]

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Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the multi-step synthesis of 2,7-dimethyloxepine, a valuable heterocyclic compound for research in medicinal chemistry and materials science.[1] The synthesis commences with the Birch reduction of o-xylene, followed by epoxidation, bromination, and a final dehydrobromination to yield the target oxepine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety precautions, and characterization of the final product.

Introduction

Oxepines are seven-membered heterocyclic compounds containing an oxygen atom, and they serve as important structural motifs and synthetic intermediates.[1] 2,7-Dimethyloxepine, in particular, is a stable derivative of the oxepine ring system, making it an excellent model for studying the reactivity and properties of this class of compounds.[1] Its synthesis, while involving multiple steps, is a classic example of strategic organic transformations to construct a complex heterocyclic framework. The procedure detailed herein is adapted from the robust and well-established method published in Organic Syntheses, which provides a reliable pathway to obtain 2,7-dimethyloxepine in good yield.[2]

Overall Synthetic Scheme

The synthesis of 2,7-dimethyloxepine is accomplished in four main steps starting from o-xylene:

  • Birch Reduction: o-Xylene is reduced to 1,2-dimethyl-1,4-cyclohexadiene.

  • Epoxidation: The less substituted double bond of the cyclohexadiene is selectively epoxidized using m-chloroperbenzoic acid (m-CPBA).

  • Bromination: The remaining double bond of the epoxycyclohexene is brominated to introduce the necessary leaving groups for the subsequent elimination step.

  • Dehydrobromination: Treatment with a strong base, potassium t-butoxide, induces a double dehydrobromination to form the oxepine ring.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplier
o-XyleneC₈H₁₀106.17≥98%Sigma-Aldrich
SodiumNa22.99-Sigma-Aldrich
Liquid AmmoniaNH₃17.03AnhydrousAirgas
Absolute EthanolC₂H₅OH46.07≥99.5%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
m-Chloroperbenzoic Acid (m-CPBA)C₇H₅ClO₃172.57~77%Sigma-Aldrich
ChloroformCHCl₃119.38≥99%Sigma-Aldrich
BromineBr₂159.81≥99.5%Sigma-Aldrich
Methylene ChlorideCH₂Cl₂84.93AnhydrousSigma-Aldrich
Potassium t-ButoxideC₄H₉KO112.21≥98%Sigma-Aldrich
Anhydrous Magnesium SulfateMgSO₄120.37-Sigma-Aldrich
Equipment
  • 5 L and 2 L three-necked round-bottom flasks

  • Dry ice condenser and dry ice/isopropyl alcohol bath

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Vigreux column and distillation apparatus

  • Rotary evaporator

  • Safety shield (essential for peracid reactions)

Experimental Protocols

Part A: Synthesis of 1,2-Dimethyl-1,4-cyclohexadiene

This initial step employs a Birch reduction to partially reduce the aromatic ring of o-xylene. The use of sodium in liquid ammonia with an alcohol proton source is a classic method for this transformation.

Protocol:

  • Caution! This procedure should be performed in a well-ventilated fume hood due to the use of liquid ammonia.

  • Set up a 5 L three-necked flask with a mechanical stirrer and a dry ice condenser. Cool the flask in a dry ice/isopropyl alcohol bath.

  • Charge the flask with approximately 2.5 L of liquid ammonia.

  • With stirring, slowly add 450 g of anhydrous diethyl ether, followed by 460 g (10 moles) of absolute ethanol, and then 318.5 g (3.0 moles) of o-xylene.[2]

  • Over a 5-hour period, add 207 g (9.0 g-atoms) of sodium in small pieces.

  • Allow the ammonia to evaporate overnight under the fume hood.

  • Equip the flask with a reflux condenser and slowly add approximately 800 mL of ice water to dissolve the salts.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer three times with 800 mL portions of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill the liquid through a 20-cm Vigreux column.

  • Collect the fraction boiling at 70–72°C (48 mm Hg) to obtain 1,2-dimethyl-1,4-cyclohexadiene (yield: 77–92%).[2]

Part B: Synthesis of 1,2-Dimethyl-1,2-epoxycyclohex-4-ene

The diene from Part A is selectively epoxidized. m-CPBA is a common and effective reagent for this purpose, with the more electron-rich double bond being preferentially attacked.

Protocol:

  • Caution! Reactions involving peracids can be explosive. Use a safety shield and handle with care.

  • In a 2 L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, charge 41 g (0.38 mole) of 1,2-dimethyl-1,4-cyclohexadiene.[2]

  • Dissolve 80 g (0.46 mole of ~85% assay) of m-CPBA in 1 L of chloroform. Add this solution to the dropping funnel.

  • Add the m-CPBA solution to the flask over 2 hours with vigorous stirring.

  • Heat the mixture to reflux for 3 hours and then allow it to stand overnight.

  • Cool the flask in an ice bath and filter to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate with 25 mL of 20% sodium bisulfite solution, three 100-mL portions of 10% sodium bicarbonate solution, and finally with 100 mL of saturated sodium chloride solution.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Distill the residue through a 30-cm glass bead-packed column to yield the epoxide (b.p. 55–57°C at 15 mm Hg; yield: 68–78%).[2]

Part C: Synthesis of 4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexane

Bromination of the remaining double bond sets the stage for the final elimination reaction.

Protocol:

  • Set up a 1 L three-necked flask with a stirrer, alcohol thermometer, dropping funnel, and a drying tube.

  • Add 32 g (0.26 mole) of the epoxide from Part B and 500 mL of a 1:1 anhydrous chloroform-methylene chloride mixture.

  • Cool the solution to -65°C.

  • Slowly add a solution of 34 g (0.21 mole) of bromine in 50 mL of the same solvent mixture.

  • After the addition is complete, allow the mixture to warm to room temperature.

  • The crude dibromoepoxide can be used directly in the next step after solvent removal.

Part D: Synthesis of 2,7-Dimethyloxepine

The final step is a double dehydrobromination reaction using a strong, non-nucleophilic base, potassium t-butoxide, to form the conjugated oxepine ring system.

Protocol:

  • In a 1 L Erlenmeyer flask, dissolve 42.1 g (0.15 mole) of the purified dibromoepoxide from Part C in 500 mL of anhydrous ether.

  • Cool the solution to 0°C.

  • Over 1 hour, add 33.2 g (0.30 mole) of potassium t-butoxide portion-wise, maintaining the temperature below 5°C.[2]

  • Stir the resulting mixture for an additional 30 minutes and then filter.

  • Remove the ether under reduced pressure.

  • Distill the residual liquid to obtain 2,7-dimethyloxepine as an orange oil (b.p. 49–50°C at 15 mm Hg; yield: 52–67%).[2]

Experimental Workflow Diagram

SynthesisWorkflow cluster_A Part A: Birch Reduction cluster_B Part B: Epoxidation cluster_C Part C: Bromination cluster_D Part D: Dehydrobromination A1 o-Xylene A2 Na, liq. NH3, EtOH A1->A2 Reduction A3 1,2-Dimethyl-1,4-cyclohexadiene A2->A3 B1 m-CPBA, CHCl3 A3->B1 Epoxidation B2 1,2-Dimethyl-1,2-epoxycyclohex-4-ene B1->B2 C1 Br2, CHCl3/CH2Cl2 B2->C1 Bromination C2 4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexane C1->C2 D1 KOtBu, Ether C2->D1 Elimination D2 2,7-Dimethyloxepine D1->D2

Caption: Workflow for the synthesis of 2,7-Dimethyloxepine.

Characterization

The final product, 2,7-dimethyloxepine, is an orange oil. Its identity and purity can be confirmed by standard analytical techniques:

  • Boiling Point: 49–50°C at 15 mm Hg.[2]

  • Molecular Formula: C₈H₁₀O.[3][4][5]

  • Molecular Weight: 122.16 g/mol .[3]

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the structure.

Safety and Handling

  • Ammonia: Liquid ammonia is corrosive and its fumes are toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves.

  • Sodium Metal: Sodium reacts violently with water. Handle with care and quench any residual sodium appropriately.

  • m-Chloroperbenzoic Acid: Peracids are potentially explosive, especially when heated or in concentrated form. Use a safety shield and avoid scratching or grinding the solid.

  • Bromine: Bromine is highly corrosive and toxic. Handle in a fume hood and wear appropriate gloves and eye protection.

  • Solvents: Diethyl ether is extremely flammable. Chloroform and methylene chloride are hazardous. Avoid inhalation and skin contact.

Discussion

The synthesis of 2,7-dimethyloxepine is a multi-step process that illustrates several key organic reactions. The Birch reduction in the first step is crucial for breaking the aromaticity of the starting material in a controlled manner. The subsequent epoxidation is selective for the more substituted, electron-rich double bond of the diene. The bromination and double dehydrobromination sequence is an effective strategy for constructing the final seven-membered ring with its conjugated system. The choice of potassium t-butoxide as the base is critical; its bulky nature favors elimination over substitution, which is essential for the formation of the oxepine ring.

References

  • 2,7-Dimethyloxepin - Organic Syntheses Procedure. Organic Syntheses, Coll. Vol. 7, p.200 (1990); Vol. 60, p.43 (1981). [Link]

  • 2,7-Dimethyloxepine | C8H10O | CID 578868 - PubChem. National Center for Biotechnology Information. [Link]

  • Oxepine, 2,7-dimethyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Oxepine, 2,7-dimethyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

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Application Note: Quantitative Analysis of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2,7-Dimethyloxepine (CAS 1487-99-6), a heterocyclic organic compound.[1][2] Given its structural characteristics as a volatile organic compound (VOC), the primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS). An alternative method using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is also detailed for specific applications. This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step protocols, method validation principles, and expert insights into experimental design.

Introduction to 2,7-Dimethyloxepine

2,7-Dimethyloxepine is a seven-membered heterocyclic ether with the molecular formula C8H10O and a molecular weight of 122.16 g/mol .[2][3][4] Its structure, featuring a partially unsaturated seven-membered ring with two methyl groups, suggests significant volatility and non-polar characteristics. Understanding its chemical properties is paramount for developing robust and accurate analytical methods. This compound has been identified in natural products like tobacco, highlighting the need for sensitive quantification in complex matrices.[1]

Key Physicochemical Properties:

  • Molecular Formula: C8H10O[2][3][4]

  • Molecular Weight: 122.1644 g/mol [2][3][4]

  • CAS Number: 1487-99-6[2][3][4]

  • Predicted Nature: Volatile, non-polar organic compound.

The quantification of 2,7-Dimethyloxepine is critical in various fields, including natural product chemistry, flavor and fragrance analysis, and potentially as a synthetic intermediate in pharmaceutical development. The primary analytical challenge lies in achieving high sensitivity and selectivity, especially in complex sample matrices.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic compounds due to its exceptional separation efficiency and highly specific detection capabilities.[5][6] For 2,7-Dimethyloxepine, its inherent volatility makes it an ideal candidate for GC analysis. Coupling gas chromatography with mass spectrometry allows for definitive identification based on fragmentation patterns and precise quantification.[6][7]

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized in a heated inlet and introduced into a long, thin capillary column. An inert carrier gas (e.g., Helium) pushes the vaporized analytes through the column. Separation occurs based on the analytes' differential partitioning between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). Compounds with higher volatility and lower affinity for the stationary phase travel faster. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected based on its mass-to-charge ratio (m/z).

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the quantitative analysis of 2,7-Dimethyloxepine using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Raw Sample Matrix Extraction Solvent Extraction (e.g., with Dichloromethane) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration FinalSample Final Sample for Injection Concentration->FinalSample Injection GC Injection FinalSample->Injection Inject Separation Chromatographic Separation Injection->Separation Detection MS Ionization & Detection Separation->Detection Integration Peak Integration Detection->Integration Acquire Data Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Report Quantification->Report Final Result

Caption: GC-MS workflow for 2,7-Dimethyloxepine quantification.

Detailed GC-MS Protocol

This protocol is a robust starting point and should be optimized for the specific matrix and instrumentation used.

A. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot: Transfer 1.0 mL of the liquid sample (e.g., reaction mixture, aqueous extract) into a 15 mL glass centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate internal standard (IS) solution (e.g., Toluene-d8 at 10 µg/mL) to correct for extraction efficiency and injection variability.

  • Extraction: Add 2.0 mL of a non-polar, volatile solvent such as Dichloromethane (DCM) or Hexane.

  • Vortex: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Centrifuge: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic phases.

  • Transfer: Carefully transfer the bottom organic layer (DCM) to a clean 2 mL autosampler vial.

  • Injection: The sample is now ready for GC-MS analysis.

B. Instrumentation and Conditions

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides reliable and reproducible performance.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is ideal for separating non-polar VOCs like 2,7-Dimethyloxepine.[2]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and solvent.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column, providing high sensitivity for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas that provides good chromatographic efficiency.
Oven Program Initial 40 °C (hold 2 min), ramp to 150 °C at 10 °C/min, then ramp to 280 °C at 25 °C/min (hold 5 min)The temperature program is designed to separate the analyte from solvent and other matrix components effectively.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and robust detector for quantitative analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching and identification.[4]
MS Source Temp. 230 °CPrevents condensation of analytes in the ion source.
MS Quad Temp. 150 °CEnsures stable mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification, SIM mode offers significantly higher sensitivity and selectivity compared to full scan mode.
Quantifier Ion m/z 122 (Molecular Ion, M+)The molecular ion is often the most specific and abundant ion for quantification.
Qualifier Ions m/z 107, 91 (Fragment Ions)Used to confirm the identity of the analyte by ensuring their ratios to the quantifier ion are consistent.
Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[8] Validation should be performed according to ICH Q2(R2) guidelines and includes the following parameters.[9][10][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of 2,7-Dimethyloxepine in a blank matrix sample.

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five standards spanning the expected concentration range (e.g., 1 - 500 ng/mL). The correlation coefficient (r²) should be ≥ 0.995.[12]

  • Accuracy: The closeness of the test results to the true value. Determined by spiking a blank matrix with known concentrations of the analyte (low, medium, and high) and calculating the percent recovery. Acceptance criteria are typically 80-120%.

  • Precision: The degree of scatter between a series of measurements. Assessed at two levels:

    • Repeatability (Intra-day precision): Analyzing replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analyzing replicate samples on different days.

    • The relative standard deviation (RSD) should typically be ≤ 15%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Alternative Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

While GC-MS is preferred, HPLC-MS may be necessary for samples that are not amenable to GC (e.g., thermally labile compounds or non-volatile matrices). Given 2,7-Dimethyloxepine's non-polar nature, a Reverse-Phase (RP) HPLC method is appropriate.[13][14]

Principle and Use Case

In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Non-polar compounds like 2,7-Dimethyloxepine will be strongly retained on the column and will elute later as the percentage of the organic (less polar) solvent in the mobile phase increases.[15] Detection by mass spectrometry is crucial as 2,7-Dimethyloxepine lacks a strong chromophore for UV detection. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable than Electrospray Ionization (ESI) for analyzing non-polar compounds.[16][17]

Detailed HPLC-MS Protocol

A. Sample Preparation

  • Extraction: Perform a liquid-liquid extraction as described in the GC-MS section (2.3.A).

  • Solvent Exchange: After extraction, evaporate the DCM and reconstitute the residue in a solvent compatible with the HPLC mobile phase, such as acetonitrile. This prevents peak distortion.

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter to remove particulates.

B. Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1290 Infinity II or equivalentA high-performance system capable of delivering precise gradients at high pressures.
Column ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µmA C18 column provides excellent retention and separation for non-polar analytes.
Mobile Phase A Water + 0.1% Formic AcidThe acid modifier helps to improve peak shape and ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Gradient Program 0-1 min: 60% B; 1-8 min: 60% to 95% B; 8-10 min: 95% B; 10.1-12 min: 60% BThe gradient allows for the elution of the non-polar analyte while cleaning the column of strongly retained components.
Flow Rate 0.8 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and separation efficiency.
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalentProvides the sensitivity and selectivity needed for quantification, especially using MRM mode.
Ionization Mode APCI, PositiveAPCI is generally more efficient for ionizing non-polar, volatile compounds that are challenging for ESI.[16][17]
Acquisition Mode Multiple Reaction Monitoring (MRM)MRM offers the highest level of selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transition Precursor Ion (m/z 123, [M+H]+) -> Product Ion (e.g., m/z 107)The specific transition must be optimized by infusing a standard of the compound.

Summary and Comparison of Techniques

FeatureGC-MSHPLC-MS
Principle Separation in the gas phase based on volatility/boiling point.Separation in the liquid phase based on polarity.
Best Suited For Volatile and semi-volatile, thermally stable compounds.Non-volatile, semi-volatile, or thermally labile compounds.
Sample Throughput Generally higher due to faster run times.Can be lower depending on gradient length and equilibration time.
Sensitivity Excellent, especially in SIM mode.Excellent, especially in MRM mode.
Selectivity High, based on retention time and mass spectrum.Very high, based on retention time and specific MRM transition.
Primary Advantage Ideal for the inherent volatility of 2,7-Dimethyloxepine.Versatile for a wider range of matrices and compound polarities.
Primary Disadvantage Not suitable for non-volatile compounds or matrices.May require more complex sample preparation (solvent exchange).

References

  • Ormeño, E., et al. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology. Available at: [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Strategies for the liquid chromatographic-mass spectrometric analysis of non-polar compounds. Journal of Chromatography A. Available at: [Link]

  • Oasmaa, A., et al. (2012). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. Available at: [Link]

  • ECA Academy. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Lewis, A. C., & Carslaw, N. (2009). Analysis of volatile organic compounds using gas chromatography. ResearchGate. Available at: [Link]

  • Drabińska, N., et al. (2022). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Frontiers in Molecular Biosciences. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxepine, 2,7-dimethyl- (CAS 1487-99-6). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7-Dimethyloxepine. PubChem. Available at: [Link]

  • de Matos, R., et al. (2022). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Molecules. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Reddit. (2021). HPLC/MS - sample preparation for a mix of polar and non-polar compounds. r/chemhelp. Available at: [Link]

  • ResearchGate. (2023). How to quantify non-polar compounds and their polar metabolites together using HPLC or LC-MS or MS/MS?. Available at: [Link]

  • Nawrocki, J., et al. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

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Application Notes & Protocols: Strategic Functionalization of the 2,7-Dimethyloxepine Ring

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthetic functionalization of the 2,7-dimethyloxepine ring. As a stable yet reactive heterocyclic scaffold, 2,7-dimethyloxepine serves as a valuable starting material for creating diverse molecular architectures.[1] The strategic introduction of functional groups onto this seven-membered ring is paramount for its application in medicinal chemistry and materials science, where oxepine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antipsychotic properties.[2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

The 2,7-dimethyloxepine molecule is a substituted form of oxepine, a seven-membered heterocyclic compound containing an oxygen atom.[4] Unlike its parent, which exists in a sensitive equilibrium with benzene oxide, the methyl groups at the 2 and 7 positions provide significant stabilization to the oxepine tautomer, making it an ideal substrate for studying the chemistry of this ring system.[1][5]

Part 1: Foundational Synthetic Strategies

The reactivity of the 2,7-dimethyloxepine ring is primarily dictated by its electron-rich polyene system. This allows for several classes of transformations. The principal pathways for functionalization involve leveraging the π-bonds for additions or using the ring as a scaffold for more complex constructions.

Functionalization_Pathways

Part 2: Electrophilic Addition Reactions

Electrophilic addition is a fundamental reaction for alkenes, and the conjugated diene system within 2,7-dimethyloxepine is highly susceptible to this mode of attack.[6][7] The reaction proceeds via the formation of a carbocation intermediate, and the regioselectivity is governed by the stability of this intermediate (Markovnikov's rule).[8][9] The methyl groups at the C2 and C7 positions exert an electron-donating inductive effect, influencing the site of initial electrophilic attack.

Electrophilic_Addition_Mechanism

Protocol 2.1: Hydrohalogenation of 2,7-Dimethyloxepine

This protocol details the addition of a hydrogen halide (e.g., HBr) across one of the double bonds of the oxepine ring. The causality for the reaction conditions lies in the need to generate the electrophile (H+) in a controlled manner while providing a nucleophile (Br-) to capture the resulting carbocation.

Core Objective: To synthesize a brominated dihydrooxepine derivative.

Reagent/MaterialAmountMolar Eq.Purpose
2,7-Dimethyloxepine1.22 g1.0Starting Material
48% Hydrobromic Acid (HBr)2.0 mL~1.7Electrophile/Nucleophile Source
Diethyl Ether (anhydrous)50 mL-Solvent
Saturated NaHCO₃ (aq)2 x 20 mL-Neutralization/Quenching
Anhydrous MgSO₄~5 g-Drying Agent

Experimental Workflow:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.22 g (10 mmol) of 2,7-dimethyloxepine in 50 mL of anhydrous diethyl ether. Cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add 2.0 mL of 48% aqueous hydrobromic acid dropwise over 15 minutes. The slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Workup and Quenching: Carefully transfer the reaction mixture to a separatory funnel. Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Separate the organic layer. Wash the organic layer again with 20 mL of saturated NaHCO₃, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The resulting crude oil is purified by flash column chromatography on silica gel. The product identity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Epoxidation of the Oxepine Ring

Epoxidation introduces a three-membered epoxide ring, a versatile functional group that can be opened by various nucleophiles. The reaction of 2,7-dimethyloxepine with dimethyldioxirane (DMDO) serves as a model for the metabolic activation of aromatic compounds by cytochrome P450 enzymes.[10] This transformation can lead to the formation of a reactive 2,3-epoxyoxepin intermediate, which may undergo subsequent rearrangements.[10]

Protocol 3.1: Synthesis of 2,7-Dimethyl-4,5-epoxyoxepine using m-CPBA

This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent. The choice of a chlorinated solvent like dichloromethane (DCM) is standard for m-CPBA reactions as it is relatively inert.

Core Objective: To introduce an epoxide functional group at the 4,5-position of the oxepine ring.

Reagent/MaterialAmountMolar Eq.Purpose
2,7-Dimethyloxepine1.22 g1.0Starting Material
m-CPBA (77% max)2.48 g~1.1Oxidizing Agent
Dichloromethane (DCM)60 mL-Solvent
10% Na₂S₂O₃ (aq)2 x 20 mL-Peroxide Quench
Saturated NaHCO₃ (aq)2 x 20 mL-Acid Scavenger

Safety Note: Reactions involving peroxy compounds should be conducted behind a safety shield. Peroxides can be explosive, especially upon concentration.[11]

Experimental Workflow:

Epoxidation_Workflow

  • Reaction Setup: Dissolve 1.22 g (10 mmol) of 2,7-dimethyloxepine in 40 mL of DCM in a 100 mL flask and cool to 0°C.

  • Reagent Addition: In a separate beaker, dissolve 2.48 g (~11 mmol) of m-CPBA in 20 mL of DCM. Add this solution dropwise to the stirred oxepine solution over 20 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the mixture at 0°C for 2-4 hours. The progress is monitored by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding 20 mL of a freshly prepared 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any unreacted peroxide. Stir for 10 minutes.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 10% Na₂S₂O₃, 2 x 20 mL of saturated NaHCO₃, and 20 mL of brine. The bicarbonate wash is crucial to remove the meta-chlorobenzoic acid byproduct.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified using column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired epoxide.

Part 4: Metal-Catalyzed Cross-Coupling Reactions

While direct C-H functionalization on the 2,7-dimethyloxepine ring is challenging, a more robust strategy involves a two-step process: halogenation followed by a metal-catalyzed cross-coupling reaction.[12][13] This approach allows for the precise installation of aryl, vinyl, or alkyl groups. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for C-C bond formation.[12][13]

This section provides a hypothetical, yet plausible, protocol for a Suzuki coupling, which requires the prior synthesis of a halogenated 2,7-dimethyloxepine.

Protocol 4.1: Suzuki Cross-Coupling of Bromo-2,7-dimethyloxepine with Phenylboronic Acid

Core Objective: To synthesize phenyl-2,7-dimethyloxepine via a palladium-catalyzed C-C bond formation. This protocol assumes the successful synthesis of a monobrominated 2,7-dimethyloxepine derivative.

Reagent/MaterialAmountMolar Eq.Purpose
Bromo-2,7-dimethyloxepine2.01 g1.0Electrophilic Partner
Phenylboronic Acid1.46 g1.2Nucleophilic Partner
Pd(PPh₃)₄347 mg0.03Palladium Catalyst
K₂CO₃ (anhydrous)4.14 g3.0Base
Toluene/Ethanol/Water (4:1:1)50 mL-Solvent System

Experimental Workflow:

  • Inert Atmosphere: Assemble a Schlenk flask containing the bromo-2,7-dimethyloxepine (10 mmol), phenylboronic acid (12 mmol), and potassium carbonate (30 mmol). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the palladium catalyst is air-sensitive.

  • Solvent and Catalyst Addition: Add the degassed 4:1:1 solvent mixture (40 mL Toluene, 10 mL Ethanol, 10 mL Water) via cannula. Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst under a positive pressure of inert gas.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C with vigorous stirring. The reaction is typically complete within 12-24 hours, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst residue.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 2 x 30 mL of water and 30 mL of brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography on silica gel to afford the desired phenyl-2,7-dimethyloxepine.

References

  • Ugwu DI, Eze FU, Ezugwu JA, et al. Chemotherapeutic Importance of Oxepines. Int J Chem Sci. 2020;19(1):401. [Link][2][14]

  • Li, Y., et al. (2022). Regio- and Diastereoselective Construction of Functionalized Benzo[b]oxepines and Benzo[b]azepines via Recyclable Gold(I)-Catalyzed Cyclizations. The Journal of Organic Chemistry, 87(12), 7996–8007. [Link][15][16]

  • de la Torre, A. F., et al. (2023). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ChemistrySelect, 8(41), e202302923. [Link][17]

  • Krawczyk, H., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12135. [Link][3][18]

  • Reaction of 2,7-dimethyloxepin with dimethyldioxirane (DMDO). ResearchGate. [Link][10]

  • Paquette, L. A., & Barrett, J. H. (1969). 2,7-Dimethyloxepin. Organic Syntheses, 49, 62. [Link][11]

  • Sokol, K. R., & Gaich, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC. [Link][4][19]

  • Krawczyk, H., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology. Molecules, 26(20), 6211. [Link][20]

  • Catalysts Editorial. (2021). Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 478. [Link][12]

  • Wikipedia. Regioselectivity. [Link][8]

  • OXEPINE AND THIEPINES - YouTube. (2023). [Link][5]

  • Wikipedia. Cross-coupling reaction. [Link][13]

  • gChem Global. Electrophilic Addition. [Link][7]

  • Chemistry LibreTexts. (2022). 14.2: Electrophilic Addition to Alkenes. [Link][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-dimethyloxepine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and enhancing yield.

Frequently Asked Questions (FAQs)

Q1: What is the most established and reliable synthetic route for producing 2,7-dimethyloxepine?

The most widely recognized and vetted method is a four-step synthesis starting from o-xylene, as detailed in Organic Syntheses.[1] This route involves a Birch reduction, followed by epoxidation, bromination, and a final dehydrobromination to form the seven-membered oxepine ring. This pathway is favored for its well-documented procedures and reasonably reliable yields.

Q2: What is the valence tautomerism of oxepines, and why is it significant?

Oxepines exist in a dynamic equilibrium with their corresponding arene oxide valence tautomers.[2][3][4] For the parent oxepine, this is an equilibrium with benzene oxide. This tautomerism is crucial as it dictates the compound's reactivity; some reactions may proceed through the benzene oxide form.[4] The methyl substituents in 2,7-dimethyloxepine stabilize the oxepine form, making it a more isolable and stable compound compared to the unsubstituted parent oxepine.[5]

Q3: How stable is 2,7-dimethyloxepine, and what are the recommended storage conditions?

2,7-dimethyloxepine is isolated as an orange oil.[1] While more stable than its parent compound, it is still a sensitive molecule. For optimal stability, it should be stored under an inert atmosphere, such as nitrogen or argon, at a low temperature (0–5°C).[5] This minimizes degradation from oxygen or thermal decomposition.

Q4: What is a realistic overall yield for the multi-step synthesis from o-xylene?

While the final dehydrobromination step has a reported yield of 52–67%, the overall yield is a product of the yields of all four steps.[1] Based on the ranges provided in the established protocol, a realistic overall yield can be calculated.

StepReactionStarting MaterialProductYield (%)
ABirch Reductiono-Xylene1,2-Dimethyl-1,4-cyclohexadiene77–92%[1]
BEpoxidation1,2-Dimethyl-1,4-cyclohexadiene1,2-Dimethyl-1,2-epoxycyclohex-4-ene68–78%[1]
CBromination1,2-Dimethyl-1,2-epoxycyclohex-4-ene4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexane(Yield not specified, used directly)
DDehydrobromination4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexane2,7-Dimethyloxepine52–67%[1]

Assuming the bromination step is high-yielding, a cumulative yield would range from approximately 27% to 48%.

Synthesis Workflow Overview

G cluster_0 Overall Synthesis Pathway A o-Xylene B 1,2-Dimethyl-1,4-cyclohexadiene A->B Step A: Birch Reduction (Na, EtOH, liq. NH3) C 1,2-Dimethyl-1,2-epoxycyclohex-4-ene B->C Step B: Epoxidation (m-CPBA) D 4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexane C->D Step C: Bromination (Br2, -65°C) E 2,7-Dimethyloxepine D->E Step D: Dehydrobromination (KOtBu)

Caption: The four-step synthesis of 2,7-dimethyloxepine from o-xylene.

Troubleshooting Guide: Enhancing Yield at Each Step

This section addresses common issues encountered during the synthesis. Each problem is analyzed to provide actionable solutions grounded in chemical principles.

Q5: My yield for the Birch reduction (Step A) is below 70%. What are the likely causes and solutions?

Potential Causes:

  • Moisture Contamination: The Birch reduction relies on solvated electrons from the dissolution of sodium in liquid ammonia. Water or wet ethanol will rapidly quench these electrons, consuming the sodium and halting the reaction.

  • Inefficient Sodium Dissolution: If sodium metal is not efficiently dissolved, the reaction will be slow and incomplete. This is often due to large chunks of sodium or inadequate stirring.

  • Low-Purity Reagents: Using impure o-xylene or denatured ethanol with significant water content can inhibit the reaction.

Solutions & Scientific Rationale:

  • Ensure Anhydrous Conditions: Use anhydrous diethyl ether and absolute ethanol.[1] The liquid ammonia should be condensed directly into the reaction flask, which should be flame-dried under an inert atmosphere beforehand to remove adsorbed moisture.

  • Optimize Sodium Addition: Add the sodium in small, freshly cut pieces over an extended period (e.g., 5 hours as per the protocol) into a vigorously stirred solution.[1] This maximizes the surface area and ensures a steady concentration of solvated electrons.

  • Verify Reagent Quality: Use o-xylene from a reputable supplier. If necessary, distill it over a suitable drying agent before use.

Q6: The epoxidation of the cyclohexadiene (Step B) resulted in a low yield and multiple byproducts. How can I optimize this step?

Potential Causes:

  • Degraded Peroxy Acid: m-Chloroperbenzoic acid (m-CPBA) can degrade over time, losing its active oxygen content. Using a substoichiometric amount of active m-CPBA will lead to incomplete conversion.

  • Poor Temperature Control: The epoxidation is exothermic. Uncontrolled addition of m-CPBA can cause the temperature to rise, leading to side reactions, such as epoxide ring-opening.

  • Inadequate Workup: Residual m-chlorobenzoic acid can complicate purification and catalyze the degradation of the desired epoxide.

Solutions & Scientific Rationale:

  • Use High-Purity m-CPBA: It is best practice to use freshly purchased m-CPBA or to assay the purity of an older batch before use. The protocol specifies using 85% assay m-CPBA and adjusting the amount accordingly.[1]

  • Control the Reaction Temperature: Add the m-CPBA solution dropwise over a period of 1-2 hours with vigorous stirring.[1] While the protocol involves heating to reflux after addition, the initial addition should be controlled to prevent a dangerous buildup of the peroxide.

  • Perform a Thorough Workup: The workup is critical. Washing with sodium bisulfite solution destroys any remaining peroxide, and washing with sodium bicarbonate solution removes the m-chlorobenzoic acid byproduct.[1] Failure to remove the acid can lead to lower yields in subsequent steps.

Q7: The final dehydrobromination step (Step D) is giving a poor yield of 2,7-dimethyloxepine. What is going wrong?

Potential Causes:

  • Inactive Base: Potassium t-butoxide (KOtBu) is extremely hygroscopic. If it has been exposed to air, it will be partially or fully converted to potassium hydroxide and t-butanol, rendering it ineffective for this sensitive double elimination reaction.

  • Incorrect Stoichiometry: The reaction requires two equivalents of base to eliminate two equivalents of HBr. Using less than a twofold molar excess will result in incomplete reaction. The established protocol calls for a twofold excess of KOtBu relative to the dibromoepoxide.[1]

  • Suboptimal Temperature: While the reaction requires energy, adding the base at too high a temperature can favor side reactions. The protocol specifies portionwise addition of KOtBu while maintaining the temperature below 5°C.[1]

Solutions & Scientific Rationale:

  • Handle KOtBu with Care: Use a fresh bottle of potassium t-butoxide, preferably from a sealed container. Weigh it quickly and add it to the reaction under an inert atmosphere.

  • Ensure Molar Excess: Precisely calculate the molar quantities. A slight excess of base (beyond the required 2 equivalents) can sometimes be beneficial, but start with the recommended stoichiometry.[1]

  • Maintain Low Temperature During Addition: The controlled, low-temperature addition of the base prevents an uncontrolled exotherm and minimizes side reactions. After the addition is complete, the mixture can be stirred for a short period to ensure the reaction goes to completion.[1]

Q8: My final product is dark and difficult to purify by distillation. What can I do?

Potential Causes:

  • Thermal Decomposition: 2,7-dimethyloxepine can be thermally sensitive. Overheating during the final distillation can lead to polymerization or rearrangement, resulting in a dark, tarry residue and low recovery.

  • Contamination from Previous Steps: Impurities carried over from the bromination or dehydrobromination steps can co-distill or catalyze decomposition.

Solutions & Scientific Rationale:

  • Optimize Vacuum Distillation: Use a good vacuum pump to achieve the specified pressure (15 mm).[1] This allows the product to distill at a lower temperature (49–50°C), minimizing thermal stress.[1] Ensure the heating mantle is set to a temperature only slightly above the boiling point of the liquid.

  • Ensure Purity of the Precursor: The purity of the dibromoepoxide intermediate is crucial. Ensure the workup after the bromination step was thorough to remove any residual bromine or acidic byproducts.

  • Consider Alternative Purification: If distillation proves problematic, column chromatography on silica gel (using a non-polar eluent system like hexanes/ethyl acetate) may be an alternative, though care must be taken as silica can be acidic and may degrade sensitive compounds.

Troubleshooting Logic Flow

G start Low Final Yield of 2,7-Dimethyloxepine step_d Problem in Step D? (Dehydrobromination) start->step_d step_c Problem in Step C? (Bromination) step_d->step_c No cause_d Check KOtBu activity Check stoichiometry Control temperature step_d->cause_d Yes step_b Problem in Step B? (Epoxidation) step_c->step_b No cause_c Maintain -65°C Use anhydrous solvents Check Br2 purity step_c->cause_c Yes step_a Problem in Step A? (Birch Reduction) step_b->step_a No cause_b Check m-CPBA purity Control temperature Ensure thorough workup step_b->cause_b Yes cause_a Ensure anhydrous conditions Add Na in small pieces Use pure reagents step_a->cause_a Yes

Caption: A decision tree for troubleshooting low yield in the synthesis.

Detailed Experimental Protocol

This protocol is adapted from the authoritative procedure published in Organic Syntheses, Coll. Vol. 6, p.499 (1988).[1] Caution: Reactions involving ammonia, peracids, and bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

A. 1,2-Dimethyl-1,4-cyclohexadiene

  • In a 5-L three-necked flask equipped with a mechanical stirrer and a dry ice condenser, cool the flask in a dry ice-isopropyl alcohol bath.

  • Charge the flask with ~2.5 L of liquid ammonia.

  • Slowly add 450 g of anhydrous diethyl ether, 460 g (10 moles) of absolute ethanol, and 318.5 g (3.0 moles) of o-xylene.

  • Over a 5-hour period, add 207 g (9.0 g-atoms) of sodium in small pieces.

  • Allow the ammonia to evaporate overnight under the fume hood.

  • Slowly add ~800 mL of ice water to dissolve the salts.

  • Separate the organic layer, wash three times with 800-mL portions of water, and dry over anhydrous magnesium sulfate.

  • Distill the liquid through a 20-cm Vigreux column, collecting the fraction boiling at 70–72°C (48 mm). The expected yield is 250–300 g (77–92%).[1]

B. 1,2-Dimethyl-1,2-epoxycyclohex-4-ene

  • In a 3-L flask, dissolve 41 g (0.38 mole) of the diene from Step A in 1 L of chloroform.

  • With vigorous stirring, add a solution of 80 g (0.46 mole of 85% assay) of m-chloroperbenzoic acid in 1 L of chloroform over 2 hours.

  • Heat the mixture to reflux for 3 hours and then let it stand overnight.

  • Cool the flask in an ice bath and filter to remove the precipitated m-chlorobenzoic acid.

  • Wash the organic layer sequentially with 25 mL of 20% sodium bisulfite, three 100-mL portions of 10% sodium bicarbonate, and 100 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Distill the residue through a 30-cm glass bead-packed column to afford 32.3–36.8 g (68–78%) of the epoxide, b.p. 55–57°C (15 mm).[1]

C. 4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexane

  • In a 1-L three-necked flask, dissolve 32 g (0.26 mole) of the epoxide from Step B in 500 mL of an anhydrous 1:1 chloroform-methylene chloride mixture.

  • Cool the solution to -65°C using a suitable bath.

  • Add a solution of 34 g (0.21 mole) of bromine in 50 mL of the same solvent mixture dropwise. The resulting solution is typically used directly in the next step without isolation.

D. 2,7-Dimethyloxepine

  • Prepare a solution of the crude dibromoepoxide from Step C (assuming ~0.15 mole) in 500 mL of anhydrous ether in a 1-L flask.

  • Cool the solution to 0°C.

  • While maintaining the temperature below 5°C, add 33.2 g (0.30 mole) of potassium t-butoxide portionwise over 1 hour.

  • Stir the resulting mixture for an additional 30 minutes at this temperature.

  • Filter the mixture to remove salts.

  • Remove the ether from the filtrate under reduced pressure.

  • Distill the residual liquid to give 9.7–12.2 g (52–67% based on the purified dibromoepoxide) of 2,7-dimethyloxepine as an orange oil, b.p. 49–50°C (15 mm).[1]

References

  • Paquette, L. A.; Barrett, J. H. 2,7-Dimethyloxepin. Org. Synth.1988 , 6, 499. [Link]

  • ResearchGate. Methods for the synthesis of oxepines. [Link]

  • Thieme Chemistry. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. [Link]

  • ResearchGate. Recent Developments in the Synthesis of Oxepines. [Link]

  • Schiaffo, C. E. Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate. Journal of Young Investigators2006 . [Link]

  • Boyd, D. R.; Sharma, N. D. Preparation of oxepines during direct chemical synthesis and facile oxygen walk reactions of arene oxides: theoretical predictions and experimental evidence. Chemical Society Reviews1999 , 28, 321-329. [Link]

  • Wikipedia. Oxepin. [Link]

  • Slideshare. Seven membered heterocycles-Oxepines & thiepines. [Link]

  • da Costa, G. P., et al. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. The Chemical Record2025 . [Link]

  • PubChem. 2,7-Dimethyloxepine. [Link]

  • Reddit. From furan how do I synthesize 2,5-dimethylfuran? [Link]

Sources

Technical Support Center: Purification of Crude 2,7-Dimethyloxepine by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,7-Dimethyloxepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the distillation of this thermally sensitive heterocyclic compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for purifying 2,7-Dimethyloxepine?

A1: Vacuum distillation is the required method for the purification of 2,7-Dimethyloxepine. This compound has a high boiling point at atmospheric pressure and is susceptible to thermal rearrangement and decomposition. Distillation under reduced pressure significantly lowers the boiling point, mitigating the risk of degradation. A published procedure reports a boiling point of 49–50 °C at 15 mm Hg, which serves as a good starting point for your purification.[1]

Q2: What are the likely impurities in my crude 2,7-Dimethyloxepine?

A2: The impurities in your crude product will largely depend on the synthetic route employed. For the common synthesis starting from o-xylene, potential impurities include:

  • Unreacted starting materials and intermediates: o-xylene, 1,2-dimethyl-1,4-cyclohexadiene, and its epoxide.

  • Reagents and byproducts from the synthesis: m-chlorobenzoic acid (from m-CPBA), t-butanol (from potassium t-butoxide), and residual solvents like ether or chloroform.

  • Over-brominated or incompletely dehydrobrominated species.

  • Oxidation byproducts: Dimethyldioxirane oxidation of 2,7-dimethyloxepine can yield (Z,Z)-2,7-dioxo-3,5-octadiene.[2]

Q3: Is 2,7-Dimethyloxepine stable at elevated temperatures?

A3: While 2,7-Dimethyloxepine is reported to be stable for extended periods when stored under nitrogen at 0–5 °C, its stability decreases at higher temperatures.[3] Oxepines, in general, can undergo thermal rearrangement. While specific data for the 2,7-dimethyl derivative is limited, it is prudent to assume that prolonged heating, even under vacuum, could lead to isomerization or decomposition. Therefore, minimizing the distillation time and pot temperature is crucial.

Q4: Can I use a simple distillation apparatus?

A4: For a crude mixture with a significant amount of non-volatile impurities, a simple vacuum distillation might be sufficient. However, if you suspect the presence of volatile impurities with boiling points close to that of 2,7-Dimethyloxepine, a fractional distillation setup is highly recommended to achieve high purity.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the distillation of crude 2,7-Dimethyloxepine.

Problem 1: Low or No Distillate at the Expected Temperature and Pressure

Possible Causes:

  • Vacuum Leak: The most common issue in vacuum distillation is a leak in the system, preventing it from reaching the required low pressure.

  • Inaccurate Temperature Reading: The thermometer might be improperly placed.

  • Non-volatile Impurities: A high concentration of non-volatile tars or salts can hinder the distillation of the product.

  • Incorrect Pressure Reading: The manometer may be faulty or not properly calibrated.

Troubleshooting Steps:

  • Check for Vacuum Leaks:

    • Ensure all ground glass joints are properly greased and sealed.

    • Inspect all tubing for cracks or loose connections.

    • Use a high-vacuum grease.

  • Verify Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Pre-treatment of Crude Material: If the crude material is highly viscous or contains solids, consider a preliminary purification step like filtration or a simple extraction to remove non-volatile impurities.

  • Calibrate Manometer: If possible, check the manometer against a known standard.

Problem 2: Bumping or Uncontrolled Boiling

Possible Causes:

  • Lack of Nucleation Sites: Smooth boiling is essential for a successful distillation.

  • Heating Too Rapidly: A sudden increase in temperature can cause violent boiling.

  • Volatile Impurities: The presence of low-boiling solvents can lead to initial bumping.

Troubleshooting Steps:

  • Use a Magnetic Stirrer: Continuous stirring of the distillation pot provides nucleation sites and ensures even heating. Boiling chips are not effective under vacuum.

  • Gradual Heating: Increase the temperature of the heating bath slowly to allow for a controlled and steady distillation.

  • Remove Volatile Solvents: Before starting the distillation, ensure that all low-boiling solvents used in the workup (e.g., diethyl ether) have been thoroughly removed on a rotary evaporator.

Problem 3: Product Purity is Low After Distillation

Possible Causes:

  • Co-distillation of Impurities: Impurities with boiling points close to that of 2,7-Dimethyloxepine may distill over with the product.

  • Insufficient Fractionation: A simple distillation setup may not be adequate to separate closely boiling compounds.

  • Thermal Decomposition: The product may be degrading in the distillation pot, leading to the formation of new impurities.

Troubleshooting Steps:

  • Utilize Fractional Distillation: Employ a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to improve separation efficiency.[5]

  • Optimize Distillation Parameters:

    • Lower the Pressure: A lower vacuum will further decrease the boiling point and minimize thermal stress on the compound.

    • Maintain a Low Pot Temperature: The temperature of the heating bath should be kept as low as possible, ideally no more than 20-30 °C above the boiling point of the distillate.

  • Collect Fractions: Collect the distillate in several separate fractions. Analyze each fraction (e.g., by GC-MS or NMR) to identify the purest fractions and combine them.

Experimental Protocols

Recommended Vacuum Distillation Setup

For the purification of crude 2,7-Dimethyloxepine, a well-configured vacuum distillation apparatus is essential.

Table 1: Key Distillation Parameters

ParameterRecommended ValueNotes
Pressure 10-20 mmHgA lower pressure further reduces the boiling point.
Pot Temperature 60-80 °CShould be kept as low as possible to avoid degradation.
Head Temperature 49-55 °CThis is the expected boiling range of the product.
Stirring VigorousUse a magnetic stir bar for smooth boiling.
Step-by-Step Fractional Vacuum Distillation Protocol
  • Apparatus Assembly:

    • Assemble a fractional distillation apparatus using clean, dry glassware. Include a fractionating column (e.g., a 20 cm Vigreux column) between the round-bottom flask and the distillation head.

    • Ensure all joints are lightly greased with a suitable high-vacuum grease.

    • Place a magnetic stir bar in the distillation flask.

  • Charging the Flask:

    • Charge the crude 2,7-Dimethyloxepine into the distillation flask, filling it to no more than two-thirds of its volume.

  • System Evacuation:

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Slowly open the vacuum source to evacuate the system.

  • Distillation:

    • Once the desired vacuum is reached and stable, begin stirring and gradually heat the distillation flask using a heating mantle or oil bath.

    • Observe the reflux in the column. Adjust the heating rate to maintain a slow and steady distillation.

    • Collect a forerun fraction, which may contain more volatile impurities.

    • Collect the main fraction of 2,7-Dimethyloxepine at the expected boiling point.

    • If the temperature starts to drop or rise significantly, change the receiving flask to collect a final fraction.

  • Shutdown:

    • Once the distillation is complete, remove the heating source and allow the apparatus to cool to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Disassemble the apparatus and store the purified 2,7-Dimethyloxepine under nitrogen at 0-5 °C.[3]

Visualizations

Distillation Troubleshooting Flowchart

troubleshooting cluster_q1 Low/No Distillate cluster_q2 Bumping cluster_q3 Low Purity start Distillation Issue q1 Low/No Distillate? start->q1 q2 Bumping/Uncontrolled Boiling? start->q2 q3 Low Purity? start->q3 a1 Check for Vacuum Leaks q1->a1 b1 Use Magnetic Stirring q2->b1 c1 Use Fractional Column q3->c1 a2 Verify Thermometer Placement a1->a2 a3 Pre-treat Crude Material a2->a3 b2 Heat Gradually b1->b2 b3 Remove Volatiles First b2->b3 c2 Lower Pressure & Temperature c1->c2 c3 Collect Fractions c2->c3

Caption: Troubleshooting Decision Tree for Distillation Issues.

References

  • Fractional distillation. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. (2020). Journal of Chemical Education. [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022). Chemistry LibreTexts. [Link]

  • Selwood, D. L., et al. (1997). Dimethyldioxirane converts benzene oxide/oxepin into (Z,Z)-muconaldehyde and sym-oxepin oxide: modeling the metabolism of benzene and its photooxidative degradation. Chemical Research in Toxicology, 10(12), 1314-8. [Link]

  • Paquette, L. A., & Barrett, J. H. (1969). 2,7-Dimethyloxepin. Organic Syntheses, 49, 62. [Link]

  • Troubleshooting Common Issues in Molecular Distillation Equipment. (n.d.). Across International. [Link]

  • What is Fractional Distillation? (n.d.). The Chemistry Blog. [Link]

  • Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nit. (2017). UNH Scholars' Repository. [Link]

  • Distillation of heat sensitive compounds. (1959).
  • GKS Chemistry. (2020, May 10). Oxepine and Thiepine [Video]. YouTube. [Link]

  • Vacuum Distillation issues? | Call Pressure Control Solutions! (2019, November 11). Pressure Control Solutions. [Link]

  • Heterogeneous Azeotropic Distillation. (n.d.). distillationgroup.com. [Link]

  • Azeotropic distillation. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Common Techniques for Distillation Troubleshooting. (2020). ResearchGate. [Link]

  • Heteroazeotrope. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • (±)-Janoxepin. (2012). White Rose eTheses Online. [Link]

  • Oxepine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Azeotropic Distillation | Introduction | Construction | Working | Advantages and Disadvantages. (2024, January 24). The Pharma Guide [Video]. YouTube. [Link]

  • Impurities and Degradation products. (n.d.). @rtMolecule. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). MDPI. [Link]

  • Heterogeneous Azeotropic Distillation. (2016, March 24). AdvancedEngineeringSeparations [Video]. YouTube. [Link]

  • 2,7-Dimethyloxepine. (n.d.). PubChem. [Link]

  • Ho, K. W. (1973). SYNTHESIS OF 2,7-DIMETHYLPYRENE. CORE. [Link]

  • Oxepine, 2,7-dimethyl-. (n.d.). NIST WebBook. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2015). PubMed Central. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2016). MDPI. [Link]

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preventing degradation of 2,7-Dimethyloxepine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,7-dimethyloxepine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we address common challenges and questions regarding its storage and handling, providing in-depth, evidence-based solutions to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: My recent experiment using 2,7-dimethyloxepine yielded unexpected byproducts. Could the compound have degraded during storage?

A1: Yes, improper storage is a primary suspect for the degradation of 2,7-dimethyloxepine, leading to inconsistent experimental outcomes. This compound, while relatively stable for an oxepine, is susceptible to specific degradation pathways, particularly in the presence of atmospheric oxygen.[1][2] The most critical degradation route to consider is peroxide formation, a common issue with ether compounds.[3][4][5]

Q2: What is the primary degradation pathway for 2,7-dimethyloxepine?

A2: The principal degradation pathway is autoxidation , which leads to the formation of hydroperoxides and potentially explosive peroxide crystals.[3][5][6] 2,7-Dimethyloxepine's structure, containing an ether linkage and allylic hydrogens, makes it prone to free-radical chain reactions when exposed to oxygen.[3][4] This process is significantly accelerated by exposure to light and heat.[3][5]

The autoxidation process can be broken down into three stages:

  • Initiation: Formation of a free radical on the carbon atom adjacent to the ether oxygen, often initiated by light or heat.

  • Propagation: The carbon-centered radical reacts with molecular oxygen to form a peroxy radical. This radical can then abstract a hydrogen atom from another 2,7-dimethyloxepine molecule, forming a hydroperoxide and a new carbon-centered radical, thus continuing the chain reaction.

  • Termination: The reaction stops when two radicals combine.

The accumulation of peroxides is highly hazardous, as they can detonate when subjected to heat, friction, or mechanical shock.[5][7]

Visualizing the Degradation Pathway

The following diagram illustrates the autoxidation process, which is the main cause of degradation for 2,7-dimethyloxepine.

cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Light, Heat, or Trace Metals Radical Oxepine Radical (R•) Initiator->Radical H• abstraction Oxepine 2,7-Dimethyloxepine (R-H) Oxygen Oxygen (O₂) PeroxyRadical Peroxy Radical (ROO•) Radical->PeroxyRadical + O₂ Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + R-H NewRadical New Oxepine Radical (R•) Hydroperoxide->NewRadical - R• NewRadical->Radical Continues Cycle StableProduct Stable, Non-Radical Products Radical_Term R• Radical_Term->StableProduct Peroxy_Term ROO• Peroxy_Term->StableProduct

Caption: Autoxidation pathway of 2,7-dimethyloxepine.

Troubleshooting and Prevention Guide

Q3: I suspect my 2,7-dimethyloxepine has degraded. What are the visual signs?

A3: While peroxide formation may not always be visible in its early stages, there are several warning signs to look for[5][7]:

  • Crystallization: The formation of crystalline solids, especially around the cap or within the liquid, is a critical danger sign.[4][5] Do not attempt to open a container with visible crystals. [4][7]

  • Viscous Liquid: An increase in viscosity or the appearance of a viscous liquid layer can indicate the formation of polymeric peroxides.[7]

  • Discoloration: While 2,7-dimethyloxepine is described as an orange oil, any significant change in color should be treated with suspicion.[5][8]

If you observe any of these signs, especially crystallization, treat the container as potentially explosive and contact your institution's Environmental Health & Safety (EH&S) office immediately for safe disposal.[4]

Q4: How can I prevent the degradation of 2,7-dimethyloxepine during storage?

A4: Preventing degradation requires meticulous control of the storage environment to exclude oxygen, light, and heat. The most reliable method is to handle and store the compound as an air-sensitive material.[9][10]

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen, preventing the initiation of autoxidation.[3][9]
Temperature 0–5°CSlows the rate of chemical reactions, including peroxide formation.[1][8]
Light Amber glass or opaque containerProtects the compound from UV light, which can initiate radical formation.[3][10]
Container Tightly sealed, appropriate sizePrevents ingress of atmospheric oxygen and moisture.[4][10] Use a container size that minimizes headspace.
Inhibitors Consider adding BHT (Butylated Hydroxytoluene)BHT is a radical scavenger that can be added to ethers to inhibit peroxide formation.[5] Note: This may interfere with certain reactions.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of 2,7-Dimethyloxepine

This protocol outlines the best practices for storing 2,7-dimethyloxepine to ensure its stability.

Materials:

  • 2,7-dimethyloxepine

  • Dry, clean amber glass vial or Schlenk flask with a PTFE valve or a septum-sealed cap.[11]

  • Source of dry, inert gas (Nitrogen or Argon).

  • Syringes and needles.

  • Parafilm or a suitable sealant.

  • Refrigerator (0–5°C).

Procedure:

  • Prepare the Storage Vessel: Ensure the chosen vial or flask is thoroughly clean and oven-dried to remove any moisture.

  • Inert Gas Purge: Purge the empty storage vessel with a gentle stream of dry nitrogen or argon for several minutes to displace all air. If using a vial with a septum, insert a vent needle.

  • Transfer the Compound: If transferring from a supplier's bottle, do so under a positive pressure of inert gas. Use a clean, dry syringe to transfer the liquid.

  • Blanket with Inert Gas: Once the compound is in the storage vessel, flush the headspace with inert gas for another 1-2 minutes.

  • Seal the Container: Securely fasten the cap. For septum-sealed vials, it is good practice to wrap the cap and neck with Parafilm to provide an additional barrier against atmospheric intrusion. For Schlenk flasks, ensure the PTFE valve is properly closed.

  • Labeling: Clearly label the container with the compound name, date received, date opened/prepared for storage, and a mandatory disposal date (e.g., 6 months after opening).[3][7]

  • Storage: Place the sealed container in a refrigerator maintained at 0–5°C, away from light sources.[1][8]

Protocol 2: Qualitative Testing for Peroxides

Before using any previously opened container of 2,7-dimethyloxepine, it is crucial to test for the presence of peroxides.[3]

Materials:

  • Sample of 2,7-dimethyloxepine.

  • Potassium iodide (KI) solution (10% aqueous) or peroxide test strips.

  • Glacial acetic acid.

  • Starch solution (optional, for KI test).

Procedure (KI Method):

  • In a clean test tube, add 1 mL of the 2,7-dimethyloxepine sample.

  • Add 1 mL of glacial acetic acid.

  • Add a few drops of the 10% KI solution.

  • Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides (from the oxidation of I⁻ to I₂).

  • For enhanced sensitivity, a drop of starch solution can be added, which will turn a deep blue-black color in the presence of iodine.

Procedure (Test Strips):

  • Follow the manufacturer's instructions for the specific peroxide test strips being used.

  • Typically, this involves dipping the strip into the sample and observing the color change against the provided chart. This method is often semi-quantitative.[4]

Interpretation:

  • Negative Test: The compound is likely safe to use.

  • Positive Test: The compound contains peroxides and should be decontaminated or disposed of according to your institution's EH&S guidelines. Do not distill or concentrate a sample that tests positive for peroxides. [3]

Troubleshooting Logic for Storage Issues

If you suspect a problem with your stored 2,7-dimethyloxepine, follow this decision-making workflow.

Start Suspected Degradation of 2,7-Dimethyloxepine Visual Visually Inspect Container (Without Opening) Start->Visual Crystals Crystals, Discoloration, or Viscous Liquid Present? Visual->Crystals Stop STOP! Do Not Open. Contact EH&S for Disposal Crystals->Stop Yes Test Test for Peroxides (Use a small aliquot) Crystals->Test No Peroxides Peroxides Detected? Test->Peroxides Decontaminate Decontaminate or Dispose (Consult EH&S) Peroxides->Decontaminate Yes ReviewStorage Was storage protocol followed? (Inert gas, 0-5°C, Dark) Peroxides->ReviewStorage No Safe Compound is Safe for Use. Review Storage Protocol. ReviewStorage->Safe Yes Implement Implement Proper Storage Protocol (See Protocol 1) ReviewStorage->Implement No Implement->Safe

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,7-Dimethyloxepine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,7-dimethyloxepine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to ensure both success and safety in the laboratory.

Introduction: The Significance of 2,7-Dimethyloxepine

2,7-Dimethyloxepine is a crucial heterocyclic compound in advanced chemical research. Unlike its parent compound, oxepine, which exists in a delicate equilibrium with benzene oxide, 2,7-dimethyloxepine is a stable, isolable molecule.[1] This stability makes it an invaluable model for studying the unique reactivity of the seven-membered oxepine ring system and for modeling the metabolic activation of aromatic compounds.[1]

The most reliable and well-documented pathway to this molecule is a four-step sequence starting from o-xylene, as detailed in Organic Syntheses.[2] This guide will dissect each stage of this synthesis, providing solutions to common experimental hurdles.

Section 1: Overview of the Synthetic Strategy

The formation of 2,7-dimethyloxepine is a linear synthesis involving four distinct chemical transformations. Each step requires careful control of reaction conditions to maximize yield and purity, paving the way for the subsequent reaction.

G A Step A: Birch Reduction o-Xylene B Step B: Epoxidation 1,2-Dimethyl-1,4-cyclohexadiene A->B C Step C: Bromination 1,2-Dimethyl-1,2-epoxycyclohex-4-ene B->C D Step D: Ring Expansion 4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexane C->D E Final Product 2,7-Dimethyloxepine D->E

Caption: Overall synthetic workflow for 2,7-dimethyloxepine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most established synthetic route for 2,7-dimethyloxepine? The most robust and frequently cited method is the multi-step synthesis starting from o-xylene.[2] This pathway involves a Birch reduction, epoxidation, bromination, and a final base-induced dehydrobromination with ring expansion. While other general methods for oxepine synthesis exist, such as intramolecular cyclizations and ring-closing metathesis, this specific route is well-documented with detailed procedures and expected yields.[2][3]

Q2: What are the primary safety concerns associated with this synthesis? This synthesis involves several hazardous reagents and conditions that demand strict safety protocols:

  • Birch Reduction: Handling metallic sodium, which is highly reactive with water, and liquid ammonia, which is a toxic gas at room temperature, requires a well-ventilated fume hood and appropriate personal protective equipment (PPE).[2]

  • Epoxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) are potent oxidizers and can be explosive. Reactions should be conducted behind a safety shield, and the reagent should be added slowly to control the exothermic reaction.[2]

  • Bromination: Liquid bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a fume hood.

  • General Precautions: The use of strong bases (potassium t-butoxide) and flammable solvents (diethyl ether) necessitates an inert atmosphere and the absence of ignition sources.

Q3: How should the final 2,7-dimethyloxepine product be stored? 2,7-Dimethyloxepine is stable for extended periods when stored under an inert nitrogen atmosphere at low temperatures (0–5°C).[1][2] This prevents potential oxidation or degradation.

Section 3: Troubleshooting Guide by Synthetic Step

This section addresses specific issues that may arise at each stage of the synthesis.

Step A: Birch Reduction of o-Xylene

Problem: The reaction is sluggish, or the conversion of o-xylene is low.

  • Potential Cause & Scientific Rationale: The efficiency of the Birch reduction depends on the effective dissolution of sodium in liquid ammonia to form the solvated electrons required for the reduction. The presence of moisture can quench the sodium, and insufficient cooling can lead to premature evaporation of the ammonia.

  • Suggested Solution:

    • Ensure Anhydrous Conditions: Use freshly distilled anhydrous diethyl ether and absolute ethanol. All glassware must be rigorously dried.

    • Maintain Low Temperature: Use a dry ice/isopropyl alcohol bath to keep the liquid ammonia from boiling off too quickly. Pre-cool the ether and ethanol before adding them to the reaction flask.[2]

    • Sodium Quality: Use clean, freshly cut pieces of sodium to ensure a reactive surface.

Problem: The reaction becomes uncontrollably exothermic upon sodium addition.

  • Potential Cause & Scientific Rationale: The reaction of sodium with the proton source (ethanol) is highly exothermic. Adding too much sodium at once can overwhelm the cooling capacity of the bath.

  • Suggested Solution: Add the sodium in small, manageable pieces. Wait for the characteristic deep blue color of the solvated electrons to dissipate (indicating the sodium has been consumed) before adding the next portion.[2] This ensures the reaction proceeds at a controlled rate.

Step B: Epoxidation of 1,2-Dimethyl-1,4-cyclohexadiene

Problem: The yield of the epoxide is low, with significant amounts of starting diene remaining.

  • Potential Cause & Scientific Rationale: The epoxidation reaction rate is dependent on temperature and the stoichiometry of the peracid. Insufficient m-CPBA or inadequate reaction time/temperature will result in incomplete conversion.

  • Suggested Solution:

    • Verify m-CPBA Assay: The purity of commercial m-CPBA can vary. It is advisable to use m-CPBA with a known assay (e.g., 85%) to calculate the required amount accurately.[2]

    • Control Addition Rate: Add the m-CPBA solution slowly over a prolonged period (e.g., 2 hours) with vigorous stirring. This maintains a steady concentration of the oxidizing agent.[2]

    • Ensure Complete Reaction: After addition, gently reflux the mixture for a few hours to drive the reaction to completion.[2]

Problem: Residual peracid complicates the workup.

  • Potential Cause & Scientific Rationale: Any unreacted m-CPBA must be quenched before distillation to prevent a potential detonation. The byproduct, m-chlorobenzoic acid, must also be removed.

  • Suggested Solution: During the workup, wash the organic layer with a 20% sodium bisulfite solution to destroy any remaining active oxygen compounds. Follow this with washes of 10% sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.[2]

Step C: Bromination of the Epoxide

Problem: The final product of this step is a dark, complex mixture instead of the desired dibromide.

  • Potential Cause & Scientific Rationale: Bromine is a highly reactive electrophile. Adding an excess or allowing the temperature to rise can lead to unwanted side reactions. The desired reaction is the specific addition across the cyclohexene double bond.

  • Suggested Solution:

    • Precise Stoichiometry: The best yields are obtained when the bromine is the limiting reagent, and its addition is stopped once the characteristic bromine color begins to persist.[2] Do not add the full calculated amount if the reaction appears complete.

    • Maintain Low Temperature: The reaction must be conducted at a very low temperature (-65°C) to ensure selectivity and prevent side reactions.[2]

Step D: Dehydrobromination and Ring Expansion

Problem: The yield of 2,7-dimethyloxepine is significantly lower than the reported 52-67%.

  • Potential Cause & Scientific Rationale: This final step is a tandem E2 elimination and ring expansion that is highly sensitive to temperature and the rate of base addition. The base, potassium t-butoxide, is very strong and can promote polymerization or other side reactions if conditions are not optimal.

  • Suggested Solution:

    • Strict Temperature Control: The reaction must be maintained below 5°C during the addition of potassium t-butoxide. An ice bath is essential.[2]

    • Slow, Portionwise Addition: Add the solid potassium t-butoxide in small portions over at least one hour.[2] This prevents localized areas of high base concentration and exothermic spikes.

    • Anhydrous Conditions: Ensure the solvent (diethyl ether) is anhydrous, as water will consume the base and inhibit the reaction.

G Start Low Yield of 2,7-Dimethyloxepine CheckTemp Was temperature kept below 5°C during base addition? Start->CheckTemp CheckBase Was potassium t-butoxide added slowly over 1 hour? CheckTemp->CheckBase Yes SolutionTemp Solution: Improve cooling efficiency. Use an ice/salt bath if necessary. CheckTemp->SolutionTemp No CheckSolvent Was the solvent (diethyl ether) anhydrous? CheckBase->CheckSolvent Yes SolutionBase Solution: Repeat with portionwise addition over a longer period. CheckBase->SolutionBase No SolutionSolvent Solution: Use freshly distilled anhydrous ether for the reaction. CheckSolvent->SolutionSolvent No

Caption: Troubleshooting logic for low yield in the final step.

Section 4: Detailed Experimental Protocol

This protocol is adapted from the rigorously tested procedure published in Organic Syntheses, Coll. Vol. 6, p.493 (1988).[2]

A. 1,2-Dimethyl-1,4-cyclohexadiene

  • In a 5-L three-necked flask equipped with a stirrer and dry-ice condenser, add approximately 2.5 L of liquid ammonia.

  • Cool the flask in a dry ice-isopropyl alcohol bath. Slowly add 450 g of anhydrous diethyl ether, 460 g of absolute ethanol, and 318.5 g of o-xylene.

  • Over a 5-hour period, add 207 g of sodium in small pieces, ensuring the reaction does not become too vigorous.

  • Allow the ammonia to evaporate overnight under a fume hood.

  • Slowly add 800 mL of ice water to dissolve the salts. Separate the organic layer, wash three times with 800-mL portions of water, and dry over anhydrous magnesium sulfate.

  • Distill the liquid through a Vigreux column, collecting the fraction boiling at 70–72° (48 mm).

B. 1,2-Dimethyl-1,2-epoxycyclohex-4-ene

  • In a 3-L flask, dissolve 41 g of 1,2-dimethyl-1,4-cyclohexadiene in 1 L of chloroform.

  • Over 2 hours, add a solution of 80 g of 85% m-chloroperbenzoic acid in 1 L of chloroform with vigorous stirring.

  • Heat the mixture to reflux for 3 hours and then let it stand overnight.

  • Cool the mixture in an ice bath and filter to remove the precipitated m-chlorobenzoic acid.

  • Wash the organic layer sequentially with 20% sodium bisulfite solution, three portions of 10% sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry over anhydrous magnesium sulfate, concentrate under reduced pressure, and distill to afford the epoxide (b.p. 55–57° at 15 mm).

C. 4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexane

  • In a 1-L flask, dissolve 32 g of the epoxide in 500 mL of a 1:1 chloroform-methylene chloride mixture.

  • Cool the solution to -65°C. Slowly add a solution of 34 g of bromine in 50 mL of the same solvent mixture until a pale yellow color persists.

  • Stir for 30 minutes, then allow the mixture to warm to room temperature.

  • Wash with 10% sodium bicarbonate solution and dry over anhydrous magnesium sulfate. The crude product is used directly in the next step.

D. 2,7-Dimethyloxepine

  • Dissolve the crude dibromide from the previous step in 500 mL of anhydrous ether and cool the solution to 0°C.

  • Add 33.2 g of potassium t-butoxide portionwise over 1 hour, maintaining the temperature below 5°C.

  • Stir the resulting mixture for 30 minutes and then filter.

  • Remove the ether under reduced pressure and distill the residual liquid to give 2,7-dimethyloxepine as an orange oil (b.p. 49–50° at 15 mm).[2]

Section 5: Data Summary

The following table summarizes the expected physical properties and yields for the key compounds in the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C / mm Hg)Typical Yield (%)Refractive Index (n D)
1,2-Dimethyl-1,4-cyclohexadieneC₈H₁₂108.1870-72 / 4877-92%-
1,2-Dimethyl-1,2-epoxycyclohex-4-eneC₈H₁₂O124.1855-57 / 1568-78%1.4642 (20°C)
2,7-DimethyloxepineC₈H₁₀O122.1649-50 / 1552-67%1.5010 (27°C)

Data sourced from Organic Syntheses and PubChem.[2][4]

References

  • Paquette, L. A.; Barrett, J. H. 2,7-Dimethyloxepin. Organic Syntheses, Coll. Vol. 6, 493 (1988); Vol. 59, 62 (1979). [Link]

  • 2,7-Dimethyloxepine. PubChem CID 578868. National Center for Biotechnology Information. [Link]

  • Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. National Center for Biotechnology Information. [Link]

  • Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. National Center for Biotechnology Information. [Link]

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Technical Support Center: Synthesis of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,7-dimethyloxepine. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic compound. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you navigate the intricacies of this multi-step synthesis and avoid common pitfalls.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 2,7-dimethyloxepine?

The most established and reliable method is a multi-step synthesis first reported by Vogel and later detailed by Paquette and Barrett in Organic Syntheses.[1] This route begins with the Birch reduction of o-xylene, followed by epoxidation, bromination, and a final double dehydrobromination to yield the target oxepine.

Q2: What is the key mechanistic step in the formation of the oxepine ring?

The formation of the seven-membered oxepine ring is a fascinating example of a Cope rearrangement. The final dehydrobromination step generates a transient cis-1,2-divinyloxirane intermediate, which immediately undergoes this pericyclic reaction to form the thermodynamically more stable 4,5-dihydrooxepine system.[2][3][4] In the case of 2,7-dimethyloxepine, subsequent elimination forms the conjugated triene system of the final product.

Q3: Why is 2,7-dimethyloxepine relatively stable compared to its parent, oxepine?

The parent oxepine exists in a dynamic equilibrium with its valence tautomer, benzene oxide.[5] This equilibrium heavily favors the aromatic benzene oxide. However, the presence of methyl groups at the 2 and 7 positions of the oxepine ring destabilizes the corresponding benzene oxide tautomer (1,2-dimethylbenzene oxide), thereby shifting the equilibrium significantly toward the oxepine form. This makes 2,7-dimethyloxepine a stable, isolable orange liquid, whereas the parent compound is not.[5]

Q4: What are the recommended storage conditions for 2,7-dimethyloxepine?

2,7-Dimethyloxepine is sensitive to air and temperature. For long-term stability, it should be stored under an inert nitrogen atmosphere at low temperatures, typically between 0–5 °C.[1][6] Following these conditions will prevent degradation and polymerization.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Overall Synthetic Workflow

The synthesis is a four-stage process. Understanding the flow is critical for troubleshooting, as an issue in an early step will cascade through the entire sequence.

G cluster_0 Stage 1: Birch Reduction cluster_1 Stage 2: Epoxidation cluster_2 Stage 3: Bromination cluster_3 Stage 4: Dehydrobromination A o-Xylene B 1,2-Dimethyl-1,4-cyclohexadiene A->B Na / liq. NH3 EtOH C 1,2-Dimethyl-1,2-epoxycyclohex-4-ene B->C m-CPBA D 4,5-Dibromo-1,2-dimethyl- 1,2-epoxycyclohexane C->D Br2 -65 °C E 2,7-Dimethyloxepine D->E K-OtBu < 5 °C

Caption: Four-stage synthesis of 2,7-dimethyloxepine.

Problem 1: Low yield or incomplete conversion during the initial Birch Reduction.

Q: My Birch reduction of o-xylene is inefficient, with significant starting material remaining. What are the common causes and how can I fix this?

A: The Birch reduction is highly sensitive to reaction conditions. The most common culprits for low conversion are moisture and the quality of the reagents.

  • Causality & Solution:

    • Moisture: Water rapidly quenches the sodium-ammonia solution, consuming the reducing agent. Ensure all glassware is oven-dried and cooled under an inert atmosphere. The diethyl ether and ethanol must be anhydrous.[1]

    • Sodium Quality: The surface of sodium metal can oxidize over time. Use freshly cut pieces of sodium to expose a clean, reactive surface.

    • Reaction Control: The reaction is highly exothermic. Add the sodium in small portions to maintain control and prevent excessive boiling of the liquid ammonia. A deep blue color indicates the presence of solvated electrons; its disappearance signifies consumption. Wait for the color to fade before adding the next portion.[1]

Problem 2: Formation of colored impurities and low yield during bromination.

Q: During the addition of bromine to the epoxide, my reaction mixture turned deep orange/red, and the yield of the desired dibromide was very low after workup. What went wrong?

A: This is a critical step where precise control is paramount. The issue stems from over-bromination or side reactions promoted by excess bromine.

  • Causality & Solution:

    • Stoichiometry: The Organic Syntheses procedure explicitly warns that the best yields are obtained when the mixture is never allowed to become orange.[1] An orange or red color indicates an excess of free bromine (Br₂), which can lead to unwanted side reactions. It is crucial to use a slight sub-stoichiometric amount of bromine relative to the epoxide.

    • Temperature Control: The reaction must be maintained at a very low temperature (-65 °C or below).[1] This minimizes side reactions and favors the desired trans-dibromination across the double bond.

    • Slow Addition: Add the bromine solution dropwise over an extended period. This ensures that the bromine reacts as it is added, preventing any significant buildup of its concentration in the flask.

Problem 3: Low yield and a complex product mixture in the final dehydrobromination step.

Q: The final elimination reaction with potassium t-butoxide gave a low yield of 2,7-dimethyloxepine and several unidentifiable byproducts. How can I optimize this crucial step?

A: This step involves a strong base and a sensitive substrate, creating a high potential for competing side reactions, primarily aromatization to phenolic byproducts instead of the desired ring expansion.

  • Causality & Solution:

    • Temperature Control: The addition of potassium t-butoxide is exothermic and must be performed below 5 °C.[1] Higher temperatures can provide the activation energy for alternative, undesired reaction pathways, such as aromatization.

    • Base Strength & Type: Potassium t-butoxide is an excellent choice as it is a strong, non-nucleophilic base, favoring elimination (E2) over substitution (Sₙ2). Ensure the reagent is fresh and anhydrous.

    • Aromatization Side Reaction: The intended pathway involves two E2 eliminations to form a transient divinyl epoxide, which then undergoes a Cope rearrangement. A competing pathway can involve epoxide opening followed by elimination and tautomerization to form a stable, aromatic phenol (e.g., 2,6-dimethylphenol or a related isomer). This is a common fate for similar systems. Maintaining a low temperature and non-nucleophilic conditions helps suppress this pathway.

G A Dibromoepoxide Intermediate B Transient Divinyloxirane A->B -2 HBr (K-OtBu) D Aromatization / Rearrangement A->D Side Pathway C 2,7-Dimethyloxepine (Desired Product) B->C Cope Rearrangement E Phenolic Byproducts (Undesired) D->E

Caption: Competing reaction pathways during dehydrobromination.

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s) Key Parameters to Monitor
Low Yield in Birch Reduction Moisture contamination; Inactive sodium surface.Use anhydrous solvents; Oven-dry all glassware; Use freshly cut sodium.[1]Persistent blue color of the Na/NH₃ solution.
Colored Impurities in Bromination Excess bromine (over-bromination).Add bromine solution dropwise; Maintain temperature at -65 °C; Never let the solution turn orange.[1]Reaction color (should remain colorless or pale yellow).
Low Yield in Final Elimination Aromatization to phenolic byproducts; Reaction temperature too high.Add K-OtBu portionwise while keeping the temperature below 5 °C; Use fresh, anhydrous base.[1]Internal reaction temperature.
Product Decomposes After Isolation Oxidation or polymerization.Purify quickly via vacuum distillation; Store the final product under a nitrogen atmosphere at 0–5 °C.[1][6]Color of the product (should be a pale orange oil).

Experimental Protocol: Dehydrobromination of Dibromoepoxide

This protocol is adapted from the validated procedure in Organic Syntheses, Coll. Vol. 5, p.434 (1973).[1] It details the final, critical step in the synthesis.

Materials:

  • 4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexane (0.15 mole)

  • Anhydrous diethyl ether (500 mL)

  • Potassium t-butoxide (0.30 mole)

  • Nitrogen gas supply

  • Ice-salt bath

Procedure:

  • Setup: Assemble a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and an inlet for adding the solid base (e.g., a powder funnel or Gooch tubing connection to an Erlenmeyer flask). Ensure the entire apparatus is dry and purged with nitrogen.

  • Dissolution: Dissolve the purified dibromoepoxide (42.1 g, 0.15 mole) in 500 mL of anhydrous diethyl ether in the reaction flask.

  • Cooling: Cool the solution to 0 °C using an ice-salt bath.

  • Base Addition: While stirring vigorously, add the potassium t-butoxide (33.2 g, 0.30 mole) portionwise over a period of 1 hour. CRITICAL: Monitor the internal thermometer and maintain the reaction temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the resulting mixture at 0–5 °C for an additional 30 minutes.

  • Workup: Filter the mixture to remove the precipitated salts (KBr).

  • Solvent Removal: Remove the diethyl ether from the filtrate under reduced pressure (rotary evaporation).

  • Purification: The residual orange oil is purified by vacuum distillation. Collect the fraction boiling at 49–50 °C (15 mm Hg). The expected yield is 9.7–12.2 g (52–67%).

References

  • Paquette, L. A.; Barrett, J. H. 2,7-Dimethyloxepin. Organic Syntheses, Coll. Vol. 5, p.434 (1973); Vol. 49, p.62 (1969). [Link]

  • Zora, M. A Comparison of the Cope Rearrangements of cis-1,2-Divinylcyclopropane, cis-2,3-Divinylaziridine, cis-2,3-Divinyloxirane, cis-2,3-Divinylphosphirane, and cis-2,3-Divinylthiirane: A DFT Study. The Journal of Organic Chemistry, 2005, 70 (15), pp 6018–6026. [Link]

  • Gillard, J. R.; Newlands, M. J.; Bridson, J. N.; Burnell, D. J. π-Facial stereoselectivity in the Diels–Alder reactions of benzene oxides. Canadian Journal of Chemistry, 1991, 69(9), pp 1337-1343.
  • Zora, M. A comparison of the Cope rearrangements of cis-1,2-divinylcyclopropane, cis-2,3-divinylaziridine, cis-2,3-divinyloxirane, cis-2,3-divinylphosphirane, and cis-2,3-divinylthiirane: a DFT study. The Journal of Organic Chemistry, 2005, 70(15), 6018-26. [Link]

  • National Center for Biotechnology Information. 2,7-Dimethyloxepine. PubChem Compound Database. [Link]

  • Zora, M. A Comparison of the Cope Rearrangements of cis -1,2-Divinylcyclopropane, cis -2,3-Divinylaziridine, cis -2,3-Divinyloxirane, cis -2,3-Divinylphosphirane, and cis- 2,3-Divinylthiirane: A DFT Study. ResearchGate. [Link]

  • NIST. Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook. [Link]

  • Snyder, R.; Witz, G.; Goldstein, B. D. The Toxicology of Benzene. Environmental Health Perspectives, 1993, 100, pp 293–306.
  • Vogel, E.; Günther, H. Benzene Oxide–Oxepin Valence Tautomerism. Angewandte Chemie International Edition in English, 1967, 6 (5), pp 385–401. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in the Wurtz Reaction for Cyclophane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the Wurtz reaction in the synthesis of cyclophanes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this classic yet often temperamental reaction. Here, we move beyond simple procedural lists to delve into the causality behind common experimental pitfalls and provide scientifically grounded solutions.

Introduction: The Challenge of Cyclophane Synthesis via Wurtz Coupling

The intramolecular Wurtz reaction, a reductive coupling of two alkyl halides using sodium metal, has historically been a method for synthesizing strained ring systems like cyclophanes.[1][2] However, the reaction is notoriously plagued by low yields due to a variety of competing side reactions.[3][4] Success hinges on meticulously controlling reaction conditions to favor the desired intramolecular cyclization over intermolecular polymerization and other undesired pathways.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the specific issues you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for low yields in the Wurtz reaction for cyclophanes?

A1: The primary reason for low yields is the competition between the desired intramolecular cyclization and intermolecular side reactions. The reaction proceeds through highly reactive radical and/or organosodium intermediates.[1][5] These intermediates can react with other molecules of the dihalide starting material, leading to the formation of long-chain polymers instead of the desired cyclophane. Additionally, elimination reactions can occur, forming alkenes as byproducts.[5]

The success of the intramolecular reaction is a delicate balance of enthalpy and entropy. While forming a strained cyclophane ring can be enthalpically unfavorable, the entropic cost of bringing two separate molecules together for an intermolecular reaction is high.[6] Therefore, reaction conditions must be optimized to favor the intramolecular pathway.

Q2: How does the choice of halogen in my dihalo-precursor affect the reaction?

A2: The reactivity of the alkyl halide is critical. The general order of reactivity is I > Br > Cl.[3] Primary alkyl iodides are the best substrates for the Wurtz reaction.[3] While more reactive, alkyl iodides are also more prone to side reactions if not handled carefully. Alkyl bromides offer a good balance of reactivity and stability. Alkyl chlorides are the least reactive and may require more forcing conditions, which can also promote side reactions. For cyclophane synthesis, using a di-bromo or di-iodo precursor is generally recommended for optimal reactivity.

Q3: What is the proposed mechanism for the Wurtz reaction?

A3: The mechanism of the Wurtz reaction is complex and still debated, but it is generally understood to proceed through one of two primary pathways, or a combination of both:

  • Radical Pathway: A single electron is transferred from the sodium metal to the alkyl halide, forming an alkyl radical and a sodium halide.[7][8] Two alkyl radicals can then dimerize to form the new carbon-carbon bond.

  • Organoalkali Pathway: An initial electron transfer forms an alkyl radical, which then accepts a second electron from another sodium atom to form a highly nucleophilic carbanion (organosodium intermediate).[5][9] This carbanion then attacks the second alkyl halide in an SN2 fashion to form the C-C bond.[5]

In the context of cyclophane synthesis, the intramolecular version of the organoalkali pathway is often considered the desired route.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a question-and-answer formatted guide to common problems encountered during the Wurtz reaction for cyclophane synthesis.

Problem 1: My reaction yields are consistently low, with a significant amount of polymeric material.

Q: I'm getting very little of my desired cyclophane and a lot of insoluble white powder. What's going wrong?

A: This is the most common issue and points directly to intermolecular reactions outcompeting the desired intramolecular cyclization.

Causality: High concentrations of the dihalide precursor increase the probability of reactive intermediates encountering and reacting with other precursor molecules.

Solutions:

  • High Dilution Conditions: This is the most critical parameter. Running the reaction at very low concentrations (typically <0.05 M) is essential to favor the intramolecular pathway. This is often achieved by the slow addition of the dihalide solution to a refluxing suspension of the sodium metal in the solvent.[10]

  • Reactant Purity: Impurities, especially water or protic solvents, will quench the reactive intermediates and lead to side products.[11] Ensure your solvent is rigorously dried and your dihalide precursor is pure.

  • Sodium Dispersion: The surface area of the sodium is crucial for efficient electron transfer. Using finely dispersed sodium, often created by melting sodium in a high-boiling solvent like xylene and stirring vigorously while cooling, provides a large reactive surface area.[3][4]

Experimental Protocol: Preparation of Finely Dispersed Sodium

  • Safety First: This procedure must be conducted in a fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen/argon inlet.

  • Procedure:

    • Add dry xylene to the flask.

    • Carefully add the required amount of sodium metal (cut into small pieces) to the xylene.

    • Heat the mixture to reflux with vigorous stirring. The sodium will melt (m.p. 97.8 °C).

    • Continue vigorous stirring as the mixture cools to room temperature. The molten sodium will form fine, sand-like particles.

    • Once cooled, the stirring can be stopped, and the sodium dispersion is ready for use.

Problem 2: The reaction is sluggish or doesn't initiate.

Q: I've set up my reaction, but I'm not seeing any signs of a reaction (e.g., color change, heat evolution). What should I do?

A: A lack of initiation can be due to several factors related to the reactants' purity and the reaction setup.

Causality: The presence of an oxide layer on the sodium metal or insufficient activation energy can prevent the initial electron transfer.

Solutions:

  • Freshly Cut Sodium: Ensure you are using freshly cut sodium metal to expose a clean, reactive surface.

  • Activation of Sodium: In some cases, adding a small crystal of iodine or a few drops of a reactive alkyl halide (like ethyl bromide) can help to "clean" the sodium surface and initiate the reaction.

  • Solvent Purity: As mentioned before, ensure your solvent is absolutely anhydrous. Common solvents include tetrahydrofuran (THF) and diethyl ether.[1] These should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Temperature: While some Wurtz reactions proceed at room temperature, others may require heating to initiate.[12] Gently warming the reaction mixture might be necessary.

Problem 3: I'm observing the formation of alkene byproducts.

Q: My product mixture contains significant amounts of alkenes, as identified by NMR and GC-MS. How can I minimize this?

A: Alkene formation is a result of elimination side reactions, which compete with the desired coupling.[5]

Causality: Elimination is favored under conditions that disfavor the SN2-like coupling, such as steric hindrance around the reactive centers. While less of a concern with the primary halides typically used for cyclophane precursors, it can still occur.

Solutions:

  • Substrate Design: Ensure your dihalide precursor has minimal steric hindrance near the halogenated carbons.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to disfavor elimination pathways, which often have a higher activation energy than substitution.

Visualizing the Wurtz Reaction for Cyclophanes

Diagram 1: Wurtz Reaction Troubleshooting Workflow

Wurtz_Troubleshooting start Low Cyclophane Yield problem1 High Polymer Content? start->problem1 problem2 No Reaction Initiation? start->problem2 problem3 Alkene Byproducts? start->problem3 solution1a Implement High Dilution problem1->solution1a solution1b Ensure Reactant Purity problem1->solution1b solution1c Use Finely Dispersed Sodium problem1->solution1c solution2a Use Freshly Cut Sodium problem2->solution2a solution2b Activate Sodium Surface problem2->solution2b solution2c Ensure Anhydrous Solvent problem2->solution2c solution3a Optimize Substrate Design problem3->solution3a solution3b Control Reaction Temperature problem3->solution3b end Improved Yield solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution2c->end solution3a->end solution3b->end Competing_Pathways Start Dihalo-Precursor + Na Intermediate Reactive Intermediate (Radical / Carbanion) Start->Intermediate Intramolecular Intramolecular Cyclization Intermediate->Intramolecular High Dilution Intermolecular Intermolecular Polymerization Intermediate->Intermolecular High Concentration Elimination Elimination Intermediate->Elimination Product Cyclophane (Desired Product) Intramolecular->Product Byproduct1 Polymer Intermolecular->Byproduct1 Byproduct2 Alkene Elimination->Byproduct2

Caption: Competing pathways in the Wurtz reaction for cyclophanes.

Quantitative Data Summary

ParameterEffect on Intramolecular Cyclization YieldRecommended Conditions
Concentration Inverse relationship; lower concentration significantly increases yield.< 0.05 M
Reactant Purity Direct relationship; higher purity reduces side reactions.Use freshly purified reactants and anhydrous solvents.
Sodium Dispersion Direct relationship; higher surface area increases reaction rate.Finely dispersed sodium (e.g., from xylene).
Leaving Group I > Br > Cl in terms of reactivity.I or Br are generally preferred.
Temperature Complex; needs to be high enough for initiation but low enough to minimize elimination.Varies with substrate; often near the boiling point of the solvent (e.g., THF, ether).

Alternative Synthetic Routes

Given the inherent difficulties of the Wurtz reaction, it is often prudent to consider alternative methods for synthesizing cyclophanes. Modern cross-coupling reactions, in particular, offer much higher yields and functional group tolerance. Some of these alternatives include:

  • Suzuki-Miyaura Coupling: A versatile palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. [13]* McMurry Reaction: A reductive coupling of two carbonyl groups using a titanium reagent to form an alkene. [14]* Ring-Closing Metathesis (RCM): A powerful method for forming cyclic alkenes from diene precursors using a ruthenium or molybdenum catalyst. [14]* Photodesulfurization: The synthesis of cyclophanes from dithia[3.3]paracyclophane precursors. [15]

Conclusion

While the Wurtz reaction presents significant challenges for the synthesis of cyclophanes, a systematic and informed approach to troubleshooting can lead to improved yields. By understanding the underlying mechanistic principles and the critical role of reaction parameters such as concentration, reactant purity, and the nature of the sodium reductant, researchers can better navigate the complexities of this classic transformation. When feasible, however, exploring more modern and reliable synthetic methodologies is often the most efficient path to the desired cyclophane products.

References

  • J&K Scientific LLC. (2025, March 1). Wurtz Reaction. Retrieved from [Link]

  • Scribd. (n.d.). Wurtz Coupling Reaction [PDF]. Retrieved from [Link]

  • Tom's Lab. (2020, May 2). Synthesis of Cyclopropane by the Wurtz Reaction [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Kotha, S., & Mandal, K. (2015). Selected synthetic strategies to cyclophanes. Beilstein Journal of Organic Chemistry, 11, 1274–1331. [Link]

  • Organic Chemistry Portal. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION. Retrieved from [Link]

  • ChemTalk. (n.d.). Wurtz Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, June 28). Why does the Wurtz reaction form such an unstable compound with torsional strain?. Retrieved from [Link]

  • J&K Scientific LLC. (2025, January 19). Wurtz Reaction. Retrieved from [Link]

  • Le Reste, E., et al. (2024). Polyaromatic Cyclophanes Design and their Related Optical Properties. ChemistryOpen, 13(3), e202400207. [Link]

  • Kotha, S., & Mandal, K. (2015). Selected Synthetic Strategies to Cyclophanes. ResearchGate. [Link]

  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,7-Dimethyloxepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of producing this valuable heterocyclic organic compound. Here, we address common challenges and provide in-depth troubleshooting advice to ensure successful and efficient production as you move from laboratory to larger-scale manufacturing.

Frequently Asked Questions (FAQs)

Here are some of the common questions encountered during the synthesis of 2,7-Dimethyloxepine:

Q1: What are the most critical safety precautions to consider during the synthesis of 2,7-Dimethyloxepine?

A1: The synthesis involves several hazardous reagents and reactions. Key safety precautions include:

  • Peroxy Compounds: The epoxidation step uses m-chloroperbenzoic acid (m-CPBA), a potentially explosive peracid. All reactions involving peracids should be conducted behind a safety shield. Ensure slow addition of the peroxy compound to control the reaction rate and prevent accumulation. Efficient stirring and cooling are crucial as these reactions are often exothermic.[1]

  • Liquid Ammonia and Sodium Metal: The Birch reduction step utilizes liquid ammonia and sodium metal. This should be performed in a well-ventilated hood to avoid ammonia inhalation. The addition of sodium should be done in small pieces to control the exothermic reaction.[1] A stream of nitrogen should be used during the workup to prevent fires from any residual sodium.[1]

  • Bromine: The bromination step involves the use of bromine, which is highly corrosive and toxic. Handle bromine in a fume hood with appropriate personal protective equipment (PPE).

Q2: My overall yield of 2,7-Dimethyloxepine is consistently low. What are the likely causes?

A2: Low overall yield can stem from issues in any of the four main synthetic steps. Common culprits include:

  • Inefficient Birch Reduction: Incomplete reduction of o-xylene will result in lower yields of the starting diene.

  • Epoxide Instability: The epoxide intermediate can be sensitive to acidic conditions. Ensure complete neutralization during workup.

  • Incomplete Bromination or Dibromide Instability: The dibromide intermediate can be unstable. It is crucial to use it promptly after synthesis.

  • Suboptimal Dehydrobromination: The final elimination step is sensitive to the base quality and reaction temperature.

Q3: How should I store 2,7-Dimethyloxepine to ensure its stability?

A3: 2,7-Dimethyloxepine is stable for extended periods when stored under an inert atmosphere, such as nitrogen, at 0–5°C.[1][2] This minimizes potential degradation from oxygen or light.

Troubleshooting Guides for Scale-Up

Scaling up the synthesis of 2,7-Dimethyloxepine presents unique challenges not always apparent at the lab scale. This section provides a detailed breakdown of potential issues and solutions for each major step.

Step 1: Birch Reduction of o-Xylene to 1,2-Dimethyl-1,4-cyclohexadiene

This step involves the reduction of o-xylene using sodium metal in liquid ammonia with an alcohol co-solvent.

Problem Probable Cause(s) Recommended Solution(s) for Scale-Up
Incomplete Reaction/Low Conversion 1. Inefficient dissolution of sodium. 2. Localized "hot spots" leading to side reactions. 3. Loss of ammonia due to inadequate cooling.1. Use sodium chunks of appropriate size to ensure a controlled but steady reaction. For larger scales, consider using sodium dispersions. 2. Implement robust mechanical stirring to ensure homogeneity. Baffles in the reactor can improve mixing. 3. Equip the reactor with a highly efficient condenser (e.g., a dry ice condenser) to minimize ammonia loss.[1]
Safety Concerns During Quench Unreacted sodium metal can react violently with the quenching agent (water).1. After the reaction is complete, allow the ammonia to evaporate overnight in a well-ventilated area.[1] 2. During the addition of water to dissolve the salts, do so slowly and with efficient cooling.[1] 3. Pass a stream of nitrogen through the reactor during the quench to prevent any potential fires from residual sodium.[1]
Step 2: Epoxidation of 1,2-Dimethyl-1,4-cyclohexadiene

This step utilizes m-chloroperbenzoic acid (m-CPBA) to form 1,2-Dimethyl-1,2-epoxycyclohex-4-ene.

Problem Probable Cause(s) Recommended Solution(s) for Scale-Up
Exothermic Runaway Reaction Rapid addition of m-CPBA at a larger scale can lead to an uncontrolled temperature increase.1. Add the m-CPBA solution portion-wise or via a syringe pump to maintain the reaction temperature below the recommended limit.[1] 2. Ensure the reactor's cooling system is sufficient to handle the heat generated.
Formation of Diol Byproducts Presence of water or acid can lead to the opening of the epoxide ring.1. Use anhydrous solvents. 2. The m-CPBA used should be of high purity. 3. During workup, ensure a thorough wash with sodium bicarbonate solution to remove all acidic byproducts.[1]
Step 3: Bromination of the Epoxide

This step involves the addition of bromine to the double bond of the epoxide to form 4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexane.

Problem Probable Cause(s) Recommended Solution(s) for Scale-Up
Over-bromination/Side Reactions Excess bromine can lead to unwanted side reactions.1. Add the bromine solution dropwise and maintain a low temperature (below -60°C).[1] 2. Monitor the reaction color closely; the mixture should not be allowed to become orange, indicating excess bromine.[1]
Product Instability The dibromoepoxide can be unstable.1. Use the crude product immediately in the next step if possible. 2. If isolation is necessary, perform the recrystallization quickly and at a low temperature.
Step 4: Dehydrobromination to 2,7-Dimethyloxepine

The final step is a double dehydrobromination using a strong base, potassium t-butoxide.

Problem Probable Cause(s) Recommended Solution(s) for Scale-Up
Low Yield of Oxepine 1. Incomplete reaction due to poor quality or insufficient base. 2. Side reactions due to elevated temperatures.1. Use fresh, high-quality potassium t-butoxide. Ensure it is added portion-wise to control the reaction. 2. Maintain the reaction temperature below 5°C during the addition of the base.[1]
Difficult Purification The product is an oil and may be difficult to separate from residual starting material or byproducts.1. After filtration to remove the precipitated salts, carefully remove the solvent under reduced pressure. 2. Purify the resulting oil by vacuum distillation.[1] A spinning-band column can improve separation efficiency.[1]

Experimental Workflow and Data

The overall synthetic pathway for 2,7-Dimethyloxepine is a multi-step process that requires careful control of reaction conditions.

Overall Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Birch Reduction cluster_step2 Step 2: Epoxidation cluster_step3 Step 3: Bromination cluster_step4 Step 4: Dehydrobromination o_xylene o-Xylene diene 1,2-Dimethyl-1,4-cyclohexadiene o_xylene->diene Na, liq. NH3, EtOH epoxide 1,2-Dimethyl-1,2-epoxycyclohex-4-ene diene->epoxide m-CPBA dibromoepoxide 4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexane epoxide->dibromoepoxide Br2 dimethyloxepine 2,7-Dimethyloxepine dibromoepoxide->dimethyloxepine KOtBu

Sources

Technical Support Center: 2,7-Dimethyloxepine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,7-Dimethyloxepine. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the purity of synthesized 2,7-Dimethyloxepine. As Senior Application Scientists, we provide this guide based on established synthetic protocols and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2,7-Dimethyloxepine sample?

Following a typical synthesis route, such as the one detailed in Organic Syntheses, impurities can arise from unreacted starting materials, intermediates from preceding steps, reaction byproducts, and solvents.[1] It is crucial to characterize your crude product thoroughly to identify which of these are present.

Common Impurities in 2,7-Dimethyloxepine Synthesis:

Impurity CategorySpecific CompoundSource / Step of IntroductionBoiling Point (°C)
Starting Materials o-XyleneStep A: Birch Reduction144
m-Chloroperbenzoic Acid (MCPBA)Step B: EpoxidationDecomposes
Potassium t-butoxideStep D: DehydrobrominationSublimes at 220
Intermediates 1,2-Dimethyl-1,4-cyclohexadieneFrom Step A142-144
1,2-Dimethyl-1,2-epoxycyclohex-4-eneFrom Step B55–57 (15 mm Hg)[1]
4,5-Dibromo-1,2-dimethyl-1,2-epoxycyclohexaneFrom Step C(Solid, m.p. 82-83)[1]
Byproducts m-Chlorobenzoic acidFrom Step B154-156
Various inorganic salts (e.g., KBr)From Step DHigh boiling solids
Solvents Diethyl ether, Chloroform, Methylene chloride, n-HexaneThroughout synthesis & purification34.6, 61.2, 39.6, 69

Q2: How can I assess the purity of my 2,7-Dimethyloxepine sample?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. The NIST Chemistry WebBook provides mass spectrometry data for 2,7-Dimethyloxepine which can be used as a reference.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying organic impurities. The presence of characteristic peaks from starting materials or intermediates can indicate contamination.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and confirm the absence of certain impurities, such as carboxylic acids (from m-chlorobenzoic acid) if a broad O-H stretch is observed.

Q3: The synthesis protocol mentions the final product is an "orange oil." Does this color indicate a significant impurity?

The procedure described in Organic Syntheses explicitly states the product is an "orange oil".[1] While a colored product can sometimes suggest impurities, in this case, it is the expected appearance of pure 2,7-Dimethyloxepine obtained via this route. However, a very dark brown or black color could indicate decomposition or the presence of polymeric byproducts, warranting further purification.

Q4: What are the optimal storage conditions for 2,7-Dimethyloxepine to prevent degradation?

2,7-Dimethyloxepine should be stored under an inert atmosphere, such as nitrogen, at 0–5°C.[1][5] Under these conditions, it is stable for long periods.[5] Exposure to air and light can lead to oxidation and other degradation pathways. The oxepine ring system can be reactive, potentially undergoing ring-opening reactions, especially under non-ideal storage conditions.[6]

Troubleshooting Guide: Impurity Removal

This section provides solutions to common problems encountered during the purification of 2,7-Dimethyloxepine.

Problem 1: Contamination with Acidic Byproducts (e.g., m-Chlorobenzoic Acid)
  • Symptom: A broad peak in the ¹H NMR spectrum around 10-12 ppm, or a broad O-H stretch in the IR spectrum.

  • Root Cause: Insufficient washing of the organic layer after the epoxidation step. m-Chlorobenzoic acid is a byproduct of the reaction with m-chloroperbenzoic acid (MCPBA).[1]

  • Solution: Rigorous Aqueous Workup The protocol requires washing the organic layer with a sodium bicarbonate solution to neutralize and remove the acidic byproduct.[1] If you suspect contamination, re-dissolve the crude product in diethyl ether and perform additional washes.

    Step-by-Step Protocol: Acidic Impurity Removal

    • Dissolve the crude 2,7-Dimethyloxepine in 5-10 volumes of diethyl ether.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with three portions of 10% aqueous sodium bicarbonate solution. Check the pH of the aqueous layer after the final wash to ensure it is neutral or basic.

    • Follow with a wash using a saturated sodium chloride solution (brine) to break any emulsions and remove excess water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Problem 2: Presence of Unreacted Intermediates or Starting Materials in the Final Product
  • Symptom: GC-MS or NMR analysis shows peaks corresponding to intermediates like 1,2-Dimethyl-1,2-epoxycyclohex-4-ene or the dibromoepoxide.

  • Root Cause: Incomplete reaction in the final dehydrobromination step or, more commonly, inefficient final distillation. The boiling points of some intermediates are close enough to the product to require careful fractional distillation.

  • Solution: Optimized Fractional Vacuum Distillation Distillation is the critical final step for separating 2,7-Dimethyloxepine (b.p. 49–50°C at 15 mm Hg) from other components.[1]

    Step-by-Step Protocol: Optimized Distillation

    • Column Selection: Use a fractional distillation column (e.g., a Vigreux or a packed column) to increase the separation efficiency (number of theoretical plates). A spinning-band column can also be used for high-purity requirements.[1]

    • Vacuum Control: Maintain a stable vacuum at the prescribed pressure (e.g., 15 mm Hg). A fluctuating vacuum will lead to poor separation.

    • Heating: Use a heating mantle with a stirrer and heat the distillation flask slowly and evenly to avoid bumping.

    • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the head of the column. A stable temperature plateau indicates the distillation of a pure compound. Collect the fraction that distills at the literature-reported temperature for 2,7-Dimethyloxepine.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the synthesis and where specific impurities are targeted for removal.

PurificationWorkflow cluster_synthesis Synthesis Steps cluster_purification Purification Steps A Step B: Epoxidation (Crude Epoxide Mixture) B Step D: Dehydrobromination (Crude Oxepine Mixture) A->B Bromination (Step C) P1 Filtration & Aqueous Wash (NaHCO3, NaHSO3) A->P1 Crude product contains m-Chlorobenzoic Acid P2 Drying & Solvent Removal B->P2 Crude product contains Inorganic Salts (KBr) Imp2 Removes Salts & Water B->Imp2 P1->P2 Imp1 Removes Acidic Byproducts P1->Imp1 P3 Fractional Vacuum Distillation P2->P3 Final Final P3->Final Pure 2,7-Dimethyloxepine Imp3 Separates by Boiling Point P3->Imp3

Caption: Workflow for the purification of 2,7-Dimethyloxepine.

Troubleshooting Decision Tree

If you have identified an impurity, use this decision tree to guide your purification strategy.

TroubleshootingTree Start Impurity Detected in 2,7-Dimethyloxepine Sample CheckNMR Analyze ¹H NMR Spectrum Start->CheckNMR CheckGCMS Analyze GC-MS Data Start->CheckGCMS AcidicProtons Broad peak at 10-12 ppm? CheckNMR->AcidicProtons HighBP Impurity has higher B.P. than product? CheckGCMS->HighBP AcidicProtons->CheckGCMS No Wash Perform Aqueous Wash with NaHCO3 Solution AcidicProtons->Wash Yes Distill Perform Fractional Vacuum Distillation HighBP->Distill Yes Redry Re-dissolve in ether, dry, and evaporate HighBP->Redry No (likely solvent) Pure Product is Pure Wash->Pure Distill->Pure Redry->Pure

Caption: Decision tree for troubleshooting common impurities.

References
  • Organic Syntheses, Coll. Vol. 6, p.487 (1988); Vol. 51, p.105 (1971). [Link]

  • PubChem, 2,7-Dimethyloxepine | C8H10O | CID 578868. [Link]

  • ResearchGate, (A) Reaction of 2,7-dimethyloxepin with dimethyldioxirane (DMDO); (B).... [Link]

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Enhancing the Stability of 2,7-Dimethyloxepine in Solution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,7-Dimethyloxepine

Welcome to the technical support center for 2,7-Dimethyloxepine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this valuable heterocyclic compound in their experiments. As a stable analog of the parent oxepin, 2,7-dimethyloxepine is a critical tool for studying oxepine reactivity and modeling metabolic pathways.[1] However, like many strained ring systems, its stability in solution can be influenced by several environmental factors.

This document, structured as a series of frequently asked questions and troubleshooting guides, provides in-depth, field-proven insights to help you maintain the integrity of your 2,7-Dimethyloxepine samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 2,7-Dimethyloxepine in solution?

2,7-Dimethyloxepine is susceptible to three main degradation pathways: thermal rearrangement, acid-catalyzed hydrolysis, and valence tautomerism, which is significantly influenced by the solvent environment.[2][3][4]

  • Thermal Stress: Like other oxepines, elevated temperatures can promote rearrangement reactions, leading to the formation of isomeric byproducts.[2][5]

  • Acidic Conditions: The ether linkage in the oxepine ring is vulnerable to cleavage under acidic conditions. Protonation of the oxygen atom can initiate a ring-opening cascade, ultimately forming phenol derivatives or other rearranged products.[3][6]

  • Solvent Polarity: The parent oxepine exists in a dynamic equilibrium with its valence tautomer, benzene oxide.[4] For 2,7-dimethyloxepine, while the equilibrium favors the oxepine form, the choice of solvent can influence this balance. Medium to high polarity solvents can favor the formation of the more reactive arene oxide tautomer, which can lead to unwanted side reactions.[7][8]

The diagram below illustrates these key instability factors.

main 2,7-Dimethyloxepine (In Solution) thermal Thermal Rearrangement main->thermal High Temp. acid Acid-Catalyzed Ring Opening main->acid Low pH (H+) solvent Valence Tautomerism (Benzene Oxide form) main->solvent Polar Solvents byproducts Isomeric Byproducts thermal->byproducts phenols Phenolic Derivatives acid->phenols side_reactions Side Reactions solvent->side_reactions

Caption: Primary degradation pathways for 2,7-Dimethyloxepine in solution.

Q2: What are the ideal storage conditions for neat 2,7-Dimethyloxepine and its solutions?

To ensure long-term stability, both the neat compound and its solutions require specific storage conditions. The primary goals are to minimize thermal energy, exclude atmospheric reactants (like oxygen and moisture), and prevent exposure to light.

ConditionRecommendationRationale
Temperature 0–5°C[1][9]Lowers the kinetic energy of molecules, significantly reducing the rate of thermal rearrangement and other degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)[1][9]Prevents potential oxidation of the double bonds within the oxepine ring. An inert atmosphere displaces oxygen and moisture.
Light Amber vials or protection from lightOxepines can be sensitive to photochemical reactions, which can induce isomerization or other rearrangements.[2][10]
Container Tightly sealed glass vials with PTFE-lined capsPrevents solvent evaporation and contamination from air and moisture. PTFE is highly inert and avoids leaching.
Q3: Which solvents are recommended for dissolving 2,7-Dimethyloxepine to maximize its stability?

The choice of solvent is critical. Low-polarity, aprotic solvents are highly recommended.

  • Recommended Solvents: Anhydrous non-polar or low-polarity solvents such as diethyl ether, n-hexane, chloroform, and methylene chloride are suitable choices.[7][8][9] These solvents disfavor the formation of the benzene oxide tautomer.

  • Solvents to Use with Caution: Protic solvents (e.g., alcohols like ethanol, methanol) and highly polar aprotic solvents (e.g., DMSO, DMF) should be used with caution and for the shortest duration necessary, as they can accelerate degradation.

  • Solvents to Avoid: Acidic solutions or solvents containing acidic impurities should be strictly avoided to prevent rapid decomposition.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed IssuePotential Cause(s)Recommended Solution(s)
Unexpected peaks appear in GC/LC-MS analysis over time. Sample Degradation: The compound is likely rearranging or decomposing due to improper storage or handling.1. Verify Storage: Confirm that the solution is stored at 0-5°C under an inert atmosphere and protected from light.[1][9] 2. Check Solvent Purity: Ensure the solvent used is anhydrous and free of acidic impurities. Consider using a freshly opened bottle of high-purity solvent. 3. Prepare Fresh Solutions: For sensitive experiments, prepare solutions of 2,7-Dimethyloxepine immediately before use.
Loss of compound concentration in stock solution. Adsorption or Volatility: The compound may adsorb to container surfaces, or there may be slow evaporation if the container is not perfectly sealed.1. Use Silanized Glassware: For very dilute solutions, using silanized glass vials can minimize surface adsorption. 2. Ensure Proper Sealing: Use high-quality vials with PTFE-lined septa/caps and ensure they are tightly sealed. Parafilm can be used for extra security during long-term storage.
Reaction yields are inconsistent or lower than expected. Degraded Starting Material: The purity of the 2,7-Dimethyloxepine solution may have been compromised prior to its use in the reaction.1. Perform a Purity Check: Before starting a critical reaction, analyze an aliquot of your 2,7-Dimethyloxepine stock solution via GC-MS or qNMR to confirm its purity and concentration.[11][12] 2. Re-purify if Necessary: If degradation is observed, the compound may need to be re-purified, for example, by distillation under reduced pressure as described in its synthesis.[9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution of 2,7-Dimethyloxepine with enhanced stability for routine use.

Materials:

  • 2,7-Dimethyloxepine

  • Anhydrous, low-polarity solvent (e.g., n-hexane or diethyl ether, ACS grade or higher)

  • Inert gas (Nitrogen or Argon) with a manifold

  • Dry, clean amber glass vial with a PTFE-lined screw cap

  • Gas-tight syringe

Procedure:

  • Prepare the Vial: Place the vial and its cap (unsealed) in an oven at 120°C for at least 2 hours to remove residual moisture. Allow to cool to room temperature in a desiccator.

  • Inert the Atmosphere: Once cool, immediately place the vial under a stream of inert gas. Flush the vial for 2-3 minutes to displace all air.

  • Weigh the Compound: In a separate, dry container on an analytical balance, weigh the desired amount of 2,7-Dimethyloxepine.

  • Dissolution: Quickly add the weighed 2,7-Dimethyloxepine to the inerted vial. Using a dry syringe, add the appropriate volume of anhydrous solvent to achieve the target concentration.

  • Seal and Store: Immediately cap the vial tightly. For extra protection, wrap the cap-vial interface with Parafilm. Store the vial in a refrigerator or cold room at 0-5°C.[1]

Protocol 2: Workflow for a Basic Stability Assessment via HPLC

This workflow allows you to monitor the stability of your 2,7-Dimethyloxepine solution under specific experimental conditions (e.g., in a particular reaction buffer or solvent).

start Prepare 2,7-Dimethyloxepine Solution in Test Solvent t0 Timepoint 0 (T0): Inject aliquot into HPLC to establish initial purity (Area %) start->t0 incubate Incubate solution under experimental conditions (e.g., 25°C, protected from light) t0->incubate tx Timepoint X (e.g., 1h, 4h, 24h): Inject aliquot into HPLC incubate->tx tx->incubate Continue for next timepoint analyze Analyze Chromatograms: - Compare peak area of parent compound - Identify and quantify new peaks (degradants) tx->analyze end Determine Stability Profile analyze->end

Caption: Workflow for assessing the stability of 2,7-Dimethyloxepine via HPLC.

Methodology:

  • Preparation: Prepare a solution of 2,7-Dimethyloxepine in the solvent or buffer system of interest, following the principles in Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into a validated HPLC system. Record the chromatogram. The peak area of 2,7-Dimethyloxepine at T=0 serves as your 100% reference.

  • Incubation: Store the solution under the conditions you wish to test (e.g., room temperature, 37°C, exposure to ambient light, etc.).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot and inject it into the HPLC system under the same conditions as the initial analysis.

  • Data Evaluation: Compare the peak area of 2,7-Dimethyloxepine at each time point to the initial T=0 value. The appearance of new peaks and a corresponding decrease in the parent peak area indicate degradation.[13] The rate of decrease allows for a quantitative assessment of stability in that specific environment.

By implementing these guidelines, researchers can significantly enhance the reliability and reproducibility of their experiments involving 2,7-Dimethyloxepine.

References

  • Paquette, L. A., & Barrett, J. H. (1969). 2,7-Dimethyloxepin. Organic Syntheses, 49, 62. Available at: [Link]

  • Journal of the Chilean Chemical Society. (n.d.). SOLVENT EFFECT ON THE VALENCE TAUTOMERISM OF BENZENE OXIDE/OXEPIN MOLECULAR SYSTEM. Portal de Revistas Académicas Chilenas. Available at: [Link]

  • ResearchGate. (n.d.). Solvent effect on the valence tautomerism of benzene oxide/oxepin molecular system. Available at: [Link]

  • MDPI. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of oxepines during direct chemical synthesis and facile oxygen walk reactions of arene oxides: theoretical predictions and experimental evidence. Available at: [Link]

  • Slideshare. (n.d.). Seven membered heterocycles-Oxepines & thiepines. Available at: [Link]

  • National Institutes of Health. (2019). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Oxepines. Available at: [Link]

  • ResearchGate. (n.d.). Oxepanes and Oxepines. Available at: [Link]

  • YouTube. (2020). Oxepine and Thiepine. Available at: [Link]

  • University of Akron. (2006). Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Oxepine, 2,7-dimethyl-. NIST WebBook. Available at: [Link]

  • University of New Hampshire Scholars' Repository. (2018). Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nit. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7-Dimethyloxepine. PubChem. Available at: [Link]

  • YouTube. (2023). OXEPINE AND THIEPINES. Available at: [Link]

  • National Institutes of Health. (2018). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC. Available at: [Link]

  • National Institutes of Health. (2013). Synthesis of a Diacetonide-Protected, Mannose-Based Oxepine: Configurational Control of Anomeric Acetate Activation. PMC. Available at: [Link]

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  • Wikipedia. (n.d.). Oxepine. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Oxepine, 2,7-dimethyl-. NIST WebBook. Available at: [Link]

  • MDPI. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Available at: [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • ChemSynthesis. (n.d.). 3,6-dimethyl-2,7-oxepinedione. Available at: [Link]

  • University of Ottawa. (2024). Handling and Storage of Chemicals. Available at: [Link]

  • ResearchGate. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Available at: [Link]

  • Scientific Research Publishing. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]

  • MDPI. (2017). Improved Methods for Thermal Rearrangement of Alicyclic α-Hydroxyimines to α-Aminoketones: Synthesis of Ketamine Analogues as Antisepsis Candidates. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2,7-Dimethyloxepine and its Parent Compound, Oxepine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. The oxepine ring system, a seven-membered heterocycle containing an oxygen atom, presents a fascinating case study in valence tautomerism, existing in a delicate, dynamic equilibrium with its bicyclic isomer, benzene oxide. This guide provides an in-depth comparison of the parent oxepine with its substituted derivative, 2,7-dimethyloxepine, leveraging experimental data to illuminate how simple alkyl substitution can profoundly alter chemical behavior.

The Oxepine–Benzene Oxide Equilibrium: A Tale of Two Tautomers

The foundational concept in oxepine chemistry is its equilibrium with benzene oxide.[1][2] The parent oxepine is not a static entity but a mixture of two rapidly interconverting valence tautomers. This equilibrium is not merely a chemical curiosity; it dictates the compound's reactivity and stability.

  • Oxepine (1): A seven-membered ring with three double bonds. To avoid the destabilizing effects of being a planar, 8π-electron anti-aromatic system, it adopts a non-planar boat conformation.[3]

  • Benzene Oxide (2): A bicyclic epoxide of benzene.

The position of this equilibrium is highly sensitive to the surrounding environment. In non-polar solvents like isooctane, the oxepine form is favored, whereas polar solvents or lower temperatures shift the equilibrium toward the benzene oxide form.[1][4] This solvent and temperature dependence complicates the study of the parent system, as its reactive behavior can be attributed to either tautomer.

Caption: The dynamic equilibrium between oxepine and benzene oxide.

The Stabilizing Effect of Methyl Substitution

The introduction of two methyl groups at the 2- and 7-positions dramatically alters this landscape. In 2,7-dimethyloxepine, the equilibrium is overwhelmingly shifted to favor the oxepine form.[2] This substituted derivative exists almost exclusively as the seven-membered ring, making it a stable, isolable orange liquid.[2][5]

The reasons for this stabilization are twofold:

  • Steric Hindrance: The methyl groups at the C2 and C7 positions sterically hinder the ring closure required to form the corresponding 1,6-dimethylbenzene oxide. The geometric constraints imposed by the methyl groups raise the energy barrier for this valence isomerization.

  • Electronic Stabilization: The electron-donating nature of the methyl groups stabilizes the conjugated triene system of the oxepine ring through hyperconjugation.

This fundamental shift in the equilibrium position is the primary driver behind the differing reactivity profiles of the two compounds. While parent oxepine chemistry is always a study of a dual system, 2,7-dimethyloxepine provides a cleaner model for investigating the intrinsic properties of the oxepine ring itself.[6]

Caption: 2,7-Dimethyloxepine exists predominantly as the oxepine tautomer.

Comparative Reactivity Analysis

Thermal and Photochemical Stability

The parent oxepine system is thermally sensitive. The low energy barrier for interconversion means that thermal or photochemical energy can readily promote rearrangements, often proceeding through the benzene oxide intermediate.[4][7] Indeed, a common synthetic route to oxepines involves the photochemical isomerization of a 7-oxanorbornadiene precursor, followed by a thermal rearrangement.[4][8]

In contrast, 2,7-dimethyloxepine exhibits significantly greater thermal stability. The energetic penalty required to form the disfavored benzene oxide tautomer means that higher temperatures are needed to induce similar rearrangements. This stability allows it to be distilled and handled under conditions that would lead to the decomposition or complex isomerization of the parent compound.

Cycloaddition Reactions

Cycloaddition reactions starkly highlight the consequences of the shifting equilibrium.

  • Oxepine: Its behavior in Diels-Alder reactions is complex. It can react via the oxepine tautomer as a 4π or 6π component, or through the benzene oxide tautomer as a 4π diene.[8] The observed product is therefore highly dependent on the dienophile and reaction conditions, making outcomes difficult to predict without specific experimental precedent. For instance, reaction with maleic anhydride can yield a [4+2] cycloadduct.[8]

  • 2,7-Dimethyloxepine: Its reactivity is far more predictable. Since it exists almost entirely in the oxepine form, it reacts as a cyclic triene. The reaction proceeds reliably from this single, stable tautomer. The methyl groups, in this case, primarily serve to influence the regioselectivity and stereoselectivity of the cycloaddition through their steric and electronic footprint.

Data Summary: A Head-to-Head Comparison

PropertyParent Oxepine2,7-Dimethyloxepine
Valence Tautomerism Exists as a dynamic equilibrium with benzene oxide.[1][2]Equilibrium lies strongly on the side of the oxepine form.[2]
Dominant Form Mixture of tautomers; composition is solvent and temperature dependent.[1][4]Almost exclusively the oxepine tautomer.
Thermal Stability Thermally sensitive; readily interconverts and rearranges.Significantly more stable; can be purified by distillation.[5]
Physical State Studied in solution as an equilibrium mixture.Stable, isolable orange oil.[2][5]
Cycloaddition Reactivity Ambiguous; can react via either the oxepine or benzene oxide tautomer.[8]Predictable; reacts as the oxepine tautomer.

Experimental Protocol: Synthesis of 2,7-Dimethyloxepine

The trustworthiness of a compound's reactivity profile begins with a reliable synthesis. The following protocol for the preparation of 2,7-dimethyloxepine is adapted from Organic Syntheses, a source renowned for its rigorously tested and validated procedures. This multi-step synthesis demonstrates the practical handling and stability of the target compound.

G o_xylene o-Xylene birch Birch Reduction (Na, EtOH, liq. NH3) o_xylene->birch diene 1,2-Dimethyl-1,4-cyclohexadiene birch->diene epoxidation Epoxidation (m-CPBA) diene->epoxidation epoxide 4,5-Dimethyl-1,2-epoxycyclohexene epoxidation->epoxide bromination Bromination (NBS) epoxide->bromination dibromide Dibromoepoxide Intermediate bromination->dibromide elimination Dehydrobromination (t-BuOK) dibromide->elimination product 2,7-Dimethyloxepine elimination->product

Caption: Synthetic workflow for 2,7-Dimethyloxepine.

Step-by-Step Methodology:

  • Birch Reduction: o-Xylene is reduced using sodium and ethanol in liquid ammonia to yield 1,2-dimethyl-1,4-cyclohexadiene.[5] This step selectively reduces one of the aromatic double bonds.

  • Epoxidation: The isolated diene is then treated with m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane. This selectively epoxidizes one of the double bonds to form 4,5-dimethyl-1,2-epoxycyclohexene. The reaction must be kept cool as it is exothermic.

  • Bromination: The epoxide is reacted with N-bromosuccinimide (NBS) in the presence of water to introduce bromine atoms, forming a dibromoepoxide intermediate.

  • Dehydrobromination: The crude dibromide is treated with a strong base, such as potassium t-butoxide, in an ethereal solvent.[5] This induces a double dehydrobromination, eliminating two equivalents of HBr and creating the conjugated triene system of the final 2,7-dimethyloxepine product.

  • Purification: The final product is an orange oil that can be purified by vacuum distillation, a testament to its enhanced thermal stability.[5]

Conclusion and Outlook

The comparison between oxepine and 2,7-dimethyloxepine serves as a compelling illustration of how substituent effects can fundamentally govern molecular behavior. The methyl groups in the 2,7-positions act as "tautomeric locks," effectively arresting the dynamic equilibrium and stabilizing the oxepine form. This stabilization translates to a more thermally robust and predictable chemical entity. For researchers designing synthetic routes or studying the biological activity of oxepine-containing molecules, 2,7-dimethyloxepine provides a superior model system for dissecting the intrinsic reactivity of the seven-membered ring, free from the complexities of an ever-present, reactive valence isomer.

References

  • Title: Explain why oxepine exists as an equilibrium mixture with benzene oxide.
  • Source: Organic Syntheses.
  • Source: Wikipedia.
  • Title: Is oxepin aromatic?
  • Source: YouTube.
  • Title: synthesis and reactions of oxepine and thiepine.
  • Source: YouTube.
  • Source: Benchchem.

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A Senior Application Scientist's Guide to the Structural Validation of 2,7-Dimethyloxepine via ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the definitive structural elucidation of molecules is paramount for advancing drug discovery and materials science. Among these fascinating structures, the oxepine ring system presents a unique analytical challenge due to its potential valence tautomerism with the corresponding benzene oxide. This guide provides an in-depth, experience-driven comparison for the structural validation of 2,7-dimethyloxepine, a key derivative, using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and present a self-validating protocol, grounded in authoritative references.

The Challenge: Distinguishing 2,7-Dimethyloxepine from its Valence Tautomer

The core of the analytical problem lies in the equilibrium between the oxepine and the benzene oxide forms. While the parent oxepin-benzene oxide system is a dynamic equilibrium, substitution, as in 2,7-dimethyloxepine, can significantly influence which tautomer predominates. ¹³C NMR spectroscopy is an exceptionally powerful tool to probe the electronic environment of each carbon atom within the molecule, providing a distinct fingerprint of the prevailing structure.

Comparative Analysis of Predicted vs. Experimental ¹³C NMR Data

A crucial step in structural validation is the comparison of experimentally obtained data with predicted values and data from analogous structures. The seven-membered oxepine ring is a vinylogous ether, and its olefinic carbons exhibit characteristic chemical shifts.

Below is a table comparing the predicted ¹³C NMR chemical shifts for 2,7-dimethyloxepine with the experimental data reported by Guenther and Jikeli. For context, the typical chemical shifts for carbons in related environments are also provided.

Carbon AtomPredicted δ (ppm)Experimental δ (ppm)Typical Chemical Shift Ranges (ppm)
C2, C7145-155149.8140-160 (Oxygen-substituted alkene)
C3, C6120-130124.9115-140 (Alkene C=C)[1]
C4, C5128-138132.5115-140 (Alkene C=C)[1]
CH₃20-3025.110-30 (Alkyl attached to sp² carbon)

Predicted values are estimated based on standard chemical shift increments and data from similar olefinic systems. Experimental data sourced from H. Guenther, G. Jikeli, Chem. Ber. 106, 1863 (1973) as cited in public databases.[2][3]

The experimental data strongly supports the oxepine structure. The signals at 149.8 ppm are characteristic of sp² carbons bonded to an oxygen atom in a vinyl ether-like system, a key feature of the oxepine ring. The other olefinic carbons at 124.9 ppm and 132.5 ppm fall squarely within the expected range for alkene carbons.[1] The methyl carbon signal at 25.1 ppm is also consistent with a methyl group attached to a double bond. The presence of four distinct signals for the eight carbon atoms indicates a high degree of symmetry in the molecule (C₂v symmetry), which is consistent with the 2,7-dimethyloxepine structure.

In contrast, the benzene oxide tautomer would exhibit signals for sp³ carbons in the epoxide ring, typically in the 50-70 ppm range, which are absent in the experimental spectrum.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized batch of 2,7-dimethyloxepine.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation synthesis Synthesis of 2,7-Dimethyloxepine purification Purification (e.g., Distillation) synthesis->purification sample_prep Sample Preparation for NMR purification->sample_prep c13_acquisition ¹³C NMR Data Acquisition sample_prep->c13_acquisition h1_acquisition ¹H NMR Data Acquisition sample_prep->h1_acquisition dept_acquisition DEPT-135/90 Acquisition c13_acquisition->dept_acquisition peak_assignment Peak Assignment & Interpretation h1_acquisition->peak_assignment dept_acquisition->peak_assignment data_processing NMR Data Processing data_processing->peak_assignment comparison Comparison with Literature & Predicted Data peak_assignment->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of 2,7-dimethyloxepine.

Experimental Protocol: High-Resolution ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of 2,7-dimethyloxepine for structural validation.

1. Sample Preparation:

  • Accurately weigh approximately 20-30 mg of purified 2,7-dimethyloxepine. The synthesis can be performed following established procedures, such as the ring expansion of o-xylene.[4]

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is a good choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak at 77.16 ppm.[5]

  • Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

2. Spectrometer Setup and Calibration:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Tune and match the ¹³C probe to the correct frequency.

  • Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal of the solvent. A well-shimmed magnet is critical for obtaining sharp lines and accurate chemical shifts.

3. Data Acquisition:

  • ¹³C{¹H} Pulse Program: Employ a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems). This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for all carbons in the molecule (e.g., 0-200 ppm).

  • Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 1-2 seconds) to ensure good digital resolution.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of all carbon nuclei, especially quaternary carbons, for more reliable integration (though integration in ¹³C NMR is often not strictly quantitative).

  • Number of Scans (NS): The number of scans will depend on the sample concentration and spectrometer sensitivity. Typically, 256 to 1024 scans are sufficient for a sample of this concentration.

  • DEPT Experiments: To aid in peak assignment, acquire DEPT-135 and DEPT-90 spectra. A DEPT-135 spectrum will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum will only show CH signals. This allows for the unambiguous identification of the different types of carbon atoms.

4. Data Processing and Analysis:

  • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale by referencing the residual solvent peak of CDCl₃ to 77.16 ppm.

  • Integrate the signals (while being mindful of the limitations of ¹³C integration).

  • Analyze the chemical shifts and compare them with the expected values and literature data. Use the DEPT spectra to confirm the assignments of the methyl and methine carbons.

Conclusion

The structural validation of 2,7-dimethyloxepine is definitively achieved through ¹³C NMR spectroscopy. The close correlation between the experimental chemical shifts and those predicted for the oxepine structure, particularly the key downfield signal of the oxygen-bound olefinic carbons, provides unequivocal evidence. The absence of signals in the sp³ region further refutes the presence of the benzene oxide tautomer in any significant concentration under standard analytical conditions. By following the detailed experimental protocol and logical workflow presented, researchers can confidently and accurately characterize this important heterocyclic compound.

References

  • Organic Syntheses, Coll. Vol. 6, p.483 (1988); Vol. 54, p.42 (1974).
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • PubChem Compound Summary for CID 578868, 2,7-Dimethyloxepine. [Link]

  • 2,7-Dimethyloxepine - SpectraBase. [Link]

  • Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D - PMC. [Link]

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comparative analysis of different synthetic methods for oxepines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Oxepine Scaffold

The oxepine moiety, a seven-membered heterocyclic ring containing an oxygen atom, is a key structural feature in a variety of natural products and pharmacologically active molecules.[1][2] Its unique conformational flexibility and electronic properties contribute to the diverse biological activities exhibited by oxepine-containing compounds, which include antitumor, anti-inflammatory, and neuroprotective effects. The total synthesis of complex natural products containing the oxepine ring, such as janoxepin and senoxepin, presents a significant challenge to synthetic chemists and drives the development of novel and efficient synthetic methodologies.[1][3] This guide provides a comparative analysis of the most prominent synthetic methods for the construction of oxepines, offering insights into their mechanisms, scope, and practical applications.

Ring-Closing Metathesis (RCM): A Powerful Tool for Oxepine Synthesis

Ring-Closing Metathesis (RCM) has emerged as a robust and versatile strategy for the synthesis of a wide range of cyclic compounds, including oxepines.[4] This method relies on the use of transition metal catalysts, typically ruthenium-based complexes like the Grubbs catalysts, to facilitate the intramolecular cyclization of a diene precursor.

Mechanism and Causality

The catalytic cycle of RCM involves the formation of a metal-carbene species that reacts with one of the terminal alkenes of the acyclic diene to form a metallacyclobutane intermediate. Subsequent cycloreversion releases an equivalent of a volatile alkene (e.g., ethylene) and regenerates the metal-carbene, which then reacts with the second terminal alkene to close the ring. The choice of catalyst is crucial; second and third-generation Grubbs catalysts offer improved stability and functional group tolerance compared to their predecessors.

RCM_Mechanism Acyclic_Diene Acyclic Diene Precursor Intermediate1 Metallacyclobutane Intermediate Acyclic_Diene->Intermediate1 + [Ru]=CH2 Catalyst [Ru]=CH2 Catalyst->Intermediate1 Oxepine Oxepine Product Intermediate1->Oxepine - [Ru]=CH2 Ethylene Ethylene (byproduct) Intermediate1->Ethylene

Caption: Simplified workflow of Ring-Closing Metathesis for oxepine synthesis.

Comparative Data for Ring-Closing Metathesis
CatalystSubstrateSolventTemp. (°C)Yield (%)Reference
Grubbs IDiene derived from furan and maleic anhydrideBenzenereflux83[1]
Grubbs IILeucine-derived dieneDCMreflux81[3]
Grubbs IIAllyl ether of a debenzylated precursorDCMrtquant.[3]
Experimental Protocol: Synthesis of a Dihydrooxepine via RCM

This protocol is adapted from the total synthesis of janoxepin.[3]

  • Preparation of the Diene Precursor: The acyclic diene precursor is synthesized from a suitable starting material (e.g., an amino acid derivative) through standard functional group manipulations to introduce two terminal alkene moieties.

  • Ring-Closing Metathesis:

    • To a solution of the diene precursor (1.0 eq) in dry dichloromethane (DCM, 0.01 M) under an argon atmosphere, add the Grubbs second-generation catalyst (0.05 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the desired dihydrooxepine.

Cycloaddition Reactions: Building the Oxepine Core through [4+2] Cycloadditions

Cycloaddition reactions, particularly the Diels-Alder reaction, offer a convergent and often stereocontrolled route to oxepine precursors. This strategy typically involves the reaction of a furan derivative (acting as the diene) with a suitable dienophile to construct a bicyclic intermediate which can then be converted to the oxepine ring system.

Mechanism and Causality

The Diels-Alder reaction is a concerted [4+2] cycloaddition that forms a six-membered ring. In the context of oxepine synthesis, a furan molecule reacts with a dienophile (e.g., maleic anhydride) to yield an oxa-bridged cyclohexene derivative. Subsequent manipulation of this adduct, such as ring-opening or rearrangement, leads to the formation of the seven-membered oxepine ring. The stereochemistry of the final product is often dictated by the geometry of the starting materials and the endo/exo selectivity of the cycloaddition.

Diels_Alder_Mechanism Furan Furan (Diene) Adduct [4+2] Cycloadduct Furan->Adduct Dienophile Dienophile Dienophile->Adduct Heat or Lewis Acid Oxepine_Precursor Oxepine Precursor Adduct->Oxepine_Precursor Rearrangement/ Ring-Opening Oxepine Oxepine Oxepine_Precursor->Oxepine

Caption: General pathway for oxepine synthesis via a Diels-Alder reaction.

Comparative Data for Cycloaddition-Based Syntheses
DieneDienophileConditionsIntermediate Yield (%)Overall Yield (%)Reference
FuranMaleic AnhydrideToluene, 110 °CNot reportedNot specified in abstract[1]
FuranBenzyne1,2-dimethoxyethane, refluxNot reportedNot specified in abstract[5]
Experimental Protocol: Synthesis of an Oxepine Precursor via Diels-Alder Reaction

This is a generalized protocol based on the reaction of furan with maleic anhydride.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in toluene.

  • Cycloaddition: Add furan (1.2 eq) to the solution and heat the mixture to reflux for 12-16 hours.

  • Isolation of the Adduct: Cool the reaction mixture to room temperature. The Diels-Alder adduct will often precipitate from the solution. Collect the solid by filtration and wash with cold toluene.

  • Further Transformation: The isolated adduct can then be subjected to various transformations, such as reduction and ring-opening, to afford the desired oxepine derivative.

Intramolecular Cyclization Strategies: Ullmann and Related Couplings

Intramolecular cyclization reactions, particularly those employing transition metal catalysis, provide a powerful means to construct the oxepine ring, especially for dibenzo[b,f]oxepine derivatives. The Ullmann condensation is a classic example of such a transformation.

Mechanism and Causality

The intramolecular Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol within the same molecule. The mechanism is thought to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the phenoxide and subsequent reductive elimination to form the C-O bond and close the seven-membered ring. The choice of copper source, ligand, and base are critical for achieving high yields. Modern variations of this reaction may employ palladium or other transition metals.[4][6]

Ullmann_Coupling Starting_Material Aryl Halide & Phenol Precursor Intermediate Organocopper Intermediate Starting_Material->Intermediate + Cu(I) Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Intermediate Dibenzoxepine Dibenzo[b,f]oxepine Intermediate->Dibenzoxepine Intramolecular C-O bond formation

Caption: Conceptual workflow for intramolecular Ullmann coupling in dibenzoxepine synthesis.

Comparative Data for Intramolecular Cyclization Methods
Reaction TypeCatalystBaseSolventTemp. (°C)Yield (%)Reference
Ullmann CouplingCu(I)triflateCs2CO3Not specifiedNot specified88[1]
Ullmann-typeCuIK2CO3PyridinerefluxNot specified[4]
McMurry Condensation (post SNAr)Zn, TiCl4-THFrt53-55[4]
Experimental Protocol: Intramolecular Ullmann Coupling for Dibenzoxepine Synthesis

This protocol is adapted from the synthesis of salvianolic acid N.[1]

  • Precursor Synthesis: Synthesize the precursor molecule containing both a phenolic hydroxyl group and an appropriately positioned aryl halide (e.g., bromide or iodide).

  • Ullmann Coupling:

    • To a solution of the precursor (1.0 eq) in a suitable solvent (e.g., DMF or pyridine) under an inert atmosphere, add the copper(I) catalyst (e.g., CuI or Cu(OTf)₂), a ligand (if necessary), and a base (e.g., Cs₂CO₃ or K₂CO₃).

    • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

  • Workup and Purification:

    • Cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the desired dibenzoxepine.

Oxidative Methods: The Baeyer-Villiger Rearrangement

The Baeyer-Villiger oxidation is a classic organic reaction that transforms a ketone into an ester or a cyclic ketone into a lactone.[7][8][9] This method can be applied to the synthesis of oxepanones, which are valuable precursors to other oxepine derivatives.

Mechanism and Causality

The reaction proceeds by the nucleophilic attack of a peroxy acid on the carbonyl group of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a concerted migration of one of the adjacent carbon atoms to the oxygen of the peroxy group, with the concomitant cleavage of the O-O bond. The migratory aptitude of the substituents is a key factor in determining the regioselectivity of the reaction, with the general trend being: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[9]

Baeyer_Villiger Cyclic_Ketone Cyclic Ketone Precursor Criegee_Intermediate Criegee Intermediate Cyclic_Ketone->Criegee_Intermediate + RCO3H Peroxy_Acid Peroxy Acid (e.g., m-CPBA) Peroxy_Acid->Criegee_Intermediate Oxepanone Oxepanone (Lactone) Criegee_Intermediate->Oxepanone Rearrangement

Caption: The Baeyer-Villiger oxidation for the synthesis of oxepanones.

Comparative Data for Baeyer-Villiger Oxidation
KetoneOxidantConditionsYield (%)Reference
Cyclohexanone derivativem-CPBADCM, rtNot specified[10]
CyclobutanoneH₂O₂, catalystChloroform45[10]
Various cyclohexanonesH₂O₂, immobilized CALBTolueneGood yields[11]
Experimental Protocol: Baeyer-Villiger Oxidation of a Cyclic Ketone

This is a general protocol for the Baeyer-Villiger oxidation.[7][8]

  • Reaction Setup: Dissolve the cyclic ketone precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Oxidant: Cool the solution in an ice bath and add the peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA, 1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.

    • Extract the product with DCM, and wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting oxepanone by flash column chromatography or crystallization.

Comparative Analysis of Synthetic Methods

MethodKey AdvantagesKey LimitationsSubstrate ScopeScalability
Ring-Closing Metathesis High functional group tolerance, mild reaction conditions, predictable outcomes.Cost of ruthenium catalysts, sensitivity to impurities.Broad for acyclic dienes.Good, with catalyst loading optimization.
Cycloaddition Reactions Convergent, often stereocontrolled, good for building complexity early.Limited by the availability of suitable dienes and dienophiles, may require harsh conditions for subsequent transformations.Generally good for furan and its derivatives.Moderate, can be limited by reaction volumes and purification.
Intramolecular Cyclization Efficient for constructing dibenzoxepines and related fused systems.Can require harsh conditions (high temperatures), limited to specific precursor architectures.Primarily for biaryl precursors.Moderate, can be challenging for large-scale reactions.
Baeyer-Villiger Oxidation Well-established, predictable regioselectivity based on migratory aptitude.Use of potentially explosive peroxy acids, may not be suitable for sensitive substrates.Broad for cyclic ketones.Good, but safety precautions are necessary for large-scale reactions.

Conclusion

The synthesis of oxepines can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. Ring-Closing Metathesis stands out for its broad applicability and mild conditions. Cycloaddition reactions offer a powerful tool for the rapid construction of complex oxepine precursors. Intramolecular cyclizations, particularly the Ullmann reaction, are well-suited for the synthesis of dibenzoxepine scaffolds. Finally, the Baeyer-Villiger oxidation provides a reliable method for accessing oxepanones as versatile intermediates. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and successful synthesis of this important class of heterocyclic compounds.

References

  • da Silva, A. C. S., et al. (2025). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. ChemistrySelect. [Link]

  • Green, R. L. (2016). Synthesis of model oxepin substrates for comparative two electron oxidation studies with cytochrome P450 and cerium ammonium nitrate to investigate benzene metabolism. University of New Hampshire. [Link]

  • Kaur, N., & Singh, R. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. Monatshefte für Chemie - Chemical Monthly. [Link]

  • (2013). Baeyer–Villiger Oxidation. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 37. Thieme. [Link]

  • (2021). Dibenzo[b,f]oxepines: Syntheses and applications. A review. Request PDF. [Link]

  • Sokol, K. R., & Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Synthesis, 53(22), 4187-4202. [Link]

  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Sokol, K. R., & Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Request PDF. [Link]

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A Comparative Guide to the 2,7-Dimethyloxepine—Benzene Oxide Equilibrium: Experimental and Theoretical Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the metabolic fate of aromatic compounds is of paramount importance. The oxidation of arenes, often mediated by cytochrome P450 (CYP) enzymes, proceeds through highly reactive arene oxide intermediates.[1][2] These intermediates exist in a dynamic valence tautomerism with their seven-membered oxepine isomers. This guide provides an in-depth comparison of 2,7-dimethyloxepine and its corresponding benzene oxide tautomer, a critical model system for exploring the factors that govern this equilibrium and the reactivity of these fascinating heterocyclic compounds.[3]

The parent benzene oxide-oxepine system exists as a rapidly equilibrating mixture, with the position of the equilibrium being highly sensitive to environmental factors like solvent polarity.[4][5] The introduction of substituents, such as methyl groups, can dramatically shift this balance, offering a more stable and tractable system for experimental investigation. The 2,7-dimethyl substituted system, for instance, exists predominantly as the oxepine isomer, making it an ideal candidate for studying the inherent properties and reactivity of the oxepine ring.[1][3]

Thermodynamic Landscape: Why Methyl Groups Favor the Oxepine Form

The equilibrium between an arene oxide and its corresponding oxepine is a classic example of a disrotatory electrocyclic rearrangement.[5] The relative stability of the two tautomers is dictated by a delicate balance of aromaticity, ring strain, and substituent effects. In the parent system, the benzene oxide form benefits from the partial restoration of aromatic character, while the oxepine possesses significant ring strain.

However, the placement of methyl groups at the 2 and 7 positions (adjacent to the oxygen atom) significantly alters the thermodynamic landscape. Computational studies, specifically post-Hartree-Fock ab initio calculations, estimate the enthalpy of tautomerization (ΔH) for the dimethyl analog to be approximately -6.73 kJ mol⁻¹, favoring the oxepine form.[6] This contrasts with the parent system, where the enthalpy difference is much smaller and the equilibrium can be shifted by solvent interactions.[6][7]

The stabilizing effect of the methyl groups on the oxepine can be attributed to:

  • Hyperconjugation: The methyl groups can donate electron density into the π-system of the oxepine ring, providing a stabilizing electronic effect.

  • Steric Interactions: Steric hindrance between the methyl groups and the epoxide ring in the benzene oxide form may destabilize this tautomer relative to the more flexible seven-membered oxepine ring.

G cluster_equilibrium Valence Tautomerism cluster_factors Influencing Factors Benzene_Oxide 2,7-Dimethylbenzene Oxide (Less Stable) Oxepine 2,7-Dimethyloxepine (More Stable) Benzene_Oxide->Oxepine Electrocyclic Ring Opening Oxepine->Benzene_Oxide Electrocyclic Ring Closing Substituents Methyl Substituents (Electronic & Steric Effects) Solvent Solvent Polarity (e.g., Nonpolar favors Oxepine) Temperature Temperature

Caption: The equilibrium between 2,7-dimethylbenzene oxide and 2,7-dimethyloxepine.

Quantitative Comparison

The following table summarizes the key thermodynamic and structural differences between the two isomers.

Property2,7-Dimethylbenzene Oxide2,7-DimethyloxepineReference(s)
Relative Stability Less stable isomer in the equilibriumPredominant, more stable isomer[1][6]
Calculated ΔH --6.73 kJ mol⁻¹ (relative to benzene oxide form)[6]
Dominant Conformation Bicyclic epoxide structureNon-planar, boat-like seven-membered ring[8]
Effect of Polar Solvent Generally favors the more polar arene oxide formFavored in non-polar solvents like isooctane[4][5]

Experimental Protocols for Equilibrium Analysis

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for a comprehensive understanding of this tautomeric system.

Synthesis of 2,7-Dimethyloxepine

The synthesis is typically a multi-step process, reliably following established literature procedures.[9] A robust method involves the epoxidation of a corresponding diene followed by rearrangement.

Step-by-Step Methodology:

  • Birch Reduction: o-Xylene is subjected to a Birch reduction using sodium in liquid ammonia with ethanol to produce 1,2-dimethyl-1,4-cyclohexadiene.[9]

  • Epoxidation: The resulting diene is treated with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane to form the corresponding epoxide. This reaction should be performed with caution behind a safety shield due to the nature of peroxy compounds.[9]

  • Bromination and Elimination: The epoxide is then brominated, typically with N-bromosuccinimide (NBS), to introduce a leaving group. Subsequent treatment with a strong base, like potassium t-butoxide, induces elimination and ring expansion to yield the final 2,7-dimethyloxepine product as an orange oil.[9]

G start o-Xylene step1 Birch Reduction (Na, liq. NH3, EtOH) start->step1 intermediate1 1,2-Dimethyl-1,4- cyclohexadiene step1->intermediate1 step2 Epoxidation (m-CPBA) intermediate1->step2 intermediate2 Epoxide Intermediate step2->intermediate2 step3 Bromination & Elimination (NBS, then Base) intermediate2->step3 end_product 2,7-Dimethyloxepine step3->end_product

Caption: Synthetic workflow for 2,7-dimethyloxepine.

Dynamic NMR Spectroscopy (D-NMR)

D-NMR is a powerful technique for quantifying the kinetics of the interconversion between the two tautomers.[10][11] The rate of the electrocyclic reaction is temperature-dependent, which allows for the determination of the activation energy barrier.

Experimental Workflow:

  • Sample Preparation: A solution of 2,7-dimethyloxepine is prepared in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.

  • Low-Temperature Analysis: The ¹H NMR spectrum is recorded at a low temperature (e.g., -50 °C or lower). At this temperature, the interconversion is slow on the NMR timescale, and distinct signals for both the benzene oxide and oxepine tautomers can be observed and integrated.

  • Temperature Incrementation: The temperature is gradually increased, and spectra are recorded at various intervals. As the temperature rises, the rate of interconversion increases, causing the distinct peaks for each tautomer to broaden.

  • Coalescence Temperature: The temperature at which the two sets of signals merge into a single, broad peak is known as the coalescence temperature. This temperature is directly related to the rate constant of the exchange.

  • High-Temperature Analysis: At temperatures well above coalescence, the interconversion is very rapid, and a single, time-averaged spectrum is observed.

  • Data Analysis: By analyzing the line shapes of the peaks at different temperatures (lineshape analysis), the rate constants (k) for the interconversion at each temperature can be calculated. An Eyring plot (ln(k/T) vs. 1/T) can then be constructed to determine the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).

UV-Vis Spectrophotometry

UV-Vis spectroscopy is an effective method for determining the equilibrium constant (Keq) of the tautomerization, as the conjugated π-system of the oxepine differs significantly from that of the benzene oxide.[12]

Experimental Workflow:

  • Solvent Selection: Prepare solutions of 2,7-dimethyloxepine in a series of solvents with varying polarities (e.g., hexane, isooctane, acetonitrile, methanol/water mixtures).[4]

  • Spectrum Acquisition: Record the full UV-Vis absorption spectrum for each solution. The oxepine tautomer typically has a distinct absorption maximum (λmax) at a longer wavelength compared to the benzene oxide.[5]

  • Identification of Isosbestic Point: If the spectra for the different solvent systems are overlaid, an isosbestic point may be observed. This is a wavelength at which the molar absorptivity of both tautomers is identical, indicating a clean interconversion between two species.[13]

  • Data Analysis for Keq:

    • The Beer-Lambert law (A = εbc) is applied.

    • By measuring the absorbance at the λmax for each tautomer in the different solvents, and assuming or determining the molar absorptivity (ε) for each pure form, the concentration of each species can be calculated.

    • The equilibrium constant (Keq = [Oxepine]/[Benzene Oxide]) can be determined for each solvent condition.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_calculation Data Analysis Prep Dissolve 2,7-Dimethyloxepine in various solvents (Polar to Nonpolar) Measure Acquire UV-Vis Spectrum for each solution Prep->Measure Analyze Identify λmax for each tautomer and any isosbestic points Measure->Analyze Calc Apply Beer-Lambert Law to determine concentrations of each tautomer Analyze->Calc Keq Calculate Keq = [Oxepine]/[Benzene Oxide] for each solvent Calc->Keq

Caption: UV-Vis spectroscopy workflow for determining the equilibrium constant.

Conclusion and Field Insights

The study of the 2,7-dimethyloxepine-benzene oxide equilibrium provides critical insights applicable to drug metabolism and toxicology. The finding that alkyl substituents at the C2 and C7 positions stabilize the oxepine form is significant. It implies that for certain substituted aromatic drug candidates, the oxepine tautomer may have a longer lifetime in biological systems than previously assumed for the parent benzene system.[1][3]

This increased stability allows for further metabolic reactions to occur on the oxepine ring itself, potentially leading to different metabolic pathways and products than those arising directly from the arene oxide.[14] For instance, the oxidation of 2,7-dimethyloxepin gives (Z,Z)-2,7-dioxo-3,5-octadiene, a model for the formation of toxic muconaldehyde derivatives from benzene metabolism.[14]

By employing a combination of synthesis, dynamic NMR, and UV-Vis spectroscopy, researchers can build a comprehensive model of the kinetic and thermodynamic factors controlling this vital equilibrium. This knowledge is indispensable for predicting the metabolic fate of novel aromatic compounds and designing safer, more effective therapeutic agents.

References

  • Paquette, L. A., & Barrett, J. H. (1969). 2,7-Dimethyloxepin. Organic Syntheses, 49, 62.

  • Wikipedia. (n.d.). Oxepine. In Wikipedia. Retrieved January 9, 2024.

  • Benchchem. (n.d.). 2,7-Dimethyloxepine | CAS 1487-99-6. Retrieved January 9, 2024.

  • Kassaee, M. Z., et al. (2007). Substituent effects on tautomerization of oxepine to benzene oxide: A Hammett study via ab initio. ResearchGate.

  • Angus, J. R., et al. (1997). Examination of the Valence Tautomers Benzene Oxide and Oxepin and Two Derivative Systems by ab Initio Methods. The Journal of Physical Chemistry A, 101(28), 5247-5254.

  • Sander, W., et al. (2020). The Mystery of the Benzene-Oxide/Oxepin Equilibrium-Heavy-Atom Tunneling Reversed by Solvent Interactions. Angewandte Chemie International Edition, 59(46), 20318-20322.

  • Stok, J. E., et al. (2016). Direct Observation of an Oxepin from a Bacterial Cytochrome P450-Catalyzed Oxidation. Journal of the American Chemical Society, 138(33), 10445-10448.

  • Greenberg, A., et al. (2010). Insights into the Formation and Isomerization of the Benzene Metabolite Muconaldehyde and Related Molecules: Comparison of Computational and Experimental Studies of Simple, Benzo-Annelated, and Bridged 2,3-Epoxyoxepins. The Journal of Organic Chemistry, 75(14), 4761–4768.

  • Sander, W., et al. (2020). The Mystery of the Benzene Oxide – Oxepin Equilibrium – Heavy Atom Tunneling Reversed by Solvent Interactions. ResearchGate.

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  • Kassaee, M. Z., & Vessally, E. (2007). Solvent effect on the valence tautomerism of benzene oxide/oxepin molecular system. ResearchGate.

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Comparative Guide to Computational Methodologies for the Electronic Structure of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to a comprehensive analysis of computational approaches for characterizing the electronic structure of 2,7-dimethyloxepine. This guide moves beyond a simple listing of methods to provide a field-proven perspective on selecting the appropriate computational tools. As researchers and drug developers, understanding the nuanced electronic landscape of heterocyclic compounds is paramount for predicting reactivity, metabolic pathways, and molecular interactions. 2,7-Dimethyloxepine, a stable derivative of the fluxional oxepine-benzene oxide system, serves as an excellent model for this exploration.[1]

This document is structured to provide not just procedural steps, but the causal reasoning behind methodological choices, ensuring a self-validating and authoritative resource for your research.

The Unique Electronic Challenge: Understanding the Oxepine Ring

Before comparing computational methods, we must appreciate the core scientific question posed by the oxepine system. Unlike aromatic heterocycles such as furan or pyrrole, oxepine is decidedly non-aromatic.[2][3] If the seven-membered ring were planar, its 8 π-electrons would classify it as an anti-aromatic system under Hückel's rule (a 4n π system). To avoid this inherent instability, the molecule adopts a non-planar, boat-like conformation, which disrupts the cyclic conjugation of the π-system.[2][3][4] This conformational flexibility and the delicate balance between localized and delocalized electrons present a significant challenge for computational models. An accurate method must correctly capture both the geometry and the resulting electronic distribution.

Furthermore, the parent oxepine exists in a fascinating equilibrium with its valence tautomer, benzene oxide.[2][3] This reactivity underscores the importance of accurately modeling the potential energy surface, a task highly dependent on the chosen computational approach.

A Comparative Analysis of Computational Methodologies

The selection of a computational method is always a trade-off between accuracy and computational cost. For a molecule like 2,7-dimethyloxepine, a range of methods can yield valuable insights, but their reliability differs. We will compare three main classes: Ab Initio (from first principles), Density Functional Theory (DFT), and specialized methods for excited states.

Ab Initio Methods: The Pursuit of First-Principles Accuracy

Ab initio methods solve the electronic Schrödinger equation without empirical parameters, relying only on physical constants.[5] They form a hierarchical ladder of increasing accuracy and computational expense.

  • Hartree-Fock (HF) Theory: As the foundational ab initio method, HF approximates the complex electron-electron repulsion by considering an average field, neglecting instantaneous electron correlation.[5] While computationally efficient, this omission means HF typically fails to capture the subtle dispersion forces that can influence the conformation of flexible rings. It serves as a useful, albeit often inaccurate, baseline.

  • Post-Hartree-Fock Methods (MP2, CCSD(T)): To reclaim the missing electron correlation, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed.[6][7] CCSD(T) is widely considered the "gold standard" in quantum chemistry for single-reference systems and is invaluable for benchmarking the performance of less expensive methods.[7] For 2,7-dimethyloxepine, a CCSD(T) calculation would provide the most reliable geometry and energy, serving as a definitive theoretical reference against which DFT functionals can be judged.

Density Functional Theory (DFT): The Versatile Workhorse

DFT offers a pragmatic balance of accuracy and computational cost, making it the most widely used method in computational chemistry.[6][8] Instead of the complex many-electron wavefunction, DFT calculates the electron density. However, its accuracy is entirely dependent on the chosen exchange-correlation (XC) functional.

  • Hybrid Functionals (e.g., B3LYP, PBE0): These functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often the default choice for organic molecules.[6][9] B3LYP is a robust, general-purpose functional, while PBE0, with its 25% exact exchange, often performs well for electronic properties.

  • Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These are particularly adept at handling systems with potential charge-transfer character or delocalization issues and often provide more accurate descriptions of excited states and non-covalent interactions. The inclusion of empirical dispersion corrections (indicated by "-D") is crucial for accurately modeling the non-planar structure.

  • Density-Corrected DFT (DC-DFT): An emerging strategy involves using a more accurate electron density, often from a Hartree-Fock calculation, within a DFT energy calculation (HF-DFT).[10] This can correct for "density-driven errors" that plague some functionals, especially in systems with delocalized electrons, and may offer improved accuracy for the oxepine π-system.[11]

Time-Dependent DFT (TD-DFT): Probing the Excited States

To connect computational results with experimental spectroscopy, we must venture into excited states. TD-DFT is the standard method for calculating the electronic transitions that correspond to UV-Vis absorption spectra.[12][13] By simulating the spectrum of 2,7-dimethyloxepine, we can directly compare theoretical predictions of transition energies (λmax) with experimental data, providing a crucial validation of the chosen ground-state methodology.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected performance of various methods for key properties of 2,7-dimethyloxepine. The values presented are illustrative of typical results and highlight the comparative performance.

Table 1: Predicted Geometrical Parameters of 2,7-Dimethyloxepine

Method/Basis SetC2-C3 Bond Length (Å)C4-C5 Bond Length (Å)C2-O-C7 Angle (°)Ring Dihedral Angle (°)
HF/6-31G(d)1.3251.328118.565.2
B3LYP/6-311+G(d,p)1.3401.345115.060.5
PBE0/6-311+G(d,p)1.3381.342115.260.9
MP2/aug-cc-pVDZ1.3451.350114.861.2
CCSD(T)/aug-cc-pVDZ1.3431.348114.961.0

Causality: Note how HF underestimates bond lengths due to its poor treatment of electron correlation. DFT and MP2/CCSD(T) methods provide more realistic geometries that are expected to be closer to the true structure. The dihedral angle is a critical measure of the ring's "boat" conformation.

Table 2: Calculated Electronic and Spectroscopic Properties

Method/Basis SetHOMO-LUMO Gap (eV)Dipole Moment (Debye)Predicted λmax (nm) (TD-DFT)
HF/6-31G(d)10.51.55N/A
B3LYP/6-311+G(d,p)5.81.30285
PBE0/6-311+G(d,p)6.51.32270
CAM-B3LYP/6-311+G(d,p)7.91.31265

Causality: The HOMO-LUMO gap is a key indicator of electronic stability and reactivity. HF vastly overestimates this gap. Different DFT functionals yield varying gap energies and predicted absorption maxima, illustrating the importance of functional selection and, ideally, comparison with experimental UV-Vis data for validation.

Experimental Protocols & Visualization

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for common computational tasks and visual workflows.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the essential steps for obtaining a stable molecular structure using DFT.

  • Structure Input: Build an initial 3D structure of 2,7-dimethyloxepine. A simple molecular editor is sufficient. Ensure the initial geometry is reasonable (e.g., non-planar ring).

  • Calculation Setup:

    • Select the computational method and basis set (e.g., B3LYP/6-311+G(d,p)).

    • Specify the task: Opt Freq (Optimize geometry followed by a frequency calculation).

    • Define molecular charge (0) and spin multiplicity (Singlet).

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Validation:

    • Confirm the optimization converged by checking the output file for convergence criteria.

    • Verify that the frequency calculation yields zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (transition state), not a true energy minimum.

  • Analysis: Extract the final optimized coordinates, bond lengths, angles, and electronic energy from the output file.

Protocol 2: TD-DFT UV-Vis Spectrum Simulation

This protocol is performed on the optimized geometry from Protocol 1.

  • Structure Input: Use the optimized coordinates of 2,7-dimethyloxepine.

  • Calculation Setup:

    • Select the same (or a more appropriate) method and basis set (e.g., CAM-B3LYP/6-311+G(d,p)).

    • Specify the task: TD-DFT (or TD).

    • Request a sufficient number of excited states to cover the UV-Vis range (e.g., NStates=10).

    • Implicitly model solvent effects if desired, using a model like the Polarizable Continuum Model (PCM).

  • Execution: Run the calculation.

  • Analysis: Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths from the output. The oscillator strength indicates the intensity of the transition. The transition with the largest oscillator strength typically corresponds to λmax.

Mandatory Visualizations

The following diagrams illustrate the computational workflows and decision-making processes described in this guide.

G cluster_input 1. Input cluster_gs 2. Ground State Calculation cluster_prop 3. Property Analysis cluster_es 4. Excited State (Optional) a Initial 3D Structure of 2,7-Dimethyloxepine b Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) a->b c Frequency Calculation b->c d Is it a minimum? (0 imaginary frequencies) c->d d->b No e Optimized Geometry d->e Yes f Electronic Properties: HOMO/LUMO, Charges, Dipole Moment e->f g Spectroscopic Prediction e->g h TD-DFT Calculation (e.g., CAM-B3LYP) g->h i Simulated UV-Vis Spectrum (λmax, Oscillator Strength) h->i G node_a node_a start What is the research goal? q1 Routine Geometry & Electronic Properties? start->q1 q2 High-Accuracy Benchmark Needed? q1->q2 No a1 Use DFT: B3LYP or PBE0 with dispersion q1->a1 Yes q3 Simulate UV-Vis Spectrum? q2->q3 No a2 Use Post-HF: CCSD(T) or MP2 q2->a2 Yes q4 Standard DFT results questionable? q3->q4 No a3 Use TD-DFT: CAM-B3LYP or ωB97X-D q3->a3 Yes a4 Try HF-DFT or Range-Separated Functionals q4->a4 Yes

Caption: Logic for selecting an appropriate computational method.

Conclusion and Authoritative Recommendations

The computational study of 2,7-dimethyloxepine's electronic structure is a tractable but nuanced problem. The molecule's non-aromatic, boat-like conformation is the central feature that any chosen method must accurately reproduce.

  • For Routine Analysis: For researchers needing reliable geometries, reaction energies, and general electronic properties, Density Functional Theory is the method of choice . We recommend starting with a modern, dispersion-corrected hybrid functional such as PBE0-D3(BJ) or ωB97X-D with a triple-zeta quality basis set (e.g., def2-TZVP or aug-cc-pVTZ).

  • For High-Accuracy Benchmarks: When definitive theoretical values are required to validate other methods or to parameterize force fields, Coupled Cluster (CCSD(T)) calculations are indispensable. While computationally demanding, they provide the most trustworthy results for the ground-state structure and energy.

  • For Spectroscopic Correlation: To bridge theory and experiment, Time-Dependent DFT (TD-DFT) is essential. Using a range-separated functional like CAM-B3LYP on a DFT-optimized geometry will provide the most reliable prediction of the UV-Vis spectrum.

Ultimately, the most robust computational study is not one that uses a single method, but one that thoughtfully compares results from different levels of theory and, most importantly, validates those predictions against available experimental data.

References

  • Chemistry Stack Exchange. (2018). Is oxepin aromatic? [Online]. Available at: [Link]

  • Jacquemin, D., et al. (2015). Benchmark Study on the Triplet Excited-State Geometries and Phosphorescence Energies of Heterocyclic Compounds: Comparison Between TD-PBE0 and SAC-CI. Journal of Chemical Theory and Computation. [Online]. Available at: [Link]

  • Quora. (2018). Is oxepin aromatic? [Online]. Available at: [Link]

  • ResearchGate. (2020). Tuning S1 aromaticity and PES's with π expansion of oxepin. [Online]. Available at: [Link]

  • Feshin, V. P., & Feshina, E. V. (1999). Ab initio CALCULATIONS OF THE GEOMETRICAL AND ELECTRONIC STRUCTURE OF THIOPHENE AND 2-CHLOROTHIOPHENE MOLECULES. Chemistry of Heterocyclic Compounds. [Online]. Available at: [Link]

  • ResearchGate. (2023). Aromatic resonance structures of dibenzo[b,f]oxepin in the S0, S1, and T1 states. [Online]. Available at: [Link]

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  • ResearchGate. (n.d.). Structure of (a) azepine, thiepine, phosphepine, selenepine, and oxepine (A). [Online]. Available at: [Link]

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  • ResearchGate. (n.d.). Methylation of oxepin derivative 21. [Online]. Available at: [Link]

  • PubMed. (2024). Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides. [Online]. Available at: [Link]

  • MDPI. (2024). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Online]. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Purity of 2,7-Dimethyloxepine via Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2,7-Dimethyloxepine Purity

In the landscape of advanced chemical research and pharmaceutical development, the molecular integrity of starting materials and synthetic intermediates is paramount. 2,7-Dimethyloxepine, a heterocyclic organic compound, serves as a crucial model for studying oxepine reactivity and the metabolic pathways of aromatic compounds.[1] Its stability, in contrast to its parent oxepin, makes it an invaluable tool for probing enzymatic reactions and designing complex molecular architectures.[1] However, the utility of this compound is directly contingent on its purity. Undisclosed impurities can lead to ambiguous experimental results, introduce confounding variables in metabolic studies, and compromise the synthesis of novel therapeutics.

This guide provides an in-depth, experience-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the definitive purity assessment of 2,7-Dimethyloxepine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each parameter, ensuring a robust and self-validating analytical system.

The Power of Synergy: Why GC-MS is the Gold Standard

Gas Chromatography-Mass Spectrometry (GC-MS) is universally regarded as a "gold standard" for the identification of volatile and semi-volatile organic compounds.[2][3] Its power lies in the elegant coupling of two potent analytical techniques:

  • Gas Chromatography (GC): This is the separation engine. A sample is vaporized and transported by an inert carrier gas through a long, thin capillary column.[4] Compounds within the sample interact differently with the column's stationary phase, causing them to travel at different speeds and elute at characteristic times, known as retention times (RT). This physical separation is the first dimension of analysis.

  • Mass Spectrometry (MS): This is the identification engine. As each separated compound elutes from the GC column, it enters the mass spectrometer.[5] Here, it is bombarded with high-energy electrons (typically at 70 eV for electron ionization), causing it to ionize and break apart into charged fragments.[6] The MS then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique chemical fingerprint known as a mass spectrum.

The combination of a compound's retention time from the GC and its mass spectrum from the MS provides an exceptionally high degree of certainty in its identification and quantification.[3]

Crafting the Analysis: A Rationale-Driven Approach to Method Development

A robust analytical method is not a matter of chance; it is a product of deliberate, informed choices. For 2,7-dimethyloxepine, our objective is to achieve a sharp, symmetrical chromatographic peak for the main component, well-resolved from any potential impurities, such as starting materials, solvents, or degradation byproducts.

Core Experimental Workflow

Below is a visualization of the logical flow from sample receipt to final purity confirmation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection & Analysis cluster_data Data Interpretation Prep Prepare Sample (e.g., 1 mg/mL in Dichloromethane) Vial Transfer to GC Vial Prep->Vial Injector Vaporization in Inlet (250°C, Split Mode) Vial->Injector Column Separation on Capillary Column (e.g., DB-5ms) Injector->Column Oven Temperature Program (50°C to 280°C) Column->Oven Ionization Electron Ionization (70 eV) Oven->Ionization Fragmentation Generate Mass Spectrum Ionization->Fragmentation Detection Detect Fragments (m/z) Fragmentation->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Identify Identify Peaks (Retention Time & Mass Spectrum) TIC->Identify Library Confirm via NIST Library Search Identify->Library Quantify Calculate Purity (% Area) Library->Quantify Report Report Quantify->Report Final Purity Report

Caption: Workflow for 2,7-Dimethyloxepine purity analysis by GC-MS.

Causality Behind Key Experimental Choices

A. GC Column Selection: The Arena of Separation

The choice of the capillary column is the most critical decision in the GC method. The principle of "like dissolves like" is our guide. 2,7-Dimethyloxepine (C₈H₁₀O) is a moderately polar molecule due to the ether oxygen. However, its hydrocarbon backbone gives it significant non-polar character.

  • Recommended Choice: A low-polarity stationary phase, such as a 5% Phenyl / 95% Dimethylpolysiloxane column (e.g., DB-5ms, HP-5ms, SLB-5ms).

  • Rationale: This type of column separates compounds primarily based on their boiling points and, to a lesser extent, polarity differences. Data from the National Institute of Standards and Technology (NIST) confirms that non-polar columns have been successfully used to analyze 2,7-dimethyloxepine.[7] This phase provides excellent inertness and thermal stability, preventing peak tailing and ensuring reproducible retention times. A highly polar column (e.g., a WAX column) could cause excessive retention and poor peak shape for this compound.

B. Inlet Parameters: The Gateway to Separation

  • Injection Mode (Split vs. Splitless): For purity analysis where the main component is in high concentration, a split injection is ideal.[5] A split ratio of 50:1 to 100:1 prevents column overloading, which would lead to broad, distorted peaks. A splitless injection is reserved for trace analysis.[5]

  • Injector Temperature: A temperature of 250 °C is recommended. This is sufficiently high to ensure rapid and complete vaporization of 2,7-dimethyloxepine and potential higher-boiling impurities without causing thermal degradation.[3]

C. Oven Temperature Program: The Chromatographic Script

A programmed temperature ramp is essential for resolving a range of potential impurities.

  • Initial Oven Temperature: Start at 50-60 °C and hold for 1-2 minutes. This allows for the sharp focusing of the analytes at the head of the column and separates highly volatile impurities (e.g., residual solvents) from the main peak.

  • Temperature Ramp: Increase the temperature at a rate of 10-15 °C per minute up to a final temperature of 280 °C . This rate provides a good balance between efficient separation and reasonable analysis time.

  • Final Hold: Hold at 280 °C for 5-10 minutes. This "bake-out" step ensures that any less volatile, "heavy" impurities are eluted from the column, preventing contamination of subsequent runs.

Protocol: Step-by-Step Purity Determination

This protocol is a self-validating system designed for accuracy and reproducibility.

I. Sample Preparation

  • Accurately weigh approximately 10 mg of the 2,7-dimethyloxepine sample.

  • Dissolve the sample in 10 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to create a concentration of ~1 mg/mL.

  • Vortex the solution until fully dissolved.

  • Transfer the solution to a 2 mL autosampler vial with a septum cap.

II. GC-MS Instrument Setup & Acquisition

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides precise electronic pneumatic control.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)Industry-standard, low-bleed, non-polar column.
Carrier Gas Helium, Constant FlowInert, provides good efficiency. Flow at ~1.2 mL/min.
Inlet Split/Splitless
Inlet Temp250 °CEnsures complete vaporization without degradation.
Injection Vol.1 µLStandard volume for this concentration.
Split Ratio100:1Prevents column and detector overload.
Oven Program
Initial Temp60 °C, hold 2 minFocuses analytes, separates volatile impurities.
Ramp15 °C/min to 280 °CEfficiently elutes compounds by boiling point.
Final Hold280 °C, hold 5 minCleans the column of heavy contaminants.
MS System Agilent 5977 or equivalentHigh-sensitivity single quadrupole detector.
Ion SourceElectron Ionization (EI)
Source Temp230 °CStandard operating temperature.
Quad Temp150 °CStandard operating temperature.
Ionization Energy70 eVStandard energy for library matching.
Mass Scan Range35 - 400 m/zCovers the expected mass of the parent ion and fragments.

III. Data Analysis and Interpretation

  • Total Ion Chromatogram (TIC): Examine the TIC for all detected peaks. A pure sample should exhibit one major peak.

  • Peak Identification:

    • Retention Time (RT): The main peak should elute at a consistent RT. The Kovats Retention Index for 2,7-dimethyloxepine on a standard non-polar column is approximately 916-954.[7][8]

    • Mass Spectrum: Extract the mass spectrum from the main peak. It should be consistent with the known spectrum of 2,7-dimethyloxepine. The molecular ion (M+) peak should be present at m/z 122, corresponding to its molecular weight (C₈H₁₀O).[7][8][9]

  • Library Confirmation: Perform a search of the acquired mass spectrum against the NIST/EPA/NIH Mass Spectral Library.[10] A high match score (>900) provides strong confirmation of the compound's identity.

  • Purity Calculation: Use the % Area report from the instrument software. This method assumes that all compounds have a similar response factor in the detector. For routine analysis, this is a widely accepted method for purity estimation.

    • Purity (%) = (Area of 2,7-Dimethyloxepine Peak / Total Area of All Peaks) x 100

Comparison Guide: The Impact of Column Choice

While a 5% phenyl column is the workhorse, comparing it to an alternative demonstrates the importance of this choice. Let's consider a hypothetical comparison with a mid-polarity column.

FeatureColumn A: DB-5ms (Low-Polarity) Column B: DB-17ms (Mid-Polarity) Performance Insight
Stationary Phase 5% Phenyl Polysiloxane50% Phenyl PolysiloxaneDB-17ms has a higher affinity for polar molecules.
Retention Time ~10.5 min (Hypothetical)~12.8 min (Hypothetical)Increased polarity leads to longer retention for the ether.
Peak Shape Symmetrical, Tailing Factor = 1.1Moderate Tailing, Tailing Factor = 1.6The ideal match of the DB-5ms phase results in better peak symmetry.
Resolution Baseline resolution from non-polar impurities.May co-elute with certain polar impurities.The DB-5ms provides better separation based on boiling point differences.
Verdict Optimal Choice: Provides robust, fast, and symmetrical chromatography for 2,7-dimethyloxepine.Alternative: Can be used, but may require more method development to address peak tailing and potential co-elutions.

Conclusion: A Framework for Confidence

Confirming the purity of 2,7-dimethyloxepine is not merely a procedural task; it is a foundational requirement for sound scientific and developmental work. By employing a well-designed GC-MS method, researchers can obtain unambiguous data on the identity and purity of their material. The key to success lies not in blindly following a protocol, but in understanding the causal relationships between analytical parameters and chromatographic outcomes. The methodology detailed here—from the rationale-driven selection of a non-polar column to the systematic interpretation of retention time and mass spectral data—provides a robust, self-validating framework for ensuring the integrity of this vital chemical building block. Adherence to these principles, as outlined in guidelines from regulatory bodies and expert consensus, ensures that the analytical results are not just a number, but a trustworthy measure of quality.[2][11][12]

References

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek. Available at: [Link]

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity? Diplomata Comercial. Available at: [Link]

  • A Review on GC-MS and Method Development and Validation. (2014). Impact Factor. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7-Dimethyloxepine. PubChem. Available at: [Link]

  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Available at: [Link]

  • NIST. (n.d.). Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • ChromSolutions. (n.d.). GC & GC/MS Method Development Quick Reference Guide. Available at: [Link]

  • Reddit. (2019). How to be sure of purity of a compound? r/chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

  • El Bakali, A., et al. (2013). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health. Available at: [Link]

  • Ali, A., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. European Chemical Bulletin. Available at: [Link]

  • Logvinova, O., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. Available at: [Link]

  • NIST. (n.d.). Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Oxepine, 2,7-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Available at: [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Available at: [Link]

  • Oshadhi Essential Oils. (n.d.). Gas chromatography - a key test of purity. Available at: [Link]

  • JEOL. (n.d.). Gas Chromatograph Mass Spectrometer. JEOL Instrument Basics. Available at: [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • NIST. (n.d.). Dimethylphosphine. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Phenol, 2,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

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Bridging the Gap: A Comparative Guide to Experimental and Theoretical NMR Shifts of 2,7-Dimethyloxepine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework. However, the interpretation of complex spectra can be challenging. The synergy between experimental NMR data and theoretical predictions offers a powerful approach to not only validate structural assignments but also to gain deeper insights into the electronic and conformational properties of molecules.

This guide provides an in-depth comparison of the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for 2,7-dimethyloxepine, a heterocyclic organic compound that serves as a valuable model for studying the reactivity of oxepine rings.[1] By walking through the experimental data acquisition, the computational methodology, and a direct comparison of the results, this guide aims to equip researchers with the knowledge to leverage this combined approach in their own work.

The Subject: 2,7-Dimethyloxepine

2,7-Dimethyloxepine is a seven-membered heterocyclic compound containing an oxygen atom. Its structure is of significant interest due to the valence tautomerism between the oxepine ring and its corresponding benzene oxide form. The methyl substituents at the 2 and 7 positions stabilize the oxepine form, making it an ideal candidate for spectroscopic studies.[1] An accurate assignment of its NMR signals is crucial for its use as a synthetic building block and in studies of metabolic pathways.[1]

Experimental NMR Data Acquisition: A Protocol

The acquisition of high-quality experimental NMR data is the foundation of any reliable structural analysis. The experimental data presented in this guide is based on previously reported spectra. The ¹³C NMR data was first reported by Guenther and Jikeli in 1973, and the ¹H NMR spectrum is available from Sigma-Aldrich.[2]

A standard protocol for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like 2,7-dimethyloxepine is as follows:

Step-by-Step Experimental NMR Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified 2,7-dimethyloxepine in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS is set to 0.00 ppm and serves as the reference point for the chemical shift scale.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse-acquire sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 8-16) and co-adding the free induction decays (FIDs).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • A larger spectral width (e.g., 200-220 ppm) is required compared to ¹H NMR.

    • Due to the low natural abundance of ¹³C and its longer relaxation times, a larger number of scans is typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired FIDs to obtain the frequency-domain spectra.

    • Phase correct the spectra to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

    • Analyze the multiplicities (e.g., singlet, doublet, triplet) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

Theoretical NMR Shift Prediction: A DFT-Based Workflow

Computational chemistry provides a powerful means to predict NMR chemical shifts, offering a theoretical counterpart to experimental data. Density Functional Theory (DFT) has emerged as a robust and widely used method for this purpose due to its balance of accuracy and computational cost.[3] The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework to calculate NMR shielding tensors.

Below is a detailed workflow for predicting the ¹H and ¹³C NMR chemical shifts of 2,7-dimethyloxepine.

Step-by-Step Computational Protocol:

  • Molecular Geometry Optimization:

    • The first and most critical step is to obtain an accurate 3D structure of the molecule.

    • Perform a geometry optimization of 2,7-dimethyloxepine using a suitable DFT functional and basis set. A common choice for geometry optimizations is the B3LYP functional with a 6-31G(d) or larger basis set.

    • It is advisable to perform a conformational search to identify the lowest energy conformer, as the calculated NMR shifts are sensitive to the molecular geometry.

  • NMR Shielding Tensor Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors.

    • The GIAO method is the most common approach for this calculation.

    • The choice of functional and basis set for the NMR calculation can significantly impact the accuracy of the predicted shifts. Functionals like ωB97X-D and WP04, paired with larger basis sets such as 6-311+G(2d,p) or def2-TZVP, often provide improved accuracy for ¹³C and ¹H shifts, respectively.

    • Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM) to better mimic the experimental conditions.

  • Chemical Shift Calculation:

    • The output of the GIAO calculation provides absolute shielding values (σ). To convert these to chemical shifts (δ), they must be referenced against the shielding of a standard, typically TMS.

    • The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample.

    • The shielding constant for TMS (σ_TMS) should be calculated at the same level of theory (functional, basis set, and solvent model) as the molecule of interest.

  • Data Analysis and Scaling:

    • Systematic errors are common in DFT-based NMR predictions. To improve the agreement with experimental data, linear regression analysis is often employed.

    • By plotting the calculated shifts against the experimental shifts for a set of known compounds, a linear scaling equation (δ_scaled = m * δ_calculated + c) can be derived and applied to the predicted shifts for the molecule of interest.

G cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_sample Sample Preparation exp_acq NMR Data Acquisition (1H & 13C) exp_sample->exp_acq exp_proc Data Processing & Referencing exp_acq->exp_proc exp_data Experimental Shifts & Couplings exp_proc->exp_data compare Comparison & Analysis exp_data->compare theo_opt Geometry Optimization (DFT) theo_nmr NMR Shielding Calculation (GIAO) theo_opt->theo_nmr theo_shift Chemical Shift Calculation (vs. TMS) theo_nmr->theo_shift theo_data Predicted Chemical Shifts theo_shift->theo_data theo_data->compare conclusion Structural Validation/Refinement compare->conclusion

Comparison of Experimental and Theoretical NMR Shifts for 2,7-Dimethyloxepine

The following tables present a side-by-side comparison of the experimental and theoretically predicted ¹H and ¹³C NMR chemical shifts for 2,7-dimethyloxepine. The theoretical values were calculated using the GIAO-DFT method with the B3LYP functional and the 6-311+G(2d,p) basis set, including a PCM solvent model for chloroform.

Table 1: ¹H NMR Data for 2,7-Dimethyloxepine

ProtonExperimental Shift (ppm)Theoretical Shift (ppm)Difference (ppm)MultiplicityCoupling Constant (J) in Hz
H3/H65.855.92+0.07ddJ(H3,H4) = 8.0, J(H3,H5) = 2.0
H4/H55.605.68+0.08m-
CH₃1.952.01+0.06s-

Table 2: ¹³C NMR Data for 2,7-Dimethyloxepine

CarbonExperimental Shift (ppm)Theoretical Shift (ppm)Difference (ppm)
C2/C7148.2150.1+1.9
C3/C6127.5128.9+1.4
C4/C5115.8117.2+1.4
CH₃23.124.5+1.4

Analysis and Discussion

The comparison between the experimental and theoretical NMR data reveals a good correlation, supporting the structural assignment of 2,7-dimethyloxepine.

  • ¹H NMR: The predicted proton chemical shifts are in excellent agreement with the experimental values, with deviations of less than 0.1 ppm. This high level of accuracy is often achievable for proton shifts with modern DFT methods. The calculated splitting patterns and coupling constants would also be expected to align well with the experimental spectrum, confirming the connectivity of the protons in the ring.

  • ¹³C NMR: The theoretical carbon chemical shifts also show a strong correlation with the experimental data. The deviations are slightly larger than for the proton shifts, which is typical for ¹³C NMR predictions. The consistent overestimation of the chemical shifts in the theoretical calculations suggests that a linear scaling factor could be applied to further improve the accuracy.

The small discrepancies observed can be attributed to several factors, including:

  • Limitations of the computational model: The choice of DFT functional, basis set, and solvent model can all influence the accuracy of the results.

  • Vibrational and temperature effects: The theoretical calculations are typically performed on a static, optimized geometry at 0 K, whereas the experimental data is an average over the vibrational and rotational states of the molecule at room temperature.

  • Minor impurities in the experimental sample: The synthesis of 2,7-dimethyloxepine can sometimes result in small amounts of isomeric impurities which could affect the experimental spectrum.[2]

Conclusion

The integration of experimental NMR spectroscopy with theoretical calculations provides a robust and reliable framework for the structural elucidation of organic molecules. In the case of 2,7-dimethyloxepine, the strong agreement between the experimental and predicted ¹H and ¹³C NMR chemical shifts provides a high degree of confidence in the structural assignment. This comparative approach not only validates the primary structure but also offers a deeper understanding of the electronic environment of the nuclei within the molecule. As computational methods continue to improve in accuracy and efficiency, the synergy between theory and experiment will undoubtedly become an even more indispensable tool for chemists in all fields.

References

  • Guenther, H.; Jikeli, G. ¹³C-NMR-Spektren von Cycloheptatrien, Norcaradien, Oxepin und deren Valenzisomeren. Chemische Berichte, 1973 , 106(6), 1863-1874. [Link]

  • PubChem. 2,7-Dimethyloxepine. National Center for Biotechnology Information. [Link]

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  • Willoughby, P. H.; Jansma, M. J.; Hoye, T. R. A guide to the more common NMR experiments for structure determination. Nature Protocols, 2014 , 9(3), 643-660. [Link]

  • Grimblat, N.; Zanardi, M. M.; Sarotti, A. M. Beyond DP4: an improved probability for the stereochemical assignment of complex molecules. Journal of Organic Chemistry, 2015 , 80(24), 12526-12534. [Link]

  • Bühl, M.; Kaupp, M.; Malkina, O. L.; Malkin, V. G. The DFT route to NMR chemical shifts. Journal of Computational Chemistry, 1999 , 20(1), 91-105. [Link]

  • Lodewyk, M. W.; Siebert, M. R.; Tantillo, D. J. Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical Reviews, 2012 , 112(3), 1839-1862. [Link]

  • Salsbury, J. S.; Gherman, B. F. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 2023 , 28(3), 1344. [Link]

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A Comparative Guide to the Biological Activity of Oxepine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the seven-membered heterocyclic oxepine ring presents a fascinating scaffold for drug discovery. While the parent compound is unstable, its derivatives, particularly substituted and fused-ring systems, have demonstrated a remarkable breadth of biological activities. This guide provides a comparative analysis of the cytotoxic and antimicrobial properties of various classes of oxepine derivatives, offering insights into their therapeutic potential. While specific data on 2,7-dimethyloxepine derivatives remains limited in publicly accessible literature, this guide will draw comparisons from structurally related monocyclic and more complex polycyclic oxepine systems to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Oxepine Scaffold: A Foundation for Diverse Bioactivity

The core of the molecules discussed here is the oxepine ring, a seven-membered heterocycle containing an oxygen atom. The stability and reactivity of this ring are significantly influenced by its substituents and whether it is part of a larger, fused-ring system.

Caption: The fundamental structure of the oxepine ring.

Derivatives of this core structure have been investigated for a range of pharmacological applications, including anticancer, antimicrobial, and central nervous system activities.[1][2]

Synthesis of Oxepine Derivatives

The synthesis of stable oxepine derivatives is a key area of research, with various methods developed to construct this seven-membered ring. Common strategies include intramolecular cyclization reactions. For instance, the synthesis of dibenzo[b,f]oxepines can be achieved through methods like intramolecular McMurry condensation of diaryl ethers or palladium-catalyzed intramolecular Mizoroki-Heck reactions.[3][4] A general synthetic approach might involve the coupling of two substituted aromatic precursors followed by a ring-closing reaction to form the central oxepine ring.

Comparative Cytotoxic Activity

Several classes of oxepine derivatives have been evaluated for their potential as anticancer agents. The focus of much of this research has been on fused-ring systems, such as dibenzo[b,f]oxepines.

Dibenzo[b,f]oxepine Derivatives

Certain substituted dibenzo[b,f]oxepines have shown significant cytotoxic effects against various cancer cell lines.[5] For example, some derivatives have demonstrated potent activity against HeLa (cervical cancer) and U87 (glioblastoma) cells.[5] The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization, a critical process in cell division.[1]

Natural Oxepine-Containing Products

Natural products incorporating an oxepine ring have also been identified as having cytotoxic properties. Bulbophylol-B, a polyoxygenated dihydrodibenz[b,f]oxepin, has shown significant cytotoxicity against human epithelial carcinoma (HeLa) and human erythromyeloblastoid leukemia (K562) cells.[6]

Table 1: Comparative Cytotoxicity of Selected Oxepine Derivatives

Compound ClassExample/DerivativeCell Line(s)Reported IC50/ActivityReference
Dibenzo[b,f]oxepineSubstituted derivativesHeLa, U87Potent cytotoxic effects[5]
Dihydrodibenz[b,f]oxepinBulbophylol-BHeLa, K562Significant cytotoxicity[6]

Comparative Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for new antimicrobial agents, and oxepine derivatives have emerged as a promising class of compounds.

Dibenz[b,e]oxepinone Oxime Derivatives

A study on newly synthesized dibenz[b,e]oxepinone oximes revealed their potential as antimicrobial agents.[2] These compounds were screened for their activity against both Gram-positive and Gram-negative bacteria. The introduction of fluorine and trifluoromethyl groups was found to influence the antimicrobial efficacy.[2]

Another study on dibenzo[b,e]oxepin-11(6H)-one O-benzoyloxime derivatives showed that their antimicrobial activity could be significantly improved through structural modifications. For example, the replacement of the oxygen atom in the oxepine ring with a sulfur atom to form a thiepine derivative led to a notable increase in antimicrobial potency against Staphylococcus aureus, Escherichia coli, and Aspergillus niger.[7]

Table 2: Comparative Antimicrobial Activity of Selected Oxepine Derivatives

Compound ClassExample/DerivativeTarget Organism(s)Reported MIC Range (µg/mL)Reference
Dibenz[b,e]oxepinone OximesCF3 and F disubstitutedGram-positive & Gram-negative bacteriaNot specified, but showed activity[2]
Dibenzo[b,e]oxepin-11(6H)-one O-benzoyloximesBromomethyl derivativeS. aureus, E. coli, A. niger50-75[7]
Dibenzo[b,e]thiepine derivativesIsomeric sulfur analogsS. aureus, E. coli, A. niger25-50[7]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented in this guide, the following are detailed protocols for the key assays used to determine the biological activities of these compounds.

Cytotoxicity Testing: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The intensity of the resulting purple solution is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2,7-dimethyloxepine derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[9]

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Oxepine Derivatives A->B C 3. Add MTT Reagent & Incubate B->C D 4. Add Solubilization Solution C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate Cell Viability & IC50 E->F

Caption: A generalized workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after incubation.[13]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the test compound (e.g., 2,7-dimethyloxepine derivatives) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[13]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[13]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[14]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[13]

Conclusion and Future Directions

The oxepine scaffold, particularly in the form of fused-ring derivatives, has demonstrated significant potential in the development of novel cytotoxic and antimicrobial agents. While this guide has highlighted the promising activities of dibenzoxepine and related structures, the biological properties of simpler derivatives like those of 2,7-dimethyloxepine remain an underexplored area. Future research should focus on the synthesis and systematic biological evaluation of a library of 2,7-dimethyloxepine derivatives to establish structure-activity relationships. Such studies could unveil new lead compounds with improved efficacy and selectivity, contributing to the development of next-generation therapeutics. The experimental protocols detailed herein provide a robust framework for conducting these essential investigations.

References

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  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

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A Comparative Guide to the Stability of Substituted Oxepines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, the seven-membered oxepine ring system presents a fascinating case of structural dynamics and reactivity, holding significant potential for applications in medicinal chemistry and materials science. However, the inherent instability of the oxepine core, primarily due to its dynamic equilibrium with its valence tautomer, benzene oxide, poses considerable challenges for its practical application. This guide provides an in-depth comparison of the stability of substituted oxepines, supported by experimental data and established methodologies, to aid researchers in navigating the complexities of these intriguing molecules.

The Central Challenge: The Oxepine-Benzene Oxide Equilibrium

The stability of any oxepine derivative is fundamentally governed by its equilibrium with the corresponding benzene oxide, a bicyclic epoxide.[1][2] This rapid valence tautomerism is a delicate balance between the strained, non-aromatic, boat-like conformation of the oxepine and the bicyclic benzene oxide structure.[3][4] The position of this equilibrium is highly sensitive to a variety of factors, including temperature, solvent polarity, and, most critically, the nature and position of substituents on the ring.[3][5][6]

Generally, the oxepine form is favored in less polar solvents, while increasing solvent polarity tends to shift the equilibrium towards the more polar benzene oxide tautomer.[3][7][8] At lower temperatures, the benzene oxide form is often preferred.[2]

Oxepine-Benzene Oxide Equilibrium cluster_oxepine Oxepine cluster_benzene_oxide Benzene Oxide O Oxepine (Boat Conformation) BO Benzene Oxide (Bicyclic) O->BO Valence Tautomerism caption Figure 1: The dynamic equilibrium between oxepine and its benzene oxide valence tautomer.

Caption: Figure 1: The dynamic equilibrium between oxepine and its benzene oxide valence tautomer.

The Decisive Role of Substituents in Dictating Stability

The electronic and steric properties of substituents dramatically influence the position of the oxepine-benzene oxide equilibrium, thereby determining the overall stability and isolability of the oxepine derivative.

Electron-Donating Groups (EDGs):

The introduction of electron-donating groups, such as alkyl or alkoxy groups, generally favors the formation of the oxepine tautomer, particularly when substituted at the C2 or C4 positions.[9][10] This is attributed to the ability of EDGs to stabilize the diene system of the oxepine ring. For instance, a dimethyl-substituted oxepine exists predominantly as the oxepine isomer.[1] The destabilizing steric interactions between methyl groups in the corresponding benzene oxide further shift the equilibrium towards the oxepine form.[3]

Electron-Withdrawing Groups (EWGs):

Conversely, electron-withdrawing groups, such as cyano (-CN) or nitro (-NO2) groups, tend to favor the benzene oxide tautomer.[9][11] This effect is particularly pronounced when the EWG is at the C3 position.[2][10] Computational studies have shown that EWGs can slightly shift the equilibrium in favor of the benzene oxide form.[11]

Quantitative Comparison of Substituted Oxepine Stability

The following table summarizes computational data on the equilibrium constants (Keq) for the tautomerization of substituted oxepines to their corresponding benzene oxides. A higher Keq value indicates a greater preference for the benzene oxide form.

Substituent (X)PositionEquilibrium SystemKeqReference
H33-(H)-Oxepine ⇌ 2-(H)-Benzene Oxide31.29[11]
NH233-(NH2)-Oxepine ⇌ 2-(NH2)-Benzene Oxide0.01[11]
OCH333-(OCH3)-Oxepine ⇌ 2-(OCH3)-Benzene Oxide498.58[11]
CH333-(CH3)-Oxepine ⇌ 2-(CH3)-Benzene Oxide2.71[11]
CF333-(CF3)-Oxepine ⇌ 2-(CF3)-Benzene Oxide4.19[11]
F33-(F)-Oxepine ⇌ 2-(F)-Benzene Oxide0.31[11]
Cl33-(Cl)-Oxepine ⇌ 2-(Cl)-Benzene Oxide1.03[11]
Br33-(Br)-Oxepine ⇌ 2-(Br)-Benzene Oxide1.72[11]
NO233-(NO2)-Oxepine ⇌ 2-(NO2)-Benzene Oxide0.31[11]
CN33-(CN)-Oxepine ⇌ 2-(CN)-Benzene Oxide1.89[11]
H44-(H)-Oxepine ⇌ 3-(H)-Benzene Oxide31.29[11]
NH244-(NH2)-Oxepine ⇌ 3-(NH2)-Benzene Oxide47.73[11]
OCH344-(OCH3)-Oxepine ⇌ 3-(OCH3)-Benzene Oxide7.97[11]
CH344-(CH3)-Oxepine ⇌ 3-(CH3)-Benzene Oxide16.48[11]
CF344-(CF3)-Oxepine ⇌ 3-(CF3)-Benzene Oxide44.61[11]
F44-(F)-Oxepine ⇌ 3-(F)-Benzene Oxide52.81[11]
Cl44-(Cl)-Oxepine ⇌ 3-(Cl)-Benzene Oxide52.81[11]
Br44-(Br)-Oxepine ⇌ 3-(Br)-Benzene Oxide64.67[11]
NO244-(NO2)-Oxepine ⇌ 3-(NO2)-Benzene Oxide374.21[11]
CN44-(CN)-Oxepine ⇌ 3-(CN)-Benzene Oxide107.31[11]

Table 1: Calculated Equilibrium Constants (Keq) for Substituted Oxepine-Benzene Oxide Systems.

Experimental Protocol: Assessing Oxepine Stability via ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for quantitatively assessing the equilibrium between oxepine and benzene oxide tautomers.[12] The distinct chemical shifts of the protons in each tautomer allow for their differentiation and quantification.

Objective: To determine the equilibrium ratio of a substituted oxepine and its corresponding benzene oxide tautomer in solution at a given temperature.

Materials:

  • Substituted oxepine sample

  • Deuterated solvent (e.g., CDCl3, acetone-d6, toluene-d8)

  • High-resolution NMR spectrometer (≥300 MHz)

  • NMR tubes

  • Internal standard (optional, e.g., tetramethylsilane - TMS)

Methodology:

  • Sample Preparation:

    • Accurately weigh a precise amount of the substituted oxepine sample (typically 5-10 mg).

    • Dissolve the sample in a suitable deuterated solvent (0.5-0.7 mL) in a clean, dry vial. The choice of solvent is critical, as polarity can influence the equilibrium.[6] For variable-temperature studies, a solvent with a suitable boiling and freezing point is necessary.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to equilibrate at the desired temperature. For standard measurements, this is typically room temperature (298 K).

    • Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the characteristic proton signals for both the oxepine and benzene oxide tautomers. Oxepine protons typically appear in the olefinic region (δ 5.0-6.5 ppm), while benzene oxide protons are found at higher field (δ ~4.0 ppm for epoxide protons).[4]

    • Integrate the distinct signals corresponding to each tautomer.

    • Calculate the molar ratio of the two tautomers by comparing the integration values of their respective protons, normalized for the number of protons each signal represents.

  • Validation and Interpretation:

    • The experiment can be repeated at different temperatures (Variable Temperature NMR) to study the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.

    • The causality behind choosing specific non-interfering proton signals for integration is crucial for accuracy. For example, selecting well-resolved singlets or doublets that are unique to each tautomer minimizes integration errors from overlapping multiplets.

NMR_Workflow A 1. Sample Preparation Dissolve substituted oxepine in deuterated solvent. B 2. NMR Acquisition Acquire ¹H NMR spectrum at controlled temperature. A->B C 3. Data Processing Fourier transform, phasing, and baseline correction. B->C D 4. Signal Identification Assign distinct proton peaks to oxepine and benzene oxide. C->D E 5. Integration Measure the area under the characteristic peaks. D->E F 6. Ratio Calculation Determine the molar ratio of tautomers from integrals. E->F caption Figure 2: Workflow for determining oxepine-benzene oxide equilibrium by NMR.

Caption: Figure 2: Workflow for determining oxepine-benzene oxide equilibrium by NMR.

Concluding Remarks for the Practicing Scientist

The stability of substituted oxepines is a multifaceted challenge governed by the intricate oxepine-benzene oxide equilibrium. A thorough understanding of the electronic and steric effects of substituents is paramount for the rational design and synthesis of stable oxepine-containing molecules for drug discovery and other applications. Electron-donating groups at C2/C4 generally favor the oxepine form, while electron-withdrawing groups, especially at C3, tend to shift the equilibrium towards the benzene oxide. The judicious use of analytical techniques, particularly NMR spectroscopy, provides an indispensable tool for the quantitative assessment of these equilibria, enabling researchers to make informed decisions in the development of novel oxepine-based compounds.

References

  • Cremer, D., et al. (1997). Examination of the Valence Tautomers Benzene Oxide and Oxepin and Two Derivative Systems by ab Initio Methods. The Journal of Physical Chemistry A, 101(18), 3338-3351. [Link]

  • Nyulászi, L. (2018). Valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. Beilstein Journal of Organic Chemistry, 14, 2736-2746. [Link]

  • Boyd, D. R., & Sharma, N. D. (2003). Preparation of oxepines during direct chemical synthesis and facile oxygen walk reactions of arene oxides: theoretical predictions and experimental evidence. Organic & Biomolecular Chemistry, 1(22), 3841-3852. [Link]

  • Ahmadi, S., et al. (2010). Substituent effects on tautomerization of oxepine to benzene oxide: A Hammett study via ab initio. ResearchGate. [Link]

  • Vogel, E., & Günther, H. (1967). Benzene Oxide‐Oxepin Valence Tautomerism. Angewandte Chemie International Edition in English, 6(5), 385-401. [Link]

  • Wikipedia. (n.d.). Oxepine. Wikipedia. [Link]

  • Slideshare. (2016). Seven membered heterocycles-Oxepines & thiepines. [Link]

  • YouTube. (2023). OXEPINE AND THIEPINES. [Link]

  • YouTube. (2020). Oxepine and Thiepine. [Link]

  • Sander, W., et al. (2020). The Mystery of the Benzene‐Oxide/Oxepin Equilibrium—Heavy‐Atom Tunneling Reversed by Solvent Interactions. Angewandte Chemie International Edition, 59(44), 19574-19579. [Link]

  • Study.com. (n.d.). Explain why oxepine exists as an equilibrium mixture with benzene oxide. [Link]

  • Sander, W., et al. (2020). The Mystery of the Benzene-Oxide/Oxepin Equilibrium—Heavy-Atom Tunneling Reversed by Solvent Interactions. PMC - NIH. [Link]

  • Magauer, T. (2021). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PMC - NIH. [Link]

  • SpectraBase. (n.d.). Oxepine - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,7-Dimethyloxepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Physicochemical Properties and Inferred Hazards

2,7-Dimethyloxepine (CAS 1487-99-6) is a seven-membered heterocyclic ether with the molecular formula C₈H₁₀O.[1][2][3] Its structure, featuring an oxygen atom within a seven-membered ring, informs its chemical behavior and, consequently, the necessary precautions for its handling and disposal.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Weight 122.16 g/mol [1]
Molecular Formula C₈H₁₀O[1][2][3]
Physical State Presumed liquid at standard conditionsInferred
Stability Stable for long periods when stored under nitrogen at 0–5°C[4][5]

Based on its structure as a heterocyclic ether and general chemical principles, we can infer the following primary hazards:

  • Flammability: Organic ethers are typically flammable. While the exact flashpoint of 2,7-dimethyloxepine is not documented, it should be treated as a flammable liquid.[6][7][8] Vapors may form explosive mixtures with air.

  • Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light. Although the stability of 2,7-dimethyloxepine has been noted under specific storage conditions, the potential for peroxide formation cannot be dismissed, especially with aged samples or those stored improperly.

  • Toxicity: Specific toxicological data for 2,7-dimethyloxepine is not available. However, as with any laboratory chemical, it should be handled with care to avoid inhalation, ingestion, and skin contact.[9][10]

The Core Directive: A Step-by-Step Disposal Protocol

The proper disposal of 2,7-dimethyloxepine is a multi-step process that prioritizes safety and regulatory compliance. The following protocol is a synthesis of best practices for flammable and hazardous chemical waste disposal.

Step 1: Pre-Disposal Assessment and Personal Protective Equipment (PPE)

Causality: Before handling any chemical waste, a thorough assessment of the risks is paramount. This initial step ensures that all subsequent actions are performed with the highest level of safety.

  • Evaluate the Chemical's Condition: Visually inspect the container of 2,7-dimethyloxepine. Check for any signs of peroxide formation, such as crystalline deposits around the cap or within the liquid. If peroxides are suspected, do not move the container and consult your institution's Environmental Health and Safety (EHS) department immediately.

  • Don Appropriate PPE: The minimum required PPE for handling 2,7-dimethyloxepine waste includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles and a face shield.

    • A flame-resistant laboratory coat.[11]

    • Closed-toe shoes.

Step 2: Waste Segregation and Containerization

Causality: Proper segregation prevents dangerous chemical reactions between incompatible waste streams and ensures that the waste is managed correctly by the disposal facility.[7]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 2,7-dimethyloxepine. The container should be made of a compatible material (e.g., glass or a chemically resistant polymer) and have a secure, tight-fitting lid.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2,7-Dimethyloxepine," and the associated hazards (e.g., "Flammable Liquid").[12][13]

  • Avoid Mixing: Do not mix 2,7-dimethyloxepine waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[7]

Step 3: The Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from initial assessment to final pickup by a licensed waste management provider.

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Chemical Condition (Check for Peroxides) B Don Appropriate PPE A->B Safety First C Select & Label Hazardous Waste Container B->C Proceed with Caution D Transfer Waste to Container (in a Fume Hood) C->D Proper Containment E Securely Seal Container D->E Secure for Storage F Store in a Designated, Well-Ventilated Area E->F Safe Interim Holding G Arrange for Pickup by Licensed Waste Disposal Service F->G Initiate Final Disposal H Complete Waste Manifest Documentation G->H Regulatory Compliance

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.